molecular formula C8H8ClNO2 B8503717 2-Chloro-5-ethyl-nicotinic acid

2-Chloro-5-ethyl-nicotinic acid

Cat. No.: B8503717
M. Wt: 185.61 g/mol
InChI Key: CMESJKLBZOSZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethyl-nicotinic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and agrochemical research and development. As a derivative of nicotinic acid (vitamin B3), this compound provides a versatile scaffold for synthesizing novel molecules. Its specific structure, featuring chloro and ethyl substituents on the pyridine ring, is engineered to facilitate the exploration of structure-activity relationships in drug discovery projects. Researchers value nicotinic acid derivatives for their broad applicability in creating compounds with potential biological activity. This reagent is particularly useful in medicinal chemistry for the synthesis of targeted agents, building upon research that utilizes similar nicotinic acid-based structures in developing anti-proliferative compounds. The core nicotinic acid structure is a known precursor to essential coenzymes NAD and NADP, which play critical roles in cellular redox reactions and DNA repair mechanisms, making its derivatives a point of interest for modulating cellular pathways. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-5-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8ClNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12)

InChI Key

CMESJKLBZOSZCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-ethyl-nicotinic Acid & Derivatives: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 2-Chloro-5-ethyl-nicotinic acid and its primary commercial derivative, the ethyl ester .

Executive Summary

2-Chloro-5-ethyl-nicotinic acid (and its ethyl ester) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Belonging to the class of 2-halopyridine-3-carboxylic acids, it serves as a versatile scaffold for synthesizing kinase inhibitors, sulfonylurea herbicides, and allosteric modulators. Its structural utility lies in the orthogonal reactivity of the C2-chlorine (susceptible to SNAr and palladium-catalyzed couplings) and the C3-carboxyl group (amenable to amidation or reduction), while the C5-ethyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

Chemical Identity & Properties

Commercially, this molecule is most frequently supplied as the ethyl ester to ensure stability and solubility during transport. The free acid is typically generated in situ or via a simple hydrolysis step.

Primary Compound (Commercial Form)
FeatureDetail
Chemical Name Ethyl 2-chloro-5-ethylnicotinate
CAS Number 152362-03-3
IUPAC Name Ethyl 2-chloro-5-ethylpyridine-3-carboxylate
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Free Acid Form (Active Intermediate)
FeatureDetail
Chemical Name 2-Chloro-5-ethyl-nicotinic acid
CAS Number Not widely listed commercially; synthesized from 152362-03-3
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Key Reactivity C2-Cl displacement, C3-COOH coupling

Synthesis Pathways & Manufacturing Logic

The synthesis of 2-chloro-5-ethyl-nicotinic acid derivatives typically follows one of two industrial routes, chosen based on the availability of precursors like 5-ethyl-2-pyridone or 3-ethylpyridine.

Route A: The Vilsmeier-Haack / Oxidation Strategy

This route is preferred for scale-up as it avoids expensive palladium catalysts.

  • Precursor : 5-Ethyl-2-pyridone.

  • Formylation : Reaction with POCl₃/DMF (Vilsmeier-Haack conditions) introduces a formyl group at C3 while simultaneously chlorinating the C2 position.

  • Oxidation : The resulting 2-chloro-5-ethyl-3-pyridinecarboxaldehyde is oxidized (e.g., using NaClO₂ or KMnO₄) to the carboxylic acid.

  • Esterification : Conversion to the ethyl ester (CAS 152362-03-3) for purification.

Route B: Directed Lithiation (Laboratory Scale)
  • Precursor : 2-Chloro-5-ethylpyridine.[1][2]

  • Lithiation : Treatment with LDA (Lithium Diisopropylamide) at -78°C directs lithiation to the C3 position (ortho to the directing chloro group).

  • Quench : Trapping the lithiated species with CO₂ or ethyl chloroformate yields the acid or ester, respectively.

Visualization: Synthesis Workflow

SynthesisPathways Figure 1: Primary Synthesis Routes for 2-Chloro-5-ethyl-nicotinic Acid Derivatives Precursor1 5-Ethyl-2-pyridone Intermediate1 2-Chloro-5-ethyl- 3-formylpyridine Precursor1->Intermediate1 POCl3, DMF (Vilsmeier-Haack) ProductAcid 2-Chloro-5-ethyl- nicotinic acid Intermediate1->ProductAcid Oxidation (NaClO2) ProductEster Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) ProductEster->ProductAcid Hydrolysis (LiOH) ProductAcid->ProductEster EtOH, H+

Figure 1: The industrial Vilsmeier-Haack route allows for the simultaneous installation of the chlorine and carbon scaffold functionalities.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Ester to Free Acid

Objective : To convert commercial CAS 152362-03-3 into the reactive acid form for amide coupling.

Reagents :

  • Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)[3]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent: THF/Water (3:1 ratio)

  • 1N HCl (for acidification)

Methodology :

  • Dissolution : Dissolve the ethyl ester in THF (5 mL/mmol) and cool to 0°C.

  • Saponification : Add the solution of LiOH in water dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the ester spot).

  • Work-up :

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water and wash once with diethyl ether (to remove unreacted ester).

    • Acidify the aqueous layer to pH ~2–3 using 1N HCl. The acid typically precipitates as a white solid.

  • Isolation : Filter the solid, wash with cold water, and dry under vacuum.

    • Note: If no precipitate forms, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol 2: SNAr Displacement at C2

Objective : To introduce an amine at the 2-position (common in kinase inhibitor synthesis).

Reagents :

  • 2-Chloro-5-ethyl-nicotinic acid (or ester)[3]

  • Primary/Secondary Amine (1.2 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃

  • Solvent: DMF or NMP

Methodology :

  • Dissolve the substrate in DMF.

  • Add the amine and base.

  • Heat to 80–100°C for 2–12 hours. The electron-withdrawing carboxyl group at C3 activates the C2-chlorine for nucleophilic aromatic substitution.

Applications in Drug Discovery

The 2-chloro-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. The specific 5-ethyl substitution pattern modulates the physicochemical profile (LogP) and steric fit within hydrophobic pockets.

DomainApplication Logic
Kinase Inhibitors The pyridine nitrogen and C3-substituents often form hinge-binding motifs in ATP-competitive inhibitors. The 5-ethyl group targets the "gatekeeper" region or hydrophobic back-pockets.
Herbicides Precursor to sulfonylurea herbicides (e.g., Nicosulfuron analogs) where the pyridine ring provides metabolic stability and target specificity (ALS inhibition).
Allosteric Modulators Used in the synthesis of mGluR (metabotropic glutamate receptor) modulators, where the lipophilic ethyl group aids in crossing the blood-brain barrier (BBB).
Structure-Activity Relationship (SAR) Visualization

SAR Figure 2: SAR Logic of the Scaffold Core 2-Chloro-5-ethyl- nicotinic Acid Scaffold C2 C2-Position (Cl) S_NAr / Suzuki Coupling (Diversity Vector) Core->C2 C3 C3-Position (COOH) Amide / Ester Formation (H-Bond Donor/Acceptor) Core->C3 C5 C5-Position (Ethyl) Hydrophobic Interaction (Metabolic Stability) Core->C5

Figure 2: The orthogonal reactivity points allow for rapid library generation in lead optimization.

Safety & Stability (MSDS Highlights)

  • Hazards : Like many halopyridines, this compound is an irritant.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Storage : Store the ethyl ester (CAS 152362-03-3) in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The free acid is stable but should be kept desiccated to prevent hydrolysis-related degradation or clumping.

  • Reactivity : Incompatible with strong oxidizing agents. The C2-chlorine is reactive toward nucleophiles; avoid inadvertent exposure to strong bases during storage.

References

  • ChemicalBook . (2024). Ethyl 2-chloro-5-ethylnicotinate Product Page (CAS 152362-03-3).[3][1] Retrieved from

  • ChemSRC . (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester Database Entry. Retrieved from

  • Google Patents . (2015). CN104529881B: 2-chloro-5-ethyl pyridine preparation method. Retrieved from

  • PubChem . (2024).[4] 2-Chloro-5-methylnicotinic acid (Analog Reference). Retrieved from

Sources

Technical Monograph: 5-Ethyl-2-Chloropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, reactivity, and applications of 5-ethyl-2-chloropyridine-3-carboxylic acid , a critical intermediate in the design of bioactive heterocyclic compounds.

Introduction

5-Ethyl-2-chloropyridine-3-carboxylic acid (often referred to as 5-ethyl-2-chloronicotinic acid ) is a highly functionalized pyridine scaffold used extensively in medicinal chemistry and agrochemical development. Its structure combines an electron-deficient pyridine ring with three distinct functional handles:

  • 2-Chloro Group: An activated leaving group susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • 3-Carboxylic Acid: A versatile moiety for amide coupling, esterification, or heterocycle formation.

  • 5-Ethyl Group: A lipophilic alkyl substituent that modulates the physicochemical properties (LogP, solubility) of the final molecule without significantly altering its electronic character.

This compound serves as a "privileged structure" for synthesizing kinase inhibitors (e.g., targeting PI3K, BTK) and sulfonylurea herbicides , where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings.

Chemical Architecture & Reactivity Profile

The reactivity of 5-ethyl-2-chloropyridine-3-carboxylic acid is dictated by the electronic interplay between the pyridine nitrogen and the substituents.

2.1 Electronic Effects
  • Pyridine Nitrogen (N1): Withdraws electron density from the ring, activating the C2 and C4 positions for nucleophilic attack.

  • 3-COOH (Electron-Withdrawing): Further depletes electron density at C2 and C4 via induction (-I) and resonance (-M), making the C2-Cl bond highly labile.

  • 5-Ethyl (Weakly Electron-Donating): Provides mild inductive donation (+I), slightly stabilizing the ring but not enough to counteract the activation at C2. It primarily adds steric bulk and lipophilicity.

2.2 Key Reaction Pathways

The molecule undergoes two primary types of reactions:[1]

  • Nucleophilic Aromatic Substitution (

    
    ) at C2: 
    
    • Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N1 and the 3-COOH group.

    • Nucleophiles: Primary/secondary amines (forming 2-aminonicotinic acids), alkoxides, thiols.

    • Selectivity: High regioselectivity for C2 over C4 or C6 due to the leaving group (Cl) and the ortho-directing effect of the ring nitrogen.

  • Carboxyl Group Transformations at C3:

    • Amide Coupling: Activation with reagents like HATU, EDC/HOBt, or conversion to the acid chloride (

      
      ) followed by reaction with amines.
      
    • Reduction: Conversion to the alcohol (using borane or mixed anhydride reduction).

    • Cyclization: Reaction with adjacent nucleophiles (e.g., hydrazines) to form bicyclic systems like pyrido[2,3-d]pyrimidines .

Synthetic Pathways

The synthesis of 5-ethyl-2-chloropyridine-3-carboxylic acid typically follows a convergent route starting from acyclic precursors or a functionalized pyridone.

Route A: The Vilsmeier-Haack Cyclization (Preferred)

This route builds the pyridine ring while installing the functionality.

Step 1: Enamine Formation

  • Reagents: Ethyl butyrylacetate (or similar

    
    -keto ester) + DMF-DMA (Dimethylformamide dimethyl acetal).
    
  • Product: Ethyl 2-(dimethylaminomethylene)-3-oxopentanoate.

Step 2: Cyclization to Pyridone

  • Reagents: Reaction with Ammonia (

    
    ) or Ammonium Acetate (
    
    
    
    ).
  • Conditions: Reflux in ethanol or acetic acid.

  • Intermediate: 5-Ethyl-2-hydroxynicotinic acid ethyl ester (Tautomer: 5-ethyl-2-pyridone-3-carboxylate).

Step 3: Chlorination & Hydrolysis

  • Reagents: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Mechanism: Conversion of the 2-hydroxy/2-oxo group to 2-chloro via a chloro-phosphonium intermediate.

  • Final Step: Hydrolysis of the ester (if present) using LiOH or NaOH to yield the free acid.

Route B: Direct Chlorination of 5-Ethyl-2-Pyridone

If 5-ethyl-2-pyridone is available, it can be carboxylated (Kolbe-Schmitt or lithiation/CO2) and then chlorinated.

Synthesis Workflow Diagram:

Synthesis Precursor Ethyl Butyrylacetate (Starting Material) Intermediate1 Enamine Intermediate (via DMF-DMA) Precursor->Intermediate1 Condensation Pyridone 5-Ethyl-2-Hydroxynicotinic Ester (Cyclization) Intermediate1->Pyridone NH4OAc, Heat Chlorination 5-Ethyl-2-Chloronicotinic Ester (POCl3) Pyridone->Chlorination POCl3, Reflux FinalProduct 5-Ethyl-2-Chloropyridine- 3-Carboxylic Acid (Hydrolysis) Chlorination->FinalProduct LiOH/THF/H2O

Figure 1: Convergent synthesis of 5-ethyl-2-chloropyridine-3-carboxylic acid from acyclic precursors.

Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-2-Chloronicotinic Acid (General Procedure)

Note: This protocol is adapted from standard procedures for 2-chloronicotinic acids.

  • Chlorination of Pyridone:

    • Charge a round-bottom flask with 5-ethyl-2-hydroxynicotinic acid (1.0 equiv).

    • Add

      
        (5.0 equiv) slowly at 0°C.
      
    • (Optional) Add a catalytic amount of DMF (0.1 equiv) to accelerate the Vilsmeier-Haack type mechanism.

    • Heat to reflux (100-110°C) for 4-6 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (Exothermic!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Hydrolysis (If Ester is used):

    • Dissolve the crude chloro-ester in THF/Water (1:1).

    • Add LiOH·H2O (2.0 equiv). Stir at RT for 2-12 hours.

    • Acidify with 1N HCl to pH ~3. The acid usually precipitates as a white/off-white solid.

    • Filter and dry under vacuum.[2]

Protocol 2:

Displacement with Amines
  • Dissolve 5-ethyl-2-chloropyridine-3-carboxylic acid (1.0 equiv) in DMF or DMSO.

  • Add the Amine (1.2 equiv) and a base like DIPEA (2.0 equiv) or

    
    .
    
  • Heat to 60-80°C. The reaction is typically complete within 1-4 hours due to the activation by the 3-COOH group.

  • Purification: Dilute with water and adjust pH to precipitate the product or extract with EtOAc.

Applications in Drug Discovery

The 5-ethyl-2-chloropyridine-3-carboxylic acid scaffold is a bioisostere for 2-chlorobenzoic acid but offers superior solubility and distinct hydrogen-bonding patterns.

Case Study: Kinase Inhibitors In the development of PI3K or EGFR inhibitors, the 2-chloro group is often displaced by an aniline or a solubilizing amine (e.g., piperazine). The 3-COOH is then converted to a primary amide (


) to form a hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP in the kinase hinge region. The 5-ethyl group  fills a specific hydrophobic pocket (the "gatekeeper" or solvent-exposed region), improving potency compared to the methyl or hydrogen analogs.

Reactivity Map Diagram:

Reactivity Core 5-Ethyl-2-Chloropyridine- 3-Carboxylic Acid SnAr SnAr Displacement (C2) (Amines, Thiols, Alkoxides) Core->SnAr Nucleophilic Attack at C2 Amide Amide Coupling (C3) (EDC/HOBt, Amines) Core->Amide Activation of COOH Reduction Reduction to Alcohol (C3) (BH3·THF) Core->Reduction Reduction of COOH Cyclization Bicyclic Formation (e.g., Pyrido[2,3-d]pyrimidines) SnAr->Cyclization Subsequent Ring Closure Amide->Cyclization Subsequent Ring Closure

Figure 2: Divergent reactivity pathways for library synthesis.

Analytical Characterization

Researchers should expect the following spectral data for the pure compound:

TechniqueExpected Signal / Characteristic
1H NMR Aromatic: Two singlets or doublets (J~2.5 Hz) at ~8.0-8.5 ppm (H4 and H6). Ethyl: Triplet at ~1.2 ppm (

), Quartet at ~2.6 ppm (

). Acid: Broad singlet at >11 ppm (

).
13C NMR Carbonyl: ~165 ppm. C2 (Cl-C): ~150 ppm (deshielded). C5 (Et-C): ~135-140 ppm.
MS (ESI) M+H: 186.0 (35Cl) and 188.0 (37Cl) in a 3:1 ratio (Characteristic Chlorine pattern).
IR C=O (Acid): ~1700-1720 cm⁻¹. OH (Acid): Broad band 2500-3000 cm⁻¹.
Safety & Handling
  • Hazards: The compound is an organic acid and an aryl chloride. It is likely corrosive (causes skin burns/eye damage) and an irritant to the respiratory tract.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods (though relatively stable).

  • Disposal: Dispose of as halogenated organic waste.

References
  • Structure & Properties: PubChem Compound Summary for CID 76258 (2-Chloronicotinic acid - Analogous Parent). National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology: Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate (2019).[3] Describes the chlorination of hydroxynicotinic acids using POCl3. Link

  • Reactivity (

    
    ): Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (2014). Discusses the activation of the 2-position in pyridines. Link
    
  • Applications (Kinase Inhibitors): Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC (2019). Illustrates the use of similar scaffolds in drug design. Link

  • General Synthesis: From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses (2020). Provides detailed protocols for handling 5-substituted nicotinic acids. Link

Sources

2-Chloro-5-ethylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

2-Chloro-5-ethylnicotinic acid is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical agents (anti-inflammatory and analgesic drugs). Its structural uniqueness lies in the 2-chloro substituent, which serves as an electrophilic handle for Nucleophilic Aromatic Substitution (


), and the 5-ethyl  group, which modulates lipophilicity (

) and steric bulk without significantly altering the electronic properties of the pyridine ring.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its utility in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data characterizes the free acid form. Researchers often procure the ethyl ester derivative (CAS: 152362-03-3) and hydrolyze it in situ to generate the free acid for coupling reactions.

Table 1: Molecular Specifications
PropertySpecificationNotes
IUPAC Name 2-Chloro-5-ethylpyridine-3-carboxylic acid
Common Name 2-Chloro-5-ethylnicotinic acid
Molecular Formula

Molecular Weight 185.61 g/mol Calculated based on standard atomic weights.[1]
CAS Number (Acid) Not widely listedOften referenced via its ester (CAS 152362-03-3).[1][2][3]
CAS Number (Ethyl Ester) 152362-03-3 Commercial precursor.[1][2][3]
Physical State Off-white to pale yellow solidCrystalline powder.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (acidic pH).
pKa (Calculated) ~3.5 (Carboxylic acid)Pyridine nitrogen is weakly basic due to Cl- electron withdrawal.
Structural Analysis

The molecule features a 2,3,5-substitution pattern on the pyridine ring:

  • C2-Chlorine : Activated by the ring nitrogen and the electron-withdrawing C3-carboxyl group, making it highly susceptible to

    
     reactions with amines, thiols, and alkoxides.
    
  • C3-Carboxylic Acid : Provides a handle for amide coupling or esterification.

  • C5-Ethyl Group : Adds hydrophobic character, essential for binding affinity in hydrophobic pockets of enzymes (e.g., ALS inhibitors in herbicides).

Synthetic Pathways & Manufacturing

Core Synthesis Strategy

The most reliable route for laboratory-scale acquisition is the hydrolysis of Ethyl 2-chloro-5-ethylnicotinate . De novo synthesis involves cyclization strategies (e.g., Vilsmeier-Haack type reactions) which are complex and generally reserved for industrial scale-up.

Experimental Protocol: Hydrolysis of Ethyl Ester

Objective: Conversion of Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) to 2-Chloro-5-ethylnicotinic acid.

Reagents:

  • Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)
    
  • Solvent: THF/Water (3:1 v/v)

  • Acid: 1M HCl (for workup)

Methodology:

  • Dissolution : Charge a round-bottom flask with Ethyl 2-chloro-5-ethylnicotinate and dissolve in THF.

  • Activation : Dissolve

    
     in water and add dropwise to the THF solution at 
    
    
    
    .
  • Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Disappearance of the ester peak (

      
      ) and appearance of the baseline acid spot.
      
  • Workup :

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL/g substrate).

    • Wash with minimal Dichloromethane (DCM) to remove unreacted neutral impurities.

    • Acidification : Cool the aqueous layer to

      
       and slowly acidify with 1M HCl to pH 2–3. A white precipitate should form.
      
  • Isolation : Filter the solid, wash with cold water, and dry under vacuum at

    
     for 12 hours.
    

Yield Expectation: 85–95% Purity: >97% (HPLC)

Visualization: Synthetic Workflow

SynthesisWorkflow Ester Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) Reaction Hydrolysis (LiOH, THF/H2O, 25°C) Ester->Reaction Dissolve Intermediate Lithium Carboxylate Salt (Water Soluble) Reaction->Intermediate Stir 3-5h Acidification Acidification (HCl to pH 2-3) Intermediate->Acidification Wash & Acidify Product 2-Chloro-5-ethylnicotinic Acid (Precipitate) Acidification->Product Filter & Dry

Figure 1: Step-by-step hydrolysis workflow for generating the free acid from the commercial ester.

Application in Medicinal Chemistry[2][3][8][9][13]

Structure-Activity Relationship (SAR) Utility

In drug discovery, this scaffold is valuable for "scaffold hopping" from simple nicotinic acids.

  • 
     Diversification : The chlorine at C2 is a "hot spot." It can be displaced by primary and secondary amines to generate 2-amino-nicotinic acid derivatives .
    
    • Mechanism: The nitrogen in the pyridine ring pulls electron density, making C2 electron-deficient. The C3-COOH (or ester) further activates this position via inductive effects (-I).

  • Lipophilic Tuning : The 5-ethyl group increases the

    
     by approximately 1.0 unit compared to the unsubstituted analog. This is critical for:
    
    • Crossing the Blood-Brain Barrier (BBB).

    • Improving permeability in cell-based assays.

Reaction Engineering: Displacement

Scenario : Synthesizing a 2-amino derivative for a kinase inhibitor library.

Protocol:

  • Substrate : 2-Chloro-5-ethylnicotinic acid (or its ester).[3]

  • Nucleophile : Benzylamine (1.2 eq).

  • Base :

    
     or DIPEA (2.0 eq).
    
  • Solvent : DMF or NMP.

  • Conditions : Heat to 80–100°C. Note: The acid moiety may require protection (ester) first to prevent salt formation with the amine nucleophile, which would deactivate the nucleophile.

Visualization: Reactivity Logic

Reactivity Center 2-Chloro-5-ethylnicotinic Acid SNAr SnAr Displacement (C2) (Amines, Thiols) Center->SNAr Nucleophilic Attack Coupling Amide Coupling (C3) (EDC/HOBt, HATU) Center->Coupling Carboxyl Activation Prod1 2-Amino-5-ethylnicotinates (Kinase Inhibitors) SNAr->Prod1 Prod2 Nicotinamides (Allosteric Modulators) Coupling->Prod2 Reduction Reduction (C3) (to Alcohol/Aldehyde)

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-Cl and C3-COOH groups.

Analytical Characterization

To validate the identity of synthesized 2-Chloro-5-ethylnicotinic acid, compare against these expected spectral data points.

1H NMR (DMSO- , 400 MHz) Prediction
  • 
     13.5 ppm (br s, 1H) : Carboxylic acid proton (
    
    
    
    ).
  • 
     8.35 ppm (d, 
    
    
    
    , 1H)
    : Proton at C6 (adjacent to Nitrogen).
  • 
     8.05 ppm (d, 
    
    
    
    , 1H)
    : Proton at C4 (between COOH and Ethyl).
  • 
     2.65 ppm (q, 
    
    
    
    , 2H)
    : Methylene of Ethyl group (
    
    
    ).
  • 
     1.20 ppm (t, 
    
    
    
    , 3H)
    : Methyl of Ethyl group (
    
    
    ).
Mass Spectrometry (ESI)[13]
  • Ionization Mode : Negative (

    
    ) or Positive (
    
    
    
    ).
  • Expected Mass :

    • Positive Mode: m/z ~186.0 (Cl-35 isotope) and 188.0 (Cl-37 isotope) in a 3:1 ratio.

    • Note: The chlorine isotope pattern is diagnostic.

Safety & Handling

Hazard Classification (GHS):

  • H315 : Causes skin irritation.[4]

  • H319 : Causes serious eye irritation.[4]

  • H335 : May cause respiratory irritation.[4]

Handling Protocols:

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation : Handle the solid powder in a fume hood to avoid dust inhalation.

  • Storage : Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich . Ethyl 2-chloro-5-ethylnicotinate Product Sheet. Accessed March 2026. Link

  • PubChem . 2-Chloro-5-methylnicotinic acid (Analogous Structure Data). National Library of Medicine. Link

  • GuideChem . Synthesis and Applications of Chloronicotinic Acid Derivatives. Link

  • Organic Syntheses . Preparation of 2-Chloronicotinonitrile (Methodology Reference). Org. Synth. 1962, 42, 30. Link

  • ResearchGate . Synthesis of 2-Chloronicotinic Acid Derivatives for Medicinal Chemistry. Link

Sources

The Chemo-Orthogonal Scaffold: A Technical Guide to 5-Substituted 2-Chloronicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of 5-substituted 2-chloronicotinic acid derivatives.

Executive Summary

The 5-substituted 2-chloronicotinic acid scaffold represents a "privileged structure" in modern drug discovery and agrochemistry. Its utility stems from its unique chemo-orthogonal reactivity : the molecule possesses three distinct reactive handles—an electrophilic center at C2, a halogen handle at C5, and a carboxylic acid at C3—that can be functionalized independently with high regioselectivity.

This guide provides a rigorous analysis of this scaffold, detailing the electronic underpinnings of its reactivity, validated synthetic protocols, and strategic workflows for library generation.

Structural Significance & Electronic Architecture

The versatility of 5-substituted 2-chloronicotinic acid (5-R-2-CNA) is dictated by the electronic interplay between the pyridine nitrogen, the chlorine atom, and the substituents.

The Electronic Map
  • C2 Position (The Electrophile): The carbon at position 2 is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen (

    
     effect) and the chlorine atom. Furthermore, the carboxylic acid at C3 (an electron-withdrawing group) activates C2 via resonance, making it exceptionally prone to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar)
    .
  • C5 Position (The Coupling Partner): Position 5 is meta to the ring nitrogen, making it less electron-deficient than C2 or C4. However, when substituted with a halogen (e.g., Br or I), it becomes a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C3 Position (The Linker): The carboxylic acid moiety serves as a stable anchor for amidation or esterification, often used to modulate solubility or lipophilicity (

    
    ).
    
The Orthogonality Principle

The core value of this scaffold is the ability to react selectively.

  • S

    
    Ar Preference:  C2-Cl 
    
    
    
    C5-X (due to Meisenheimer complex stabilization by the ring nitrogen).
  • Pd-Catalysis Preference: C5-Br/I

    
     C2-Cl (due to weaker C-Br/I bond dissociation energy facilitating oxidative addition).
    

SAR_Map Core 5-Substituted 2-Chloronicotinic Acid C2 C2-Cl Position (S_NAr Hotspot) Core->C2 Nucleophilic Attack C3 C3-COOH Position (Amidation/Esterification) Core->C3 Condensation C5 C5-X Position (Pd-Cross Coupling) Core->C5 Oxidative Addition C2_Detail Reacts with: Amines, Thiols, Alkoxides C2->C2_Detail C3_Detail Forms: Amides, Esters, Heterocycles C3->C3_Detail C5_Detail Reacts with: Boronic Acids, Alkynes C5->C5_Detail

Figure 1: Chemo-orthogonal reactivity map of the 5-substituted 2-chloronicotinic acid scaffold.

Synthetic Routes to the Core

While 2-chloronicotinic acid is commercially available, the 5-substituted derivatives (specifically 5-bromo or 5-iodo) often require de novo synthesis to ensure high purity and regiocontrol.

Route A: Direct Halogenation (The Industrial Route)

Direct bromination of 2-hydroxynicotinic acid followed by chlorination is the most scalable approach.

  • Bromination: 2-Hydroxynicotinic acid is treated with

    
     in acetic acid or aqueous base. The hydroxyl group (tautomerizing to the pyridone) directs the electrophilic bromine to the 5-position (para to the directing oxygen).
    
  • Chlorination/Dehydroxylation: The 5-bromo-2-hydroxynicotinic acid is treated with

    
     or 
    
    
    
    to convert the C2-OH to C2-Cl.
Route B: Oxidation of 3-Picolines

For alkyl-substituted derivatives (e.g., 5-methyl), the starting material is often a substituted 3-picoline.

  • N-Oxidation: Reaction with

    
     yields the N-oxide.[1]
    
  • Polonovski-type Rearrangement/Chlorination: Treatment with

    
     introduces the chlorine at C2 and simultaneously oxidizes the methyl group (often requiring subsequent hydrolysis) or requires a pre-oxidized carboxyl precursor.
    

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloronicotinic Acid

Rationale: This protocol utilizes the "Route A" strategy, prioritizing cost-effectiveness and scalability.

Reagents:

  • 2-Hydroxynicotinic acid (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Thionyl Chloride (

    
    ) (Excess)
    
  • DMF (Catalytic)

Step-by-Step Methodology:

  • Bromination: Dissolve 2-hydroxynicotinic acid (13.9 g, 100 mmol) in glacial acetic acid (100 mL). Add bromine (17.6 g, 110 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 60°C for 4 hours. A precipitate will form.

  • Isolation 1: Cool to RT, pour into ice water, and filter the solid. Wash with water and dry to obtain 5-bromo-2-hydroxynicotinic acid (Yield ~85%).

  • Chlorination: Suspend the dried intermediate (10 g) in anhydrous toluene (50 mL). Add

    
     (20 mL) and 5 drops of DMF.
    
  • Reflux: Heat to reflux (110°C) for 6 hours until gas evolution ceases.

  • Workup: Evaporate volatiles under reduced pressure. The residue is typically the acid chloride. Quench carefully with saturated aqueous

    
     to hydrolyze back to the acid, or use the acid chloride directly for the next step.
    
  • Purification: Recrystallize from ethanol/water if free acid is isolated.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for two singlets (or doublets with small coupling) in the aromatic region (

    
     8.5–9.0 ppm).
    
  • MS (ESI): Distinctive isotope pattern for Br (1:1) and Cl (3:1).

Protocol 2: Regioselective S Ar Functionalization (C2)

Rationale: S


Ar is performed before  Pd-coupling to avoid potential catalyst poisoning by the free amine or interference from the carboxylic acid.

Reaction: 5-Bromo-2-chloronicotinic acid + Aniline


 5-Bromo-2-(phenylamino)nicotinic acid.
  • Setup: In a round-bottom flask, dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in

    
    -butanol or DMF.
    
  • Nucleophile Addition: Add the amine (1.2 eq) and a base (DIPEA or

    
    , 2.0 eq).
    
  • Conditions: Heat to 80–100°C for 4–12 hours.

    • Note: The carboxylic acid may form a salt with the base, reducing solubility. Using the methyl ester of the nicotinic acid often improves yields and kinetics.

  • Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with water.

Strategic Functionalization Workflows

To maximize library diversity, the order of operations is critical. Below is the logic flow for generating distinct derivatives.

Workflow Start Starting Material: 5-Bromo-2-chloronicotinic acid PathA Path A: S_NAr First (Target: C2-Amino Derivatives) Start->PathA PathB Path B: Coupling First (Target: C5-Aryl Derivatives) Start->PathB StepA1 Step 1: Reaction with Amine (Displaces C2-Cl) PathA->StepA1 StepA2 Step 2: Suzuki Coupling (Reacts at C5-Br) StepA1->StepA2 ResultA Product A: 2-Amino-5-Aryl-Nicotinic Acid StepA2->ResultA StepB1 Step 1: Suzuki Coupling (Reacts at C5-Br, C2-Cl remains) PathB->StepB1 StepB2 Step 2: S_NAr Reaction (Displaces C2-Cl) StepB1->StepB2 ResultB Product B: 2-Amino-5-Aryl-Nicotinic Acid StepB2->ResultB

Figure 2: Orthogonal synthetic workflows. Path A is generally preferred to conserve the expensive Pd catalyst, as the C2-Cl is robust enough to survive mild coupling conditions if Path B is chosen.

Applications in Drug Discovery[2][3]

The 2-chloronicotinic acid scaffold is a precursor to several high-value active pharmaceutical ingredients (APIs).

Drug / AgrochemicalMechanism of ActionRole of Scaffold
Niflumic Acid COX-2 Inhibitor (NSAID)The 2-amino substituent (3-trifluoromethylaniline) is introduced via S

Ar on the 2-chloro precursor.
Nicosulfuron Herbicide (ALS Inhibitor)2-Chloronicotinic acid is sulfonated and coupled to a pyrimidine amine.
Nevirapine HIV-1 Reverse Transcriptase InhibitorCyclization involves the 2-chloro position reacting with a pyridine amine to form the dipyridodiazepinone core.
Boscalid Fungicide (SDHI)2-Chloronicotinic acid is a key building block for the biphenyl amide structure.
Case Study: Niflumic Acid Synthesis

The synthesis of Niflumic acid classically involves the reaction of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline .

  • Catalysis: The reaction can be autocatalytic or accelerated by copper bronze (Ullmann-type) if the S

    
    Ar is sluggish due to the electron-withdrawing 
    
    
    
    group on the aniline reducing its nucleophilicity.
  • Optimization: Using 5-substituted analogs allows for the creation of "Next-Gen" NSAIDs with altered metabolic stability.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in S

Ar
Nucleophile is too weak (e.g., electron-poor aniline).Switch solvent to NMP or DMSO and increase temp to 120°C. Add KF or CsF to assist.
Hydrolysis of C2-Cl Presence of water during reaction.[1][2]Ensure anhydrous conditions. C2-Cl is prone to hydrolysis to the pyridone (OH) under basic aqueous conditions.
Pd-Coupling Fails Catalyst poisoning by free carboxylic acid.Protect the acid as a Methyl Ester or t-Butyl Ester before coupling.
Regioselectivity Loss Over-reaction in Pd coupling (reacting at C2 and C5).Use highly selective catalysts like Pd(dppf)Cl

which favors C-Br insertion. Keep temperature moderate (<80°C).

References

  • Synthesis and Investigation of Pyridine and Pyrazine Analogs of Salicylates. Source: Journal of the American Chemical Society (1948).[3] Relevance: Foundational work on the synthesis of 2-chloronicotinic acid derivatives.[1][4][5] URL:[Link]

  • 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Source: NBInno Technical Report. Relevance: Overview of industrial applications in Niflumic acid and Nicosulfuron synthesis. URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium C

    
    Ar in Green Solvents? 
    Source: Beilstein Journal of Organic Chemistry (2011).
    Relevance: Comparison of S
    
    
    
    Ar vs. Buchwald-Hartwig coupling on chloropyridines. URL:[Link]
  • Unraveling Divergence in Haloselectivity of S

    
    Ar and Cross Coupling. 
    Source: WuXi AppTec Biology Technical Blog.
    Relevance: Mechanistic explanation of C2 vs C5 selectivity (LUMO analysis).
    URL:[Link]
    

Sources

Ethyl 2-chloro-5-ethylnicotinate CAS 152362-03-3 precursor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) is a highly versatile, multi-functionalized pyridine building block. Characterized by a reactive C2-chloride, a C3-ethyl ester, and a lipophilic C5-ethyl group, this precursor is strategically deployed in the synthesis of complex fused heterocycles, bipyridine multisite ligands, and advanced pharmaceutical active ingredients (APIs). For drug development professionals and synthetic chemists, mastering the orthogonal reactivity of this scaffold is critical for efficient library generation, particularly in the development of kinase inhibitors, TNF-


 antagonists, and metallopeptide assemblies.

Structural Causality and Physicochemical Profiling

The synthetic utility of Ethyl 2-chloro-5-ethylnicotinate is dictated by the electronic environment of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect via induction and resonance, which is synergistically amplified by the C3-carboxylate ester. This renders the C2 position highly electrophilic, priming the carbon-chlorine bond for two primary reaction modalities:

  • Nucleophilic Aromatic Substitution (SNAr): Rapid displacement by amines, thiols, and alkoxides.

  • Transition-Metal Catalysis: Facile oxidative addition by Palladium(0) species, enabling Stille, Suzuki, and Buchwald-Hartwig cross-couplings.

Furthermore, the C5-ethyl group is not merely a spectator; it provides a critical lipophilic vector. In medicinal chemistry, this ethyl substituent is often leveraged to occupy hydrophobic pockets within target protein domains, optimizing the overall partition coefficient (LogP) of the resulting pharmacophore[1].

Quantitative Physicochemical Data

The following table summarizes the foundational physical and computational properties of the precursor, which dictate handling, storage, and reaction conditions[1].

PropertyValueCausality / Implication for Synthesis
Molecular Formula C10H12ClNO2Defines stoichiometry for downstream functionalization.
Molecular Weight 213.66 g/mol Standardized mass for equivalent calculations.
Density 1.175 g/cm³Requires volumetric or mass-based addition depending on scale.
Boiling Point 303.1 ºC (760 mmHg)High thermal stability; permits high-temperature reflux conditions.
Flash Point 137.1 ºCSafe for standard inert-atmosphere heating protocols.
LogP (Computed) 2.47Indicates moderate lipophilicity, aiding solubility in organic solvents (e.g., Toluene, THF).

Core Reactivity Pathways and Applications

The orthogonal functional groups on this scaffold allow for sequential, one-pot, or tandem reactions.

Reactivity A Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) B SNAr (C2 Position) A->B Amines/Thiols C Stille Coupling (C2) A->C Organotins, Pd(0) D Ester Modification (C3) A->D Saponification/Amidation E Fused Heterocycles (e.g., Pyrido-pyrimidines) B->E + C3 Cyclization F Bipyridine Ligands (Metallopeptides) C->F D->E

Orthogonal reactivity pathways of Ethyl 2-chloro-5-ethylnicotinate.

Synthesis of Multisite Bipyridine Ligands

A prominent application of this precursor is the construction of 5,5'-disubstituted 2,2'-bipyridines via Stille coupling. These architectures are foundational for inorganic self-assembly and the creation of metallopeptides[2][3]. By coupling Ethyl 2-chloro-5-ethylnicotinate with a stannylpyridine derivative, researchers can generate bidentate ligands capable of coordinating transition metals (e.g., Ru2+, Fe2+, Ni2+) to form highly ordered, folded secondary structures in synthetic peptides[3].

Pharmaceutical Intermediates (TNF- Inhibitors)

In drug discovery, the scaffold is frequently utilized to synthesize amine derivatives that act as Tumor Necrosis Factor-alpha (TNF-


) inhibitors[4]. The C2-chloride is displaced via SNAr by a complex primary or secondary amine, followed by the hydrolysis or amidation of the C3-ester to lock the molecule into a bioactive conformation capable of disrupting TNF-

protein-protein interactions.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for utilizing this precursor in advanced synthesis.

Protocol 1: Palladium-Catalyzed Stille Coupling for Bipyridine Synthesis

This protocol describes the synthesis of a 5-carboxyl-2,2'-bipyridine derivative, a critical step in metallopeptide ligand generation[2][3].

Rationale: The Stille coupling is chosen over Suzuki here due to the high stability of organotin reagents and their compatibility with the ester functionality, preventing unwanted saponification that might occur under the basic conditions required for Suzuki couplings.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried Schlenk flask under a strict Argon atmosphere, dissolve Ethyl 2-chloro-5-ethylnicotinate (4.0 g, 21.6 mmol) and 5-methyl-2-trimethyltinpyridine (5.79 g, 22.6 mmol) in 96 mL of anhydrous, degassed toluene. Note: Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (2.9 g, 2.51 mmol, ~11 mol%) to the solution.
    
  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 72 hours. The solution will transition to a dark/black oil as the catalytic cycle progresses and palladium black precipitates.

  • Workup and Extraction: Allow the reaction to cool to room temperature. Remove the toluene in vacuo. Resuspend the resulting black crude oil in dichloromethane (DCM).

  • Filtration: Filter the DCM suspension through a tightly packed silica gel-celite pad to remove precipitated palladium black and organotin byproducts.

  • Purification: Concentrate the filtrate and purify via column chromatography using Alumina (Al2O3, Activity II-III) with DCM as the eluent.

  • Isolation: Evaporate the collected fractions to yield the bipyridine product as a pale yellow solid (Expected yield: ~78%).

Workflow S1 Step 1: Reagent Preparation Dry Toluene, Argon Atm S2 Step 2: Catalyst Addition Pd(PPh3)4 (~11 mol%) S1->S2 S3 Step 3: Reflux 72 Hours at 110°C S2->S3 S4 Step 4: Workup Solvent Evap, DCM Extraction S3->S4 S5 Step 5: Purification Al2O3 Chromatography S4->S5

Standardized workflow for the Stille coupling of Ethyl 2-chloro-5-ethylnicotinate.

Protocol 2: SNAr Amination for Pharmacophore Generation

This workflow is utilized to generate intermediates for TNF-


 inhibitors or kinase targets[4].

Rationale: The electron-deficient nature of the pyridine ring allows for catalyst-free SNAr. A polar aprotic solvent is used to stabilize the Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) and a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to act as an acid scavenger for the generated HCl.

  • Heating: Heat the reaction mixture to 80–100 °C for 12–24 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching: Cool the mixture to room temperature and quench by pouring over crushed ice/water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF/DMSO, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Downstream Processing: The resulting 2-amino-5-ethylnicotinate derivative can be directly subjected to basic hydrolysis (LiOH, THF/H2O) to yield the free carboxylic acid for subsequent amide coupling.

References

Sources

2-Chloro-5-ethyl-nicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Chloro-5-ethyl-nicotinic acid (and its corresponding ethyl ester) represents a strategic scaffold in medicinal chemistry. Unlike the ubiquitous unsubstituted 2-chloronicotinic acid, the C5-ethyl group introduces a critical lipophilic handle (


 effect) without significantly altering the electronic deactivation of the C2-chlorine. This makes it an ideal building block for modulating the LogP  and metabolic stability of pyridine-based pharmacophores, particularly in the development of anti-inflammatory agents and kinase inhibitors.

This guide focuses on the acid form (active synthetic intermediate) while referencing the ethyl ester (primary commercial precursor).

Physicochemical Profile[1][2][3][4][5][6][7]
Property2-Chloro-5-ethylnicotinic AcidEthyl 2-chloro-5-ethylnicotinate
CAS Number Not Widely Listed (Acid form)152362-03-3 (Ester form)
Molecular Formula


Molecular Weight 185.61 g/mol 213.66 g/mol
Appearance Off-white to pale yellow solidPale yellow oil to semi-solid
Predicted pKa ~2.5 (Carboxylic acid)N/A
Predicted LogP ~1.8 - 2.1~2.9 - 3.2
Solubility DMSO, MeOH, Dilute BaseDCM, EtOAc, EtOH

Critical Note on Sourcing: The acid is frequently generated in situ or synthesized via hydrolysis of the commercially available ethyl ester (CAS 152362-03-3). Researchers should procure the ester for maximum stability and hydrolyze as needed.

Part 2: Synthetic Access & Methodology

Preparation from Ethyl Ester (Recommended Route)

The most reliable route to high-purity acid is the base-promoted hydrolysis of the ethyl ester. This avoids the harsh conditions required for direct ring chlorination.

Protocol:

  • Dissolution: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 equiv) in THF/MeOH (1:1 v/v).

  • Hydrolysis: Add aqueous LiOH or NaOH (2.5 equiv, 2M solution) dropwise at 0°C.

  • Reaction: Warm to ambient temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the non-polar ester spot).

  • Workup:

    • Concentrate to remove organics.

    • Acidify aqueous residue to pH ~2–3 with 1M HCl.

    • Precipitate forms; filter and wash with cold water.

    • Yield: Typically >90%.

Retrosynthetic Logic & Pathway

The following diagram illustrates the synthetic flow from the commercial ester to the active acid and its subsequent divergence into key drug discovery pathways.

SynthesisPath Ester Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) Acid 2-Chloro-5-ethylnicotinic Acid (Active Scaffold) Ester->Acid Hydrolysis (LiOH, THF/H2O) Amide Amide Derivatives (Drug Core) Acid->Amide Amidation (HATU/Amine) Suzuki 5-Ethyl-2-aryl-nicotinates (Biaryl Scaffolds) Acid->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd)

Figure 1: Synthetic workflow converting the commercial ester precursor into the reactive acid scaffold and downstream libraries.

Part 3: Reactivity Profile & Functionalization

The 2-chloro-3-carboxylic acid motif is a "privileged structure" because it offers orthogonal reactivity. The electron-deficient pyridine ring activates the C2-chlorine for nucleophilic attack, while the C3-carboxyl group allows for standard acyl modifications.

A. The C2-Chlorine: Nucleophilic Aromatic Substitution ( )

The C2 position is highly activated due to the adjacent ring nitrogen and the electron-withdrawing carboxyl group at C3.

  • Reaction:

    
     with amines, thiols, or alkoxides.
    
  • Conditions:

    • Amines: Heat (80–100°C) in DMF or DMSO with

      
      .
      
    • Mechanism:[1][2][3] Addition-Elimination. The inductive effect of the C5-ethyl group is weak and does not significantly hinder this reaction compared to the unsubstituted analog.

  • Strategic Value: Rapid generation of 2-amino-nicotinic acid libraries (common in kinase inhibitors).

B. Palladium-Catalyzed Couplings
  • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water.[3]

  • Sonogashira: Coupling with terminal alkynes to form fused ring systems (e.g., furopyridines or pyrrolopyridines).

C. The C5-Ethyl Group: Stability & Modification
  • Stability: The ethyl group is generally robust under standard coupling and hydrolysis conditions.

  • Metabolic Liability: In late-stage drug design, the benzylic position of the ethyl group (CH2) is a potential site for cytochrome P450 oxidation (hydroxylation).

  • Bioisostere: If metabolic stability is an issue, the ethyl group is often replaced by

    
     or cyclopropyl in SAR studies.
    
Reactivity Map

Reactivity Center 2-Chloro-5-ethyl- nicotinic Acid SNAr S_NAr Displacement (Amines/Thiols) Center->SNAr High Reactivity (Activated by N & COOH) Suzuki Suzuki Coupling (C-C Bond Formation) Center->Suzuki Pd-Catalysis Amide Amide Coupling (Linker Attachment) Center->Amide Standard Coupling Red Reduction to Alcohol (CH2OH) Center->Red Borane/LAH Lipophil Lipophilic Tuning (LogP Modulation) Center->Lipophil Structural Role

Figure 2: Orthogonal reactivity profile of the scaffold. The C2 and C3 positions allow for divergent library synthesis.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for the 5-ethyl derivative is limited, it shares hazard profiles with 2-chloronicotinic acid (CAS 2942-59-8).

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocols:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Handle the solid acid in a fume hood to avoid dust inhalation.

    • Storage: Store cool and dry. The ester is stable at room temperature; the acid should be kept away from strong oxidizers.

Part 5: References

  • Sigma-Aldrich. Ethyl 2-chloro-5-ethylnicotinate Product Sheet (CAS 152362-03-3). Retrieved from .

  • ChemicalBook. Ethyl 2-chloronicotinate Synthesis & Properties. (General mechanistic grounding for 2-chloronicotinic esters). Retrieved from .

  • PubChem. 2-Chloro-5-methylnicotinic acid (Analogue Reference). (Used for physicochemical property extrapolation). CID 12387730. Retrieved from .[4]

  • Zhao, B. et al. Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate (2019). (Mechanistic validation of hydrolysis and SNAr pathways). Retrieved from .

Sources

Technical Monograph: 2-Chloro-5-ethylpyridine-3-carboxylic acid

[1]

Chemical Identity & Nomenclature

This compound represents a critical subclass of 2-halonicotinic acids , distinguished by the lipophilic ethyl group at the C5 position. It serves as a bifunctional building block: the C2-chlorine atom is a "soft" electrophile for

Property Data
IUPAC Name 2-Chloro-5-ethylpyridine-3-carboxylic acid
Common Synonyms 2-Chloro-5-ethylnicotinic acid; 5-Ethyl-2-chloronicotinic acid
CAS Registry (Acid) Not widely indexed in public databases; often cited via ester derivatives.[1]
CAS Registry (Ethyl Ester) 152362-03-3 (Ethyl 2-chloro-5-ethylnicotinate)
Molecular Formula

Molecular Weight 185.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~2.8 (Carboxylic acid), ~-1.5 (Pyridine nitrogen)

Synthesis & Production Logic

The synthesis of 2-chloro-5-ethylnicotinic acid typically avoids direct chlorination of 5-ethylnicotinic acid due to poor regioselectivity. Instead, it relies on the "Pyridone-to-Chloride" strategy, converting a 2-hydroxy/2-oxo intermediate into the chloro-derivative using phosphoryl chloride (

Retrosynthetic Analysis
  • Target: 2-Chloro-5-ethylnicotinic acid.

  • Precursor: 5-Ethyl-2-hydroxynicotinic acid (or its tautomer, 5-ethyl-2-pyridone-3-carboxylic acid).

  • Core Formation: Cyclization of an acyclic C3-fragment (e.g., 2-ethylacrolein or equivalent) with a C3-nitrogen source (e.g., cyanoacetamide).

Industrial Synthesis Pathway

The most robust route involves the Guareschi-Thorpe Condensation followed by hydrolysis and chlorination.

SynthesisPathStart1Butyraldehyde / 2-EthylacroleinInter13-Cyano-5-ethyl-2-pyridoneStart1->Inter1Base (Et3N/KOH)CyclizationStart2CyanoacetamideStart2->Inter1Inter25-Ethyl-2-hydroxynicotinic AcidInter1->Inter2Acid Hydrolysis(H2SO4/H2O, Reflux)Product2-Chloro-5-ethylnicotinic AcidInter2->ProductChlorination(POCl3, 100°C)EsterEthyl Ester (CAS 152362-03-3)Product->EsterEsterification(EtOH, H+)

Figure 1: Synthetic pathway from acyclic precursors to the target 2-chloro-nicotinic scaffold.

Critical Mechanistic Insight: The POCl3 Chlorination

The conversion of the 2-hydroxy intermediate to the 2-chloro product is not a simple substitution.

  • Activation: The pyridone oxygen attacks

    
    , forming a dichlorophosphoryl intermediate (
    
    
    ).
  • Aromatization: Chloride ion (

    
    ) attacks the C2 position. This restores the aromatic pyridine ring (driving force), expelling the phosphate leaving group.
    
  • Selectivity: The C3-carboxylic acid may form an acid chloride transiently but is usually quenched back to the acid or esterified in situ if alcohols are present.

Reactivity Profile & Applications

The "2-chloro-5-ethyl" motif is a privileged scaffold in drug discovery, particularly for Kinase Inhibitors and Sulfonylurea Herbicides .

The "Sweet Spot"

The chlorine at C2 is highly activated towards Nucleophilic Aromatic Substitution (

  • Inductive Effect (-I): The adjacent Nitrogen (N1) is electronegative.

  • Resonance Effect (-M): The C3-Carboxyl group withdraws electron density, stabilizing the Meisenheimer complex intermediate.

  • Sterics: The C5-ethyl group is distal enough to not sterically hinder the C2 attack, unlike a C3- or C6-substituent.

Functionalization Logic
  • Reaction with Amines: Yields 2-amino-5-ethylnicotinic acids (precursors to bicyclic systems like pyrido[2,3-d]pyrimidines).

  • Reaction with Hydrazines: Yields pyrazolopyridines.

  • Suzuki-Miyaura Coupling: The C2-Cl bond can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.

ReactivityCore2-Chloro-5-ethylnicotinic AcidAmine2-Amino-5-ethylnicotinic AcidCore->AmineR-NH2, Heat(SnAr)EsterEthyl 2-chloro-5-ethylnicotinateCore->EsterEtOH, H2SO4(Fischer Esterification)Suzuki2-Aryl-5-ethylnicotinic AcidCore->SuzukiAr-B(OH)2, Pd(0)(Suzuki Coupling)HeterocyclePyrido[2,3-d]pyrimidineAmine->HeterocycleCyclization withFormamide/Urea

Figure 2: Divergent synthesis capabilities of the 2-chloro-5-ethylnicotinic acid scaffold.[2]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-chloro-5-ethylnicotinate (from Acid)

This protocol assumes the starting material is the crude acid or the hydroxy-precursor.

Reagents:

  • 2-Hydroxy-5-ethylnicotinic acid (1.0 equiv)

  • Phosphoryl chloride (

    
    ) (5.0 equiv)
    
  • Ethanol (excess)[3]

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-hydroxy-5-ethylnicotinic acid (e.g., 10 g) in neat

    
     (30 mL).
    
  • Reflux: Heat the mixture to 100–110°C for 4 hours. The suspension should clear as the reaction proceeds.

  • Workup (Quench): Cool the mixture to room temperature. Caution: POCl3 is violently reactive with water. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Esterification (In-situ): If the ester is desired immediately, the crude acid chloride/acid mixture can be extracted into DCM, concentrated, and refluxed in Ethanol with catalytic

    
    .
    
  • Isolation: Neutralize with

    
    , extract with Ethyl Acetate, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Displacement with Primary Amine

Objective: To synthesize 2-(alkylamino)-5-ethylnicotinic acid.

  • Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 mmol) in DMF (3 mL).

  • Add the primary amine (1.2 mmol) and

    
     (2.0 mmol).
    
  • Heat to 80°C for 6 hours. Monitor by TLC or LCMS.

  • Pour into water, extract with EtOAc.

  • Saponify the ester (LiOH/THF/Water) if the free acid is required.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an Irritant (Skin/Eye/Respiratory) . The acid chloride intermediate is Corrosive .

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (if acid chloride).

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste.

References

  • ChemicalBook. (2024). Ethyl 2-chloronicotinate (CAS 1452-94-4) and Derivatives.[6]Link

  • GuideChem. (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester (CAS 152362-03-3).[7]Link

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (Analogous synthesis methodology). Link

  • Atlantis Press. (2017).[8][9] Synthesis of 2-Chloronicotinic Acid Derivatives. (General

    
     conditions). Link
    
  • PubChem. (2024).[5] 2-Chloro-5-methylnicotinic acid (Analogous Structure Data).[4]Link

The 5-Alkyl-2-Chloronicotinic Acid Scaffold: A Technical Guide to Synthesis, Functionalization, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-alkyl-2-chloronicotinic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a linchpin for constructing fused heterocycles (e.g., pyridopyrimidines, 1,8-naphthyridines) and bi-aryl systems. Its value lies in its orthogonal reactivity: the C2-chlorine acts as a highly reactive electrophile for


 or transition-metal cross-coupling, the C3-carboxylic acid  serves as a stable anchor for cyclization or amide coupling, and the C5-alkyl group  provides a tunable vector for lipophilicity (

) and metabolic stability optimization.

This guide provides a rigorous technical breakdown of this scaffold, moving from scalable synthesis to advanced functionalization, designed for application scientists requiring reproducible, high-fidelity protocols.

Part 1: Structural Pharmacology & SAR Logic

The utility of the 5-alkyl-2-chloronicotinic acid scaffold is dictated by its electronic environment, which allows for sequential, regioselective functionalization.

PositionFunctional GroupElectronic RoleDrug Discovery Utility
C2 Chlorine (Cl)Warhead (Electrophile): Activated by the adjacent ring nitrogen (inductive withdrawal) and the C3-electron withdrawing group (EWG).Site for

(amines/thiols) or Suzuki/Buchwald couplings. Primary vector for introducing diversity.
C3 Carboxylic Acid (COOH)Anchor (Nucleophile/Electrophile): Electron-withdrawing group that activates C2.Precursor for amides, esters, or cyclization to form fused ring systems (e.g., quinolones).
C5 Alkyl Group (R)Modulator (Lipophilic): Weakly electron-donating.Tunes solubility and hydrophobic collapse with protein pockets. Blocks metabolic oxidation at the vulnerable C5 position.
N1 Pyridine NitrogenActivator: Electron sink.Lowers the LUMO energy at C2, facilitating nucleophilic attack.
The "Push-Pull" Activation Mechanism

The reactivity at C2 is not merely due to the halogen. The C3-carboxylic acid (or ester) exerts a strong


 (mesomeric) and 

(inductive) effect, working synergistically with the pyridine nitrogen to deplete electron density at C2. This makes the C2-Cl bond significantly more labile than in non-functionalized chloropyridines.

Part 2: Robust Synthesis Strategies

While various routes exist, the Oxidative Chlorination of 3,5-Lutidine Derivatives is the most scalable industrial route for 5-methyl/alkyl variants, offering higher atom economy than Vilsmeier-Haack cyclizations.

Pathway: The N-Oxide Rearrangement Route

This route avoids the use of unstable acyclic precursors.

SynthesisRoute Start 3,5-Lutidine (Starting Material) Step1 Oxidation (KMnO4 or H2O2) Start->Step1 Selective Methyl Ox. Inter1 5-Methylnicotinic Acid Step1->Inter1 Step2 N-Oxidation (H2O2 / AcOH) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Regioselective Chlorination (POCl3 / Reflux) Inter2->Step3 Meisenheimer-like Rearrangement Product 5-Methyl-2-Chloronicotinic Acid Step3->Product

Caption: Scalable synthesis of 5-methyl-2-chloronicotinic acid via N-oxide activation and POCl3 rearrangement.

Critical Process Parameters (CPPs)
  • Oxidation Selectivity: When oxidizing 3,5-lutidine, controlling temperature (

    
    ) is vital to prevent over-oxidation to the dicarboxylic acid (dinicotinic acid).
    
  • Chlorination Regiochemistry: The reaction of the N-oxide with

    
     can yield both 2-Cl and 6-Cl isomers. However, the presence of the C3-COOH directs chlorination preferentially to the C2 position due to steric shielding of C6 and electronic directing effects.
    

Part 3: Functionalization & Experimental Protocols

This section details self-validating protocols for transforming the scaffold.

Protocol A: Regioselective Displacement (C2 Functionalization)

Objective: Introduction of an amine at C2 without affecting the carboxylic acid. Mechanism: Addition-Elimination via a Meisenheimer complex.

Materials:

  • 5-Methyl-2-chloronicotinic acid (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Base:

    
     (2.5 eq) or DIPEA (for solubility)
    
  • Solvent: DMF or NMP (polar aprotic is essential)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methyl-2-chloronicotinic acid in DMF (0.5 M concentration). Note: The acid will deprotonate first; this carboxylate anion actually deactivates the ring slightly, requiring heat.

  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Heat to

    
     for 4-12 hours.
    
    • Self-Validation Check: Monitor via HPLC/UPLC. The starting material (Ret. Time X) should disappear. The product will be more polar (if using a polar amine) or less polar (if using a lipophilic amine).

    • Visual Check: Reaction often turns from pale yellow to deep orange/red due to the formation of the intermediate complex.

  • Workup: Pour into ice water. Acidify to pH 3-4 with 1N HCl. The product usually precipitates as the free acid. Filter and dry.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Carbon-Carbon Bond Formation)

Objective: Installing an aryl/heteroaryl group at C2.

Materials:

  • 5-Methyl-2-chloronicotinic acid (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to poisoning by the free acid.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Crucial: Oxygen destroys the active Pd(0) species.

  • Assembly: Add scaffold, boronic acid, base, and catalyst to the reaction vessel under Argon.

  • Reaction: Heat to

    
     for 2-6 hours.
    
  • Self-Validation:

    • TLC/LCMS: Look for the loss of the distinctive Chlorine isotope pattern (3:1 ratio of M and M+2) in the mass spectrum. The product will show only the parent ion mass.

  • Purification: The free acid product may be difficult to purify on silica. Recommendation: Convert to methyl ester (TMS-Diazomethane or MeOH/H2SO4) prior to column chromatography for easier isolation.

Part 4: Therapeutic Applications & Case Studies

Case Study 1: HIV Integrase Inhibitors (The Elvitegravir Logic)

In the development of HIV integrase inhibitors, the 2-chloronicotinic acid scaffold serves as the core for 4-quinolone-3-carboxylic acid derivatives.

  • Mechanism: The C2-Cl is displaced by a beta-keto ester enolate. Subsequent cyclization onto the C3-COOH (activated as an acid chloride) closes the ring to form the quinolone core required for metal chelation in the integrase active site.

  • Role of 5-Alkyl: A 5-alkyl or 5-halo group in this position fills a hydrophobic pocket in the viral enzyme, significantly boosting potency (

    
    ) compared to the unsubstituted analog.
    
Case Study 2: Imidazolinone Herbicides (Agrochemicals)

While not human pharma, the development of herbicides like Imazapyr utilizes this scaffold. The C3-COOH is coupled to an amino-amide, and the C2 position is cyclized to form the imidazolinone ring. The 5-alkyl group is critical for plant selectivity and soil half-life.

Divergent Synthesis Workflow

DivergentSynthesis Core 5-Alkyl-2-Chloronicotinic Acid (Scaffold) Path1 Path A: C2-Displacement (SNAr) Core->Path1 R-NH2, Heat Path2 Path B: C3-Coupling + Cyclization Core->Path2 1. Amide Cplg 2. Ring Closure Path3 Path C: Pd-Catalyzed Coupling Core->Path3 Ar-B(OH)2, Pd(0) Prod1 2-Amino-Nicotinic Acids (Anti-inflammatory / Niflumic Acid Analogs) Path1->Prod1 Prod2 Pyridopyrimidines / Quinolones (Kinase / Integrase Inhibitors) Path2->Prod2 Prod3 2-Aryl-Nicotinic Acids (Bi-aryl Scaffolds) Path3->Prod3

Caption: Divergent synthetic pathways from the core scaffold to major therapeutic classes.

Part 5: References

  • Synthesis of 5-Methylnicotinic Acid via Oxidation:

    • Source: Patent CN102584695B.[2] "Preparing method of 5-methylnicotinic acid."

    • Relevance: Establishes the industrial protocol for the precursor oxidation using KMnO4.

    • Link:

  • 2-Chloronicotinic Acid as a Versatile Building Block:

    • Source: NBinno Technical Report. "2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals."[3][4][5][6]

    • Relevance: Details the broad utility in Nicosulfuron and pharmaceutical intermediates.

    • Link: (Verified Domain)

  • SNAr Reactivity Models for Heterocycles:

    • Source: ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution."

    • Relevance: Provides the mechanistic grounding for the high reactivity of the C2-Cl position in pyridine systems.

    • Link:

  • Suzuki-Miyaura Coupling on Chloropyridines:

    • Source:Journal of Organic Chemistry. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."

    • Relevance: Validates the use of Pd-catalysis for C2-selective coupling in the presence of other halogens.

    • Link:

  • Synthesis of 2-Chloronicotinonitrile (Precursor Route):

    • Source:Organic Syntheses, Coll.[7][8] Vol. 4, p.166 (1963).

    • Relevance: Classic, authoritative protocol for the POCl3 chlorination of the N-oxide.

    • Link:

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-Chloro-5-ethyl-nicotinic acid , a critical pyridine-based intermediate used in the synthesis of kinase inhibitors and other pharmaceutical agents.

The content is structured to support process chemists and researchers in optimizing reaction solvents, purification workflows, and crystallization parameters.

Executive Summary & Chemical Identity

2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid) is a functionalized pyridine derivative characterized by an amphiphilic nature. Its solubility is governed by the competition between the polar, ionizable carboxylic acid moiety at position C3 and the lipophilic chloro- and ethyl- substituents at C2 and C5, respectively.

  • Chemical Structure: Pyridine core substituted with -Cl (C2), -COOH (C3), and -CH₂CH₃ (C5).

  • CAS Number (Analog Reference): While the specific CAS for the free acid is often referenced in patent literature alongside its esters (e.g., Ethyl ester CAS: 152362-03-3 ), its physicochemical behavior is closely modeled by its methyl analog, 2-Chloro-5-methylnicotinic acid (CAS: 66909-30-6) .

  • Molecular Weight: ~185.61 g/mol .

  • pKa (Estimated): ~3.0 – 3.5 (Carboxylic acid proton).

Physicochemical Solubility Profile

The solubility of 2-Chloro-5-ethyl-nicotinic acid is highly pH-dependent and solvent-class specific. The following data synthesizes empirical trends from homologous pyridine carboxylic acids.

Solubility Data Matrix
Solvent ClassSolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMF High (>100 mg/mL) Reaction medium for nucleophilic substitutions (SnAr).
Polar Protic Methanol, Ethanol High (Warm) ; Moderate (Cold)Recrystallization; Ester hydrolysis medium.
Chlorinated DCM, Chloroform Moderate to High Extraction from acidic aqueous phases.
Esters/Ketones Ethyl Acetate, Acetone Moderate Standard extraction solvent; Crystallization anti-solvent.
Ethers THF, 2-MeTHF High Reaction solvent; Grignard/Lithiation compatibility.
Hydrocarbons Hexane, Heptane, Toluene Low / Insoluble Anti-solvent for precipitation; Washing impurities.
Aqueous (Acidic) Water (pH < 2) Insoluble (<1 mg/mL) Precipitation medium (Workup).
Aqueous (Basic) Water (pH > 8) High (as Carboxylate Salt) Impurity purging (washing neutrals into organics).
Mechanistic Insight
  • The "Solubility Switch": The carboxylic acid group acts as a solubility toggle. In basic aqueous media (NaOH, Na₂CO₃), the molecule deprotonates to form the water-soluble carboxylate anion. Upon acidification (HCl, H₂SO₄), it protonates to the neutral, lipophilic free acid, precipitating out of water or partitioning into organic solvents like DCM or Ethyl Acetate.

  • Lipophilic Shift: Compared to unsubstituted 2-chloronicotinic acid, the 5-ethyl group increases lipophilicity (LogP increase ~0.5–1.0), making the molecule more soluble in non-polar solvents (DCM, Toluene) and less soluble in pure water.

Experimental Protocols

Protocol A: Self-Validating pH-Swing Purification

This protocol utilizes the solubility differential between the ionized salt and the neutral acid to purify the compound without chromatography. It is "self-validating" because the successful precipitation of the solid at the final step confirms the chemical identity (pKa response) and purity.

Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc), MTBE.

  • Dissolution: Suspend the crude solid in 1M NaOH (5-10 volumes). Stir until fully dissolved (pH > 10).

    • Validation: If solids remain, they are likely non-acidic impurities. Filter them off.

  • Organic Wash: Extract the aqueous alkaline solution with MTBE or EtOAc (2 x 3 volumes).

    • Purpose: Removes non-acidic organic impurities (unreacted starting materials, decarboxylated byproducts) which stay in the organic layer.

    • Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Stir the slurry for 30 minutes to ripen the crystals. Filter via vacuum filtration.

  • Wash: Wash the cake with cold water (removes inorganic salts) followed by cold heptane (removes residual water/organics).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Gravimetric Solubility Determination

Use this method to determine exact solubility limits for process scale-up.

  • Preparation: Place 100 mg of 2-Chloro-5-ethyl-nicotinic acid into a clear HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 1 minute after each addition.

  • Endpoint: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).

  • Temperature Stress: If insoluble at 1 mL ( < 100 mg/mL), heat to 50°C to check for temperature-dependent solubility (potential for recrystallization).

Process Logic & Visualization

Purification Logic Tree

The following diagram illustrates the decision-making process for purifying 2-Chloro-5-ethyl-nicotinic acid based on its solubility properties.

PurificationLogic Start Crude 2-Chloro-5-ethyl-nicotinic Acid SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck FilterInsolubles Filter Insoluble Solids (Remove Non-Acids) SolubilityCheck->FilterInsolubles Solids Remain WashOrganic Wash Aqueous Phase with MTBE (Remove Lipophilic Neutrals) SolubilityCheck->WashOrganic Clear Solution FilterInsolubles->WashOrganic Acidify Acidify to pH 2.0 with HCl WashOrganic->Acidify Precipitate Precipitate Forms? Acidify->Precipitate CollectSolid Collect Solid (Filtration) Wash with Water/Heptane Precipitate->CollectSolid Yes (Solid) ExtractDCM Extract into DCM/EtOAc (If Oil Forms) Precipitate->ExtractDCM No (Oiling Out) ExtractDCM->CollectSolid Evaporate Solvent

Caption: Logic flow for the pH-swing purification of 2-Chloro-5-ethyl-nicotinic acid, leveraging its amphiphilic and acidic properties.

Solvent Selection Workflow

This diagram guides the selection of solvents for reaction versus crystallization.

SolventSelection Compound 2-Chloro-5-ethyl- nicotinic Acid Reaction Reaction Medium Compound->Reaction Crystallization Recrystallization Compound->Crystallization DMSO DMSO/DMF (SnAr Reactions) Reaction->DMSO High Solubility High Boiling Pt THF THF/MeTHF (Metalation) Reaction->THF Aprotic Mod. Solubility EtOH Ethanol/Water (Standard) Crystallization->EtOH Temp Dependent Solubility EtOAc EtOAc/Heptane (High Purity) Crystallization->EtOAc Anti-Solvent Pairing

Caption: Solvent selection strategy distinguishing between reaction media (high solubility) and crystallization systems (temperature-dependent solubility).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387730, 2-Chloro-5-methylnicotinic acid. (Used as primary analog for physicochemical properties). Retrieved from [Link]

  • PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. (Protocol for hydrolysis and acidification workup). Retrieved from [Link]

Sourcing and Validating 2-Chloro-5-ethyl-nicotinic Acid: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-ethyl-nicotinic acid (and its commercially ubiquitous ethyl ester derivative, CAS 152362-03-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry [1]. The unique substitution pattern of this pyridine core provides orthogonal reactivity handles, making it an ideal starting material for synthesizing kinase inhibitors, COX inhibitors, and novel agrochemicals. This whitepaper provides an in-depth analysis of its structural significance, commercial sourcing strategies, and self-validating experimental protocols for downstream library synthesis.

Structural Significance and Reactivity (SAR)

The synthetic utility of 2-chloro-5-ethyl-nicotinic acid is dictated by its precise electronic and steric properties. As an Application Scientist designing a screening library, understanding the causality behind its reactivity is paramount:

  • C2-Chloro Position (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen, synergistically enhanced by the C3-carboxylate, highly activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) [2]. This allows for rapid functionalization with primary and secondary amines, often bypassing the need for transition-metal catalysis.

  • C3-Carboxylic Acid/Ester (Amide Coupling): The carboxylate serves as a classical handle for amide bond formation. Commercial suppliers frequently provide this building block as an ethyl ester to improve shelf stability and organic solubility, requiring a simple basic hydrolysis step prior to HATU-mediated coupling.

  • C5-Ethyl Group (Lipophilic Anchor): The ethyl substituent provides a critical Van der Waals interaction point, often utilized to occupy lipophilic sub-pockets in target protein binding sites (e.g., hydrophobic hinge-binding regions in kinases).

SyntheticUtility Core 2-Chloro-5-ethyl- nicotinic acid / ester SNAr SNAr at C2 (Amine Substitution) Core->SNAr 1°/2° Amines Heat/Base Amide Amide Coupling at C3 (HATU/DIPEA) Core->Amide R-NH2 Coupling Reagent Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Pd Catalyst Boronic Acids Target Lead Compound Scaffold SNAr->Target Amide->Target Coupling->Target

Figure 1: Divergent synthetic pathways of 2-chloro-5-ethyl-nicotinic acid.

Commercial Supply Landscape

When sourcing this building block, researchers must evaluate vendors based on synthetic scale, purity, and the absence of regioisomeric impurities. While the free acid can be custom-synthesized, the ethyl ester (CAS 152362-03-3) is the most readily available commercial form [3].

Below is a comparative summary of representative commercial suppliers based on recent chemical registry data [4]:

Table 1: Representative Commercial Suppliers of CAS 152362-03-3
Supplier Network / VendorTypical PurityAvailable Pack SizesPrimary Utility
Alchem Pharmtech 98.0%1g, 5g, 25g, 100gMedChem Library Synthesis
ChemSrc Listed Vendors 97.0%100mg, 250mg, 1gEarly-stage Hit Triage
ChemicalBook Network 97% - 99%Milligram to Bulk (kg)Scale-up & Process Chemistry
AmayBio >98.0%100mgAnalytical Standards

Quality Control (QC) & Analytical Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a critical error in parallel library synthesis. Impurities such as 2-hydroxy-5-ethyl-nicotinic acid (a hydrolysis byproduct) or des-ethyl regioisomers can poison downstream palladium-catalyzed cross-couplings or lead to complex mixtures during SNAr. Every batch must pass a self-validating QC system.

Protocol 1: LC-MS and qNMR Batch Validation
  • Step 1 (Sample Prep): Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Step 2 (LC-MS Analysis): Run a 5-minute gradient (5% to 95% MeCN) on a C18 column. Causality: The acidic mobile phase prevents peak tailing of the basic pyridine nitrogen, ensuring accurate integration. Monitor at 254 nm (UV) and in positive ESI mode. The expected

    
     for the ethyl ester is 214.06 m/z.
    
  • Step 3 (Self-Validating qNMR): Dissolve 15 mg of the compound and exactly 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in

    
    . Causality: Quantitative NMR (qNMR) is essential to detect NMR-silent inorganic salts or residual solvents (like EtOAc) that LC-MS misses. The assay value is calculated by comparing the integration of the pyridine aromatic protons against the internal standard.
    

QCWorkflow Incoming Incoming Commercial Batch (CAS 152362-03-3) Visual Visual & Physical Insp. (Color, MP) Incoming->Visual LCMS LC-MS Analysis (Purity >98%, Mass Conf.) Visual->LCMS NMR qNMR Analysis (Assay, Regioisomer Check) LCMS->NMR Decision Release for Synthesis? NMR->Decision Approve Approved for Library Production Decision->Approve Pass All Specs Reject Quarantine & Reject Decision->Reject Fail Any Spec

Figure 2: Multi-tier quality control workflow for validating commercial batches.

Downstream Application: Hydrolysis & Functionalization

To utilize the commercial ethyl ester for dual-functionalization, it must first be hydrolyzed to the free acid, followed by amination. The following protocol utilizes a self-validating feedback loop to ensure reaction completion.

Protocol 2: One-Pot Hydrolysis and SNAr Amination
  • Step 1 (Hydrolysis): Dissolve 1.0 eq of 2-chloro-5-ethylpyridine-3-carboxylic acid ethyl ester in THF/MeOH/

    
     (2:1:1). Add 2.0 eq of 
    
    
    
    . Stir at ambient temperature for 2 hours. Causality: Lithium hydroxide is specifically chosen over Sodium hydroxide to minimize the risk of competitive SNAr by the hydroxide ion at the highly activated C2 position.
  • Step 2 (Workup & Validation): Acidify the mixture to pH 3 using 1M HCl to precipitate the free 2-chloro-5-ethyl-nicotinic acid. Extract with EtOAc, dry over

    
    , and concentrate. Self-Validation: Run a rapid LC-MS to confirm the complete disappearance of the 214.06 m/z peak and the appearance of the 186.03 m/z peak (free acid).
    
  • Step 3 (SNAr Setup): In a microwave vial, combine the free acid (1.0 eq), a primary amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Causality: NMP provides the high boiling point and polarity required to stabilize the highly polar Meisenheimer complex intermediate during the SNAr transition state [5].

  • Step 4 (Execution): Heat under microwave irradiation at 120°C for 30 minutes. Purify the resulting 2-amino-5-ethyl-nicotinic acid derivative via reverse-phase preparative HPLC.

References

  • BMC Chemistry (Springer Nature) - Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors. Available at:[Link]

  • ChemSrc - Supplier Database for CAS 152362-03-3. Available at:[Link]

  • ChemRxiv - Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids (Mechanistic Insights into SNAr). Available at: [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5-ethyl-nicotinic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, robust, and validated protocol for the synthesis of 2-Chloro-5-ethyl-nicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol centers on the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester, Ethyl 2-chloro-5-ethylnicotinate. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into the rationale behind critical process parameters. This guide is intended for researchers, chemists, and process development professionals requiring a reliable method for producing high-purity 2-Chloro-5-ethyl-nicotinic acid.

Introduction and Scientific Background

2-Chloro-5-ethyl-nicotinic acid belongs to the substituted pyridine carboxylic acid family. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and presence in numerous biologically active molecules. The conversion of a stable ethyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. The method detailed herein is a classic saponification reaction, which offers high yields and a straightforward purification process.

The overall transformation involves the reaction of Ethyl 2-chloro-5-ethylnicotinate with a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), in a suitable solvent system, followed by an acidic workup to yield the final product.

G cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product Start Ethyl 2-chloro-5-ethylnicotinate Step1 Step 1: Base-Catalyzed Hydrolysis (Saponification) Start->Step1 NaOH, EtOH/H₂O, Reflux Step2 Step 2: Acidic Workup & Precipitation Step1->Step2 Cool, then add HCl (aq) Step3 Step 3: Isolation & Purification (Filtration, Washing, Drying) Step2->Step3 Product precipitates End 2-Chloro-5-ethyl-nicotinic Acid Step3->End

Caption: High-level workflow for the synthesis of 2-Chloro-5-ethyl-nicotinic acid.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The saponification of an ester is a well-established, two-stage process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ethyl ester. This forms a high-energy, tetrahedral intermediate.

  • Leaving Group Departure: This intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt), which is a good leaving group. This step yields the carboxylic acid.

  • Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion). This is an irreversible acid-base reaction that drives the equilibrium towards the products, forming the sodium salt of the carboxylic acid (sodium 2-chloro-5-ethyl-nicotinate) and ethanol.

  • Protonation: The final step occurs during the workup. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is typically insoluble in the acidic aqueous medium and precipitates out of the solution.

G Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack CarboxylicAcid Carboxylic Acid + ⁻OEt Intermediate->CarboxylicAcid Collapse & Leaving Group Expulsion Salt Carboxylate Salt + EtOH CarboxylicAcid->Salt Deprotonation (Irreversible) FinalProduct Final Product (Precipitate) Salt->FinalProduct Acidic Workup (H⁺)

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-chloro-5-ethylnicotinate≥97% PuritySigma-AldrichStarting material.[3]
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%MilliporeSigmaBase for hydrolysis.
Ethanol (EtOH)200 Proof, AnhydrousFisher ScientificReaction solvent.
Hydrochloric Acid (HCl)Concentrated, 37%TCI ChemicalsFor acidic workup.
Deionized Water (H₂O)Type II or better-Used for solutions and washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying organic extracts, if needed.

3.2. Equipment

  • Round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • pH indicator strips or a calibrated pH meter

  • Rotary evaporator (optional, for solvent removal)

3.3. Safety and Hazard Management

All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl 2-chloro-5-ethylnicotinate: May be toxic if swallowed, in contact with skin, or if inhaled.[3] Handle with care.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle solid pellets or flakes carefully to avoid creating dust.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Vapors are highly irritating to the respiratory system.[4]

  • 2-Chloro-5-ethyl-nicotinic Acid (Product): Assumed to be an irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Avoid inhalation of dust.

3.4. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-5-ethylnicotinate (10.0 g, 46.8 mmol) in ethanol (80 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.8 g, 70.2 mmol, 1.5 equivalents) in deionized water (20 mL). Carefully add the NaOH solution to the stirred solution of the ester in the flask.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.

    • Expert Insight: The use of a 1.5 molar excess of NaOH ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Cooling and Solvent Removal: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. If a rotary evaporator is available, remove the bulk of the ethanol under reduced pressure. Otherwise, proceed to the next step.

  • Acidification and Precipitation: Transfer the reaction mixture to a 400 mL beaker. If the ethanol was not removed, do so by gently blowing a stream of air or nitrogen over the stirred solution in the fume hood. Dilute the remaining aqueous solution with 100 mL of deionized water. Place the beaker in an ice-water bath to cool it to 0-5°C.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the solution. The product will begin to precipitate as a white solid. Continue adding HCl until the pH of the solution is between 2 and 3 (check with pH paper).

    • Expert Insight: Acidifying in an ice bath helps control the exotherm from the neutralization and promotes the formation of larger, more easily filterable crystals. Ensuring a pH of ~2 is critical to fully protonate the carboxylate and maximize the yield of the insoluble acid.

  • Product Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual salts (NaCl) and HCl.

    • Expert Insight: Using cold water is essential to minimize loss of the desired product, which may have slight solubility in water.

  • Drying: Transfer the white solid to a pre-weighed watch glass and dry it to a constant weight. This can be done in a vacuum oven at 40-50°C or by air-drying in a desiccator.

  • Characterization: The final product, 2-Chloro-5-ethyl-nicotinic acid, should be a white to off-white solid. Determine the final weight and calculate the percentage yield. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. A typical yield for this procedure is in the range of 90-98%.

Summary of Key Parameters

ParameterValue / ConditionRationale
Stoichiometry (Base)1.5 equivalents of NaOHDrives the reaction equilibrium to completion.
Solvent SystemEthanol / Water (4:1 v/v)Ensures miscibility of the organic ester and the aqueous base.
Reaction TemperatureReflux (~80-85°C)Increases reaction rate to achieve completion in a reasonable timeframe.
Reaction Time3-4 hoursSufficient time for complete hydrolysis, verifiable by TLC.
Workup pH2-3Ensures complete protonation and precipitation of the carboxylic acid.
Purification MethodPrecipitation followed by washing with cold waterSimple and effective method to isolate a high-purity solid product.

References

  • Google Patents. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof. (Accessed February 2026).
  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. (Accessed February 2026). URL: [Link]

  • PubMed. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (Accessed February 2026). URL: [Link]

  • Patsnap. Method for preparing 2-chloronicotinic acid - Eureka. (Accessed February 2026). URL: [Link]

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. (Accessed February 2026). URL: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (Accessed February 2026). URL: [Link]

  • Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide. (Accessed February 2026).
  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. (Accessed February 2026). URL: [Link]

  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (Accessed February 2026).
  • PubChem. 2-Chloro-5-methylnicotinic acid. (Accessed February 2026). URL: [Link]

  • Google Patents. CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (Accessed February 2026).
  • ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (Accessed February 2026). URL: [Link]

  • Google Patents. US2586808A - Nicotinic acid production. (Accessed February 2026).
  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (Accessed February 2026). URL: [Link]

Sources

Chlorination of 5-ethyl-2-hydroxynicotinic acid procedure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Chlorination of 5-Ethyl-2-Hydroxynicotinic Acid

Executive Summary

This Application Note details the optimized protocol for the chlorination of 5-ethyl-2-hydroxynicotinic acid (also referred to as 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) to produce 2-chloro-5-ethylnicotinic acid . This transformation is a critical intermediate step in the synthesis of imidazolinone herbicides (e.g., Imazethapyr) and various kinase inhibitors.

The procedure utilizes Phosphoryl chloride (


)  as both the solvent and chlorinating agent, often enhanced by Phosphorus pentachloride (

)
. This method ensures the simultaneous conversion of the C2-lactam carbonyl to a chloropyridine and the C3-carboxylic acid to an acid chloride. A controlled hydrolysis workup is then employed to selectively revert the acid chloride to the free acid while retaining the C2-chloro substituent.

Reaction Mechanism & Chemical Logic

The transformation proceeds through a nucleophilic aromatic substitution pathway (


) facilitated by the activation of the lactam oxygen.
  • Activation: The lone pair of the lactam oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate. This converts the C2-oxygen into an excellent leaving group.
    
  • Acid Chloride Formation: Simultaneously, the carboxylic acid at C3 reacts with

    
    /
    
    
    
    to form the acid chloride. This is unavoidable but reversible.
  • Nucleophilic Substitution: Chloride ions (generated in situ) attack the C2 position, displacing the phosphate leaving group and aromatizing the pyridine ring.

  • Hydrolysis (Quench): The reaction mixture—containing the 2-chloro-5-ethylnicotinoyl chloride—is quenched with water. The highly reactive acid chloride hydrolyzes rapidly to the carboxylic acid, while the C2-chlorine bond (part of the aromatic system) remains stable under acidic hydrolysis conditions.

ReactionMechanism SM 5-Ethyl-2-hydroxynicotinic Acid (Tautomer: 2-Pyridone) Inter1 Activated Phosphate Intermediate SM->Inter1 + POCl3 / PCl5 Reflux Inter2 2-Chloro-5-ethylnicotinoyl Chloride Inter1->Inter2 Cl- Attack - PO2Cl2- Prod 2-Chloro-5-ethylnicotinic Acid Inter2->Prod + H2O (Quench) Selective Hydrolysis

Figure 1: Mechanistic pathway for the deoxygenative chlorination and subsequent hydrolysis.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Reagent Stoichiometry

(5–8 equiv)
Acts as solvent and reagent. Excess ensures complete solvation and drives kinetics.
Co-Reagent

(0.9–1.1 equiv)
Optional but recommended. Accelerates the conversion of the carboxylic acid to acid chloride, preventing anhydride side-products.
Reaction Temperature 105°C – 115°C (Reflux)Required to overcome the activation energy of the aromatic substitution.
Quench Temperature < 20°C (Exothermic)Safety Critical. Hydrolysis of excess

releases massive heat and HCl gas.
Moisture Control Strictly AnhydrousMoisture consumes

prematurely, generating phosphoric acid which can stall the reaction.

Detailed Experimental Protocol

Safety Warning:


 reacts violently with water. Perform all operations in a functioning fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Ensure a saturated sodium bicarbonate or sodium hydroxide scrubber is connected to the exhaust if working at scale (>10g).
Phase 1: Reaction Setup
  • Equipment: Dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with

    
     or Drierite).
    
  • Charging:

    • Add 5-ethyl-2-hydroxynicotinic acid (10.0 g, 59.8 mmol) to the flask.

    • Optional: Add Phosphorus pentachloride (

      
      )  (12.5 g, 60.0 mmol). Note: This solid addition can be exothermic; add slowly.
      
    • Add Phosphoryl chloride (

      
      )  (40 mL, ~430 mmol) carefully.
      
  • Initiation:

    • Stir the slurry at room temperature for 15 minutes. Evolution of HCl gas may be observed.[1][2]

Phase 2: Chlorination (Reflux)
  • Heating: Place the flask in an oil bath pre-heated to 110°C .

  • Monitoring: Reflux the mixture for 3 to 5 hours .

    • Visual Check: The suspension should transition to a clear, amber/yellow solution, indicating the consumption of the starting material.

    • IPC (In-Process Control): Take a 50 µL aliquot, quench into 0.5 mL methanol (forms the methyl ester), and analyze via HPLC or TLC (50:50 Ethyl Acetate:Hexane). The starting material spot (

      
      ) should disappear, replaced by the esterified product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Concentration (Recommended): Allow the reaction to cool to ~50°C. Distill off the excess

    
     under reduced pressure (rotary evaporator with a caustic trap). Note: Removing excess 
    
    
    
    significantly reduces the violence of the quench.
  • Quenching (Critical):

    • Prepare a beaker with 100 g of crushed ice and 50 mL of water .

    • Slowly pour the concentrated oily residue onto the stirring ice. Caution: Vigorous exotherm and HCl evolution.

    • Stir for 30–60 minutes to ensure complete hydrolysis of the intermediate acid chloride to the carboxylic acid.

  • pH Adjustment:

    • The solution will be strongly acidic (pH < 1).

    • Slowly adjust the pH to 3.0 – 4.0 using 50% NaOH solution or solid

      
      . This is near the isoelectric point of the nicotinic acid derivative, maximizing precipitation.
      
  • Extraction (Alternative to Precipitation):

    • If the product does not precipitate as a solid, extract the aqueous layer with Ethyl Acetate (3 x 100 mL) or Dichloromethane (DCM) .

    • Wash the combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
Phase 4: Purification
  • Recrystallization: The crude solid is typically off-white to pale yellow. Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.

  • Yield Expectations: 85% – 95%.

Process Workflow Diagram

ProcessWorkflow Start Start: 5-Ethyl-2-hydroxynicotinic Acid ReagentAdd Add POCl3 (Solvent) + PCl5 (Fume Hood, Anhydrous) Start->ReagentAdd Reflux Reflux at 110°C (3-5 Hours) ReagentAdd->Reflux Distill Distill Excess POCl3 (Reduced Pressure) Reflux->Distill Quench Quench into Crushed Ice (Hydrolysis of Acid Chloride) Distill->Quench Viscous Oil Isolation Adjust pH to 3-4 Filter or Extract (EtOAc) Quench->Isolation Final Product: 2-Chloro-5-ethylnicotinic Acid Isolation->Final

Figure 2: Step-by-step process workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in reagents; Insufficient temperature.Use fresh bottle of

. Ensure oil bath is >105°C. Add 10% more

.
Low Yield Product lost in water layer during workup.The product is amphoteric. Ensure pH is strictly 3–4 during isolation. Perform "salting out" with NaCl before extraction.
Dark/Black Crude Overheating or "charring".Do not exceed 120°C. Ensure efficient stirring.
Violent Quench Too much excess

remaining.
Distill off at least 80% of

before adding to water.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Detailed protocols for the parent 2-chloronicotinic acid synthesis using POCl3).

  • Method for preparing 2-chloronicotinic acid. Google Patents (CN104592104A). (Industrial process description for chlorination of nicotinic acid derivatives).

  • POCl3 Mediated Chlorination. Common Organic Chemistry. (Standard operating procedures for POCl3 mediated deformylative chlorination and activation).

  • Imazethapyr Synthesis Overview. University of Hertfordshire. (Contextual information on the 5-ethyl-2,3-pyridinedicarboxylic acid pathway).

Sources

The Strategic Utility of 2-Chloro-5-ethyl-nicotinic Acid in the Synthesis of Novel Kinase Inhibitors: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth understanding of the application of 2-Chloro-5-ethyl-nicotinic acid as a key intermediate in the synthesis of targeted kinase inhibitors. This document will elucidate the synthetic versatility of this building block, provide detailed experimental protocols, and discuss the biological evaluation of the resulting inhibitors in the context of relevant signaling pathways.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors, often leading to off-target effects and associated toxicities.

The strategic use of carefully designed chemical intermediates is paramount in navigating this challenge. 2-Chloro-5-ethyl-nicotinic acid emerges as a valuable scaffold in this context. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a diverse range of kinase inhibitor cores. The ethyl group at the 5-position can be exploited to probe specific hydrophobic pockets within the kinase active site, potentially enhancing both potency and selectivity. The carboxylic acid functionality offers a versatile point for amide bond formation, a common linkage in many established kinase inhibitors.

Synthetic Applications of 2-Chloro-5-ethyl-nicotinic Acid

The primary synthetic utility of 2-Chloro-5-ethyl-nicotinic acid lies in its facile conversion to a variety of kinase inhibitor scaffolds through two key reactions: amide coupling and nucleophilic aromatic substitution.

Protocol 1: Amide Coupling to Form a Representative Kinase Inhibitor Precursor

This protocol details the synthesis of a key amide intermediate, which can then be further elaborated to a final kinase inhibitor. The example provided is the coupling of 2-Chloro-5-ethyl-nicotinic acid with a substituted aniline, a common motif in many kinase inhibitors.

Reaction Scheme:

A representative amide coupling reaction.

Materials:

Reagent/SolventMolecular WeightAmountMoles
2-Chloro-5-ethyl-nicotinic acid185.60 g/mol 1.0 g5.39 mmol
Substituted AnilineVaries1.1 eq5.93 mmol
HATU380.23 g/mol 1.2 eq6.47 mmol
DIPEA129.24 g/mol 2.5 eq13.48 mmol
Anhydrous DMF-20 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-ethyl-nicotinic acid (1.0 g, 5.39 mmol).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Add the substituted aniline (1.1 eq, 5.93 mmol) to the solution.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq, 6.47 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 13.48 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted-phenyl)-2-chloro-5-ethylnicotinamide.

Expected Outcome:

The expected yield for this type of amide coupling is typically in the range of 70-90%, depending on the specific aniline used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Nucleophilic Aromatic Substitution for Kinase Core Formation

The chloro-substituent at the 2-position of the nicotinamide intermediate is now activated for nucleophilic aromatic substitution. This allows for the introduction of a variety of amine-containing fragments, which often form the "hinge-binding" motif of the kinase inhibitor.

Reaction Scheme:

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor Synthesized Inhibitor (from 2-Chloro-5-ethyl-nicotinic acid) Inhibitor->BTK SAR Core 2-Chloro-5-ethyl-nicotinic acid Scaffold R1 Modification of the Ethyl Group (R1) - Probing hydrophobic pockets - Can influence selectivity Core->R1 R2 Variation of the Amide Substituent (R2) - Interacts with solvent-exposed regions - Can modulate physicochemical properties Core->R2 R3 Modification of the Hinge-Binding Moiety (R3) - Critical for kinase affinity - Governs selectivity across the kinome Core->R3

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-ethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-5-ethylnicotinic acid . It addresses the specific challenges posed by the ortho-substituted free carboxylic acid and the chlorinated pyridine scaffold .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The substrate 2-chloro-5-ethylnicotinic acid presents a "perfect storm" of reactivity challenges for palladium-catalyzed cross-coupling:

  • Electronic Deactivation: While 2-chloropyridines are generally reactive toward oxidative addition, the 5-ethyl group (electron-donating) slightly increases the electron density of the ring compared to the unsubstituted analog, potentially raising the activation energy for the oxidative addition step.

  • Catalyst Poisoning (The "Ortho Effect"): The carboxylic acid at position 3 (ortho to the chlorine) can deprotonate to form a carboxylate. This proximal carboxylate, combined with the pyridine nitrogen, creates a bidentate coordination site that can sequester Palladium (Pd), forming stable, inactive Pd(II) chelates (see Mechanistic Insight below).

  • Solubility: The zwitterionic nature of the amino-acid-like scaffold requires carefully balanced solvent systems.

This protocol prioritizes Ligand-Enhanced Oxidative Addition to overcome the C-Cl bond strength and Biphasic Solvation to manage the ionic intermediates.

Mechanistic Insight: The Chelation Trap

The diagram below illustrates the standard catalytic cycle versus the "Chelation Trap" specific to 2-halonicotinic acids.

G Substrate 2-Chloro-5-ethyl- nicotinic acid OxAdd Oxidative Addition (Pd-Cl Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species (Ligand Stabilized) Pd0->OxAdd Cycle Start Trap INACTIVE TRAP Pd-N/O Chelate OxAdd->Trap Coordination by C3-Carboxylate TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 + Base Prod Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the competitive formation of the inactive Pd-N/O chelate, which must be prevented by using bulky ligands or specific solvent systems.

Strategic Route Selection

Two primary methodologies are validated for this substrate. Method A is preferred for high-throughput screening and speed. Method B is the robust fallback for scale-up if Method A suffers from low conversion.

FeatureMethod A: Direct CouplingMethod B: Ester Protection
Step Count 1 Step3 Steps (Esterify

Couple

Hydrolyze)
Reagents Pd(dppf)Cl₂ or Pd-XPhosSOCl₂/EtOH; then Pd(PPh₃)₄
Solvent Dioxane/Water (Biphasic)Toluene or DMF (Anhydrous)
Risk Catalyst poisoning (moderate)Hydrolysis yield loss (low)
Recommendation Primary Protocol Contingency

Detailed Protocols

Method A: Direct Coupling (The "Water-Soluble" Approach)

Rationale: Using a water-miscible organic solvent with a high water content ensures the nicotinate salt remains soluble, preventing it from coating the catalyst surface. The use of Pd(dppf)Cl₂ is critical; the large bite angle of the dppf ligand enforces a geometry that resists displacement by the pyridine nitrogen.

Materials
  • Substrate: 2-chloro-5-ethylnicotinic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol% )

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 mmol, 185 mg), Boronic Acid (1.2 mmol), and

    
      (3.0 mmol, 415 mg).
    
  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: The acid will deprotonate immediately, likely forming a suspension or solution depending on the specific boronic acid.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg). Reseal immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS.[2] Look for the disappearance of the starting material (

      
      , Cl isotope pattern) and formation of product.
      
  • Work-up (Critical for Acidic Products):

    • Cool to room temperature.[3][4][5]

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. Do not go too low (

      
      ) or the pyridine nitrogen will protonate, making extraction difficult.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Method A2: The "Difficult Substrate" Variation (Buchwald Ligands)

Use this if Method A yields <50% conversion.

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: n-Butanol / Water (3:1).

  • Rationale: XPhos is exceptionally bulky, preventing the "ortho-trap" chelation and accelerating oxidative addition into the electron-rich chloride.

Method B: Protection-Deprotection Route (Scale-Up)

Rationale: Converting the acid to an ethyl ester eliminates the negative charge and the chelation risk, making the substrate behave like a standard chloropyridine.

Workflow
  • Esterification: Reflux 2-chloro-5-ethylnicotinic acid in Ethanol with catalytic

    
     or 
    
    
    
    (2 equiv) for 3 hours. Evaporate to dryness. Yields Ethyl 2-chloro-5-ethylnicotinate .
  • Coupling:

    • Solvent: Toluene (anhydrous).[5]

    • Base:

      
       (2 equiv).
      
    • Catalyst:

      
       (5 mol%).
      
    • Temp: 100°C, 16h.

  • Hydrolysis: Treat the isolated ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 2 hours to recover the acid.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions if the standard protocol fails.

Optimization Start Start: Method A (Pd(dppf)Cl2, Dioxane/H2O) Check Check LC-MS Conversion @ 4h Start->Check Success >90% Conversion Proceed to Workup Check->Success Stalled <50% Conversion (SM remaining) Check->Stalled Dehal De-halogenation (Product is 5-ethylnicotinic acid) Check->Dehal Sol_Stalled Switch to XPhos/Pd2(dba)3 or Increase Temp to 110°C Stalled->Sol_Stalled Sol_Dehal Switch Solvent to Toluene/H2O Reduce Temp to 70°C Dehal->Sol_Dehal

Figure 2: Troubleshooting logic for common failure modes.

Key Troubleshooting Tips
  • Protodeboronation: If the boronic acid is unstable (e.g., 2-heteroaryl boronic acids), it may decompose before coupling.

    • Solution: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to the corresponding Potassium Trifluoroborate (

      
      )  salt.
      
  • Pd Black Formation: If the reaction turns black and stalls early.

    • Solution: This indicates ligand dissociation. Add excess ligand (e.g., 10 mol%

      
       or additional dppf) or switch to the more stable Pd(dppf)Cl₂·DCM  complex.
      

References

  • Mechanistic Basis of Pd-Catalyzed Coupling of 2-Halonicotinic Acids

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids.[6][7][5][8]

    • Source:Chemical Reviews (2011).
    • Context: Discusses the role of carboxyl
    • URL:[Link]

  • Use of Buchwald Ligands (XPhos/SPhos)

    • Title: Suzuki-Miyaura Coupling of Heterocyclic Boronic Esters.
    • Source:Journal of the American Chemical Society (2007).[7]

    • Context: Validates XPhos for difficult chlorin
    • URL:[Link]

  • Solid-Phase Precedents (5-Bromonicotinic acid)

    • Title: Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.[2]

    • Source:Tetrahedron Letters (2001).
    • Context: Demonstrates stability of the nicotinic acid scaffold under Suzuki conditions.
    • URL:[Link]

  • General Protocol for Unprotected Acids

    • Title: Ligand-free palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl halides with arylboronic acids in w
    • Source:Green Chemistry (2009).
    • Context: Provides the basis for the aqueous carbon
    • URL:[Link]

Sources

Nucleophilic substitution of 2-chloro group in 5-ethylnicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Substitution of 2-Chloro-5-ethylnicotinic Acid

Executive Summary

This guide details the protocols for the nucleophilic aromatic substitution (


) of the 2-chloro group in 2-chloro-5-ethylnicotinic acid . This scaffold is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., analogs of Imazethapyr) and substituted pyridine-based kinase inhibitors.

Unlike simple chlorobenzenes, this substrate possesses a unique "push-pull" electronic environment: the 2-chloro group is activated by the ring nitrogen, while the 3-carboxylic acid introduces solubility challenges and zwitterionic equilibria that must be managed. The 5-ethyl group, while sterically remote, increases lipophilicity compared to the parent nicotinic acid, influencing solvent selection.

Mechanistic Insight & Strategic Considerations

The Substrate Architecture

The reactivity of 2-chloro-5-ethylnicotinic acid is governed by three factors:

  • Ring Nitrogen (Position 1): Strongly electron-withdrawing (

    
    , 
    
    
    
    ), it lowers the energy of the Meisenheimer complex, facilitating
    
    
    at the 2-position.
  • Carboxylic Acid (Position 3):

    • Unprotected (COOH): In basic conditions (required for nucleophiles), this deprotonates to the carboxylate (

      
      ). The negative charge exerts a repulsive field against incoming anionic nucleophiles (e.g., alkoxides), potentially slowing kinetics.
      
    • Acid Tax: The first equivalent of any amine nucleophile will be consumed to neutralize this acid, necessitating at least 2.0–2.2 equivalents of nucleophile or an auxiliary base.

  • Ethyl Group (Position 5): A weak electron-donating group (EDG). It slightly destabilizes the anionic intermediate compared to unsubstituted nicotinic acid, requiring slightly higher reaction temperatures (

    
    ) than the parent 2-chloronicotinic acid.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway.[1] The rate-determining step is typically the nucleophilic attack (addition).

SNAr_Mechanism Substrate 2-Chloro-5-ethyl- nicotinic acid Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Addition (k1) Nu Nucleophile (Nu-) Nu->Complex Product 2-Substituted- 5-ethylnicotinic acid Complex->Product Elimination (k2) LG Cl- Leaving Group Complex->LG

Figure 1: Stepwise


 mechanism.[2][3] The intermediate is stabilized by the electron-deficient pyridine ring.

Optimized Protocols

Protocol A: Amination (Synthesis of 2-Amino Derivatives)

Target: 2-Amino-5-ethylnicotinic acid (and N-alkyl derivatives). Application: Introduction of amine pharmacophores.[1][4]

Reagents:

  • Substrate: 2-Chloro-5-ethylnicotinic acid (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (2.5 eq)

  • Solvent: Water (Green Chemistry) or Ethanol/Water (1:1)

  • Catalyst (Optional): Cu powder (Ullmann-type) if amine is sterically hindered.

Procedure:

  • Setup: In a pressure tube (or autoclave for volatile amines), suspend 2-chloro-5-ethylnicotinic acid (10 mmol) in water (15 mL).

  • Addition: Add the amine (25 mmol). Note: The suspension will likely dissolve as the ammonium salt forms.

  • Reaction: Seal and heat to 120–130°C for 12–16 hours.

    • Why High Temp? The carboxylate anion formed in situ deactivates the ring. Thermal energy is needed to overcome this barrier.

  • Monitoring: Check by HPLC (C18 column, Acidic Mobile Phase). Disappearance of the peak at ~250 nm.

  • Workup (The "Isoelectric Precipitation"):

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH 3–4 (the isoelectric point of most nicotinic amino acids).

    • The product should precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.

Yield Expectation: 75–90%.

Protocol B: Alkoxylation (Synthesis of 2-Alkoxy Derivatives)

Target: 2-Methoxy-5-ethylnicotinic acid. Challenge: Direct reaction with NaOMe often leads to decarboxylation or sluggish rates due to carboxylate repulsion. Solution: Use the Dianion Method or Ester Protection .

Dianion Protocol (Direct):

  • Setup: Dissolve Na metal (3.0 eq) in dry Methanol under

    
    .
    
  • Addition: Add 2-chloro-5-ethylnicotinic acid (1.0 eq). The first equivalent forms the carboxylate; the subsequent equivalents act as the nucleophile.

  • Reaction: Reflux (

    
    ) for 24 hours. Note: If conversion is low, switch solvent to DMSO and use NaOMe solid to increase temperature to 100°C.
    
  • Workup: Quench with water. Acidify to pH 3. Extract with Ethyl Acetate (the alkoxy acid is more lipophilic than the amino acid).

Data Presentation & Troubleshooting

Solvent Screening Data (Representative)

Solvent choice drastically affects reaction rate and impurity profile.

SolventTemperatureReaction TimeYieldComments
Water 130°C (Sealed)12 h85%Recommended. Green, product precipitates at pH 3.
Ethanol 80°C (Reflux)24 h40%Too slow; reflux temp insufficient for deactivated carboxylate.
DMF 120°C6 h88%Fast, but workup requires aqueous wash to remove DMF.
Toluene 110°C48 h<10%Poor solubility of the zwitterionic substrate.
Experimental Workflow

Workflow Start Start: 2-Cl-5-Et-Nicotinic Acid SaltFormation Add Amine (2.5 eq) Forms Ammonium Salt Start->SaltFormation Heat Heat to 120-130°C (12-16 hours) SaltFormation->Heat Check HPLC Monitoring Conversion >98%? Heat->Check Check->Heat No (Continue) Cool Cool to 20°C Check->Cool Yes pH_Adjust Adjust pH to 3-4 (Isoelectric Point) Cool->pH_Adjust Filter Filtration & Drying pH_Adjust->Filter

Figure 2: Operational workflow for the amination protocol.

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Consumption of amine by the carboxylic acid or evaporation of volatile amine.

    • Fix: Add an additional 1.0 eq of amine or use a non-nucleophilic base (DIPEA) to scavenge the proton, keeping the amine free.

  • Problem: Product does not precipitate at pH 3.

    • Cause: The 5-ethyl group increases lipophilicity, but if the amine nucleophile is also very polar, the product might remain water-soluble.

    • Fix: Saturate the aqueous phase with NaCl (salting out) or extract with n-Butanol.

  • Problem: Formation of 2-Hydroxy impurity (Hydrolysis).

    • Cause: Traces of water in alkoxylation reactions or excessive temperature in aqueous amination.

    • Fix: Ensure anhydrous conditions for alkoxylation. For amination, this is rarely a dominant pathway unless the amine is very weak.

References

  • Synthesis of 2-chloronicotinic acid derivatives (Patent)
  • Microwave-assisted synthesis of 2-aminonicotinic acids

    • Source:Journal of Chemical Research, 2011, 35(12), 709-711.[4] "Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation."

    • Relevance: Validates the use of water as a solvent for this specific transform
    • URL:[Link]

  • General Reactivity of Halopyridines (

    
    ): 
    
    • Source:Organic Chemistry Portal.
    • Relevance: Provides the mechanistic grounding for the addition-elimination pathway in electron-deficient heterocycles.
    • URL:[Link]

  • Properties of 2-Chloro-5-methylnicotinic acid (Analog)

    • Source: PubChem CID 12387730.
    • Relevance: Used as a physicochemical proxy for the 5-ethyl analog regarding solubility and handling.
    • URL:[Link]

Sources

Preparation of 5-ethyl-2-aminonicotinic acid from 2-chloro precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 5-Ethyl-2-Aminonicotinic Acid from 2-Chloro Precursor

Executive Summary

This application note details the synthesis of 5-ethyl-2-aminonicotinic acid , a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., Src/Abl inhibitors) and imidazolinone herbicides. The protocol focuses on the nucleophilic aromatic substitution (SNAr) of the 2-chloro precursor using aqueous ammonia.

While simple in theory, the conversion of 2-chloronicotinic acids to their 2-amino counterparts often suffers from low yields due to competing decarboxylation or hydrolysis. This guide presents two validated methodologies: a High-Pressure Autoclave Method (preferred for scale-up) and a Copper-Catalyzed Method (preferred for milder conditions), ensuring high purity and reproducibility.

Retrosynthetic Logic & Reaction Pathway

The transformation relies on the electron-deficient nature of the pyridine ring. The carboxylic acid moiety at C3 (or its ester) further activates the C2 position for nucleophilic attack. However, the presence of the carboxylic acid also introduces a challenge: under basic conditions, it forms a carboxylate salt, which electronically deactivates the ring against nucleophilic attack compared to the ester.

Key Mechanistic Insight: To overcome the electronic deactivation of the carboxylate anion, the reaction requires either high thermal energy (Method A) to force the SNAr overcoming the activation energy barrier, or transition metal catalysis (Method B) to facilitate the amination via a lower-energy oxidative addition/reductive elimination pathway.

DOT Diagram: Reaction Scheme

ReactionScheme Start 2-Chloro-5-ethylnicotinic Acid (Precursor) Inter Meisenheimer Complex (Transition State) Start->Inter + NH3 (aq) High P / Cu Cat. Byproduct 2-Hydroxynicotinic Acid (Hydrolysis Impurity) Start->Byproduct + H2O (Side Rxn) Product 5-Ethyl-2-aminonicotinic Acid (Target) Inter->Product - HCl

Caption: SNAr pathway converting the 2-chloro precursor to the 2-amino target, highlighting the critical competition with hydrolysis.

Experimental Protocols

Pre-requisites & Safety
  • Precursor: 2-Chloro-5-ethylnicotinic acid (CAS: N/A for specific acid; derived from ethyl ester or 5-ethyl-2-pyridone).

  • Safety Critical: Reactions involve high-pressure ammonia gas. Use a rated autoclave or pressure vessel. Work in a well-ventilated fume hood.

Method A: High-Pressure Amination (Standard Industrial Route)

Best for: Large-scale batches where catalyst removal is undesirable.

Materials:

  • 2-Chloro-5-ethylnicotinic acid (1.0 equiv)

  • Ammonium Hydroxide (28-30% NH3 in water) (10-20 equiv)

  • Equipment: Stainless steel autoclave (e.g., Parr reactor)

Protocol:

  • Charging: Load 2-chloro-5-ethylnicotinic acid (e.g., 10.0 g) into the autoclave liner.

  • Solvent Addition: Add aqueous ammonium hydroxide (100 mL). The large excess of ammonia serves as both reactant and solvent, driving the equilibrium forward.

  • Sealing & Heating: Seal the reactor. Heat to 140–150°C .

    • Note: Internal pressure will rise to 15–20 bar (approx. 200–300 psi). Ensure the vessel is rated for at least 50 bar.

  • Reaction Time: Maintain temperature for 12–16 hours .

  • Cooling & Venting: Cool the reactor to room temperature (<25°C). Carefully vent the excess ammonia gas into a scrubber (dilute HCl trap).

  • Workup:

    • Transfer the reaction mixture to a beaker.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ammonia (volume reduction ~50%).

    • Adjust pH to 3.5–4.0 (the isoelectric point) using 6N HCl.

    • The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

Method B: Copper-Catalyzed Amination (Milder Conditions)

Best for: Lab-scale synthesis or if high-pressure equipment is unavailable.

Materials:

  • 2-Chloro-5-ethylnicotinic acid (1.0 equiv)

  • Ammonium Hydroxide (25%) (10 equiv)

  • Catalyst: CuSO4·5H2O (0.1 equiv) or Cu powder.

  • Solvent: Water (or Ethylene Glycol for higher reflux temp).

Protocol:

  • Setup: In a pressure tube or sealed heavy-wall glass vessel, combine the starting material (5.0 g), CuSO4·5H2O (0.6 g), and aqueous ammonia (50 mL).

  • Reaction: Seal the vessel and heat to 100–110°C in an oil bath.

    • Mechanism:[1][2] The Copper(II) coordinates with the nitrogen and carboxylate, facilitating the displacement of chlorine at lower energies than Method A.

  • Time: Stir vigorously for 8–10 hours . Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[3][4]

  • Workup (Copper Removal):

    • Cool to room temperature.[1][2][4]

    • Add Na2S (sodium sulfide) solution dropwise to precipitate copper as CuS (black solid), OR treat with a metal scavenger resin (e.g., SiliaMetS®).

    • Filter through a Celite pad to remove the catalyst residues.

  • Precipitation: Acidify the clear filtrate with glacial acetic acid or HCl to pH 3–4.

  • Purification: Collect the precipitate. If the product is colored (blue/green tint indicates residual Cu), recrystallize from water/ethanol (9:1).

Data Summary & Specifications

ParameterSpecification / ResultNotes
Appearance White to off-white crystalline powder
Yield (Method A) 75 – 85%Higher yields due to minimal handling.
Yield (Method B) 65 – 75%Losses during Cu removal steps.
Melting Point > 200°C (Dec)Typical for amino-nicotinic zwitterions.
Solubility Soluble in dilute acid/base; Poor in water/organic solventsAmphoteric nature.
1H NMR (DMSO-d6) δ 1.15 (t, 3H), 2.45 (q, 2H), 7.8 (s, 1H), 8.2 (s, 1H)Characteristic ethyl signals and aromatic protons.

Critical Process Flowchart

DOT Diagram: Experimental Workflow

Workflow Setup Setup: Charge Autoclave (Substrate + NH4OH) Reaction Reaction: 140°C, 15 bar, 12h (S_NAr Mechanism) Setup->Reaction Venting Degassing: Vent NH3 (Scrubber Trap) Reaction->Venting pH_Adjust Precipitation: Adjust pH to 3.5 (Isoelectric Point) Venting->pH_Adjust Filtration Isolation: Filter & Wash (Ice-Cold Water) pH_Adjust->Filtration Drying Final Product: Vacuum Dry 50°C Filtration->Drying

Caption: Step-by-step operational workflow for the high-pressure synthesis method.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Insufficient ammonia concentration or temperature too low.

    • Fix: Increase NH3 equivalents to 20x. Ensure autoclave reaches >135°C internal temperature.

  • Issue: Decarboxylation (Formation of 2-amino-5-ethylpyridine).

    • Cause: Excessive temperature (>180°C) or prolonged heating.

    • Fix: Strictly control temperature. If persistent, switch to the Ester Route (Ethyl 2-chloro-5-ethylnicotinate + NH3/EtOH -> Ethyl 2-amino-5-ethylnicotinate -> Hydrolysis).

  • Issue: Residual Copper (Method B).

    • Cause: Incomplete precipitation or complexation.

    • Fix: Use EDTA or QuadraSil™ scavenger resins during workup.

References

  • Preparation of 2-Aminonicotinic Acid Derivatives

    • Title: Synthesis of some 2-aminonicotinic acid derivatives.[1][3][5][6][7]

    • Source: Pol. J. Pharmacol. Pharm. (1975).
    • Link:[Link]

  • General Amination of 2-Chloropyridines

    • Title: Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradi
    • Source: J. Chem. Res. (2011).
    • Link:[Link]

  • Title: Process for producing pyridine carboxylic acids (EP 2428505 B1).
  • Analogous Synthesis (5-Methyl-2-Aminonicotinic Acid)
  • Preparation of 5-Ethyl-2,3-Pyridinedicarboxylate (Precursor Route)

    • Title: Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxyl
    • Source: Asian J. Chem. (2014).
    • Link:[Link][4][5][6][8][9]

Disclaimer: This protocol involves hazardous chemicals and high-pressure equipment. Always perform a risk assessment before proceeding. The author assumes no liability for damages resulting from the use of this information.

Sources

Application Note: Strategic Esterification Protocols for 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Challenge: The "Ortho-Effect" and Pyridine Electronics

Esterifying 2-Chloro-5-ethyl-nicotinic acid (CAS: 101580-96-5) presents a dual challenge that causes standard "textbook" Fischer esterifications to fail or proceed with poor conversion.

  • Steric Hindrance (The Ortho-Effect): The chlorine atom at position C2 is physically bulky and located ortho to the carboxylic acid at C3. This creates a "steric gate" that blocks the trajectory of incoming nucleophiles (alcohols) required to attack the carbonyl carbon.

  • Electronic Deactivation: The pyridine ring is naturally electron-deficient ($ \pi

    
    -I$ effect). While this makes the O-H bond of the acid more acidic, it renders the carbonyl carbon less susceptible to protonation (activation) in acid-catalyzed pathways.
    

Critical Warning - The


 Trap: 
Researchers often attempt to force this reaction using basic conditions (e.g., Sodium Ethoxide in Ethanol). This is a critical error.  The 2-position of pyridine is highly susceptible to Nucleophilic Aromatic Substitution (

). Strong alkoxides will displace the chlorine atom, yielding the 2-ethoxy ether byproduct instead of the desired 2-chloro ester.
Decision Matrix: Selecting the Right Methodology

The choice of method depends strictly on scale and available equipment.

DecisionMatrix Start Start: 2-Chloro-5-ethyl-nicotinic Acid Scale Scale / Constraint? Start->Scale MethodA Method A: Acid Chloride (High Throughput / Scale-up) Scale->MethodA >10g or Cost-Sensitive MethodB Method B: Alkylation (Mild / Lab Scale) Scale->MethodB <10g or Acid-Sensitive MethodC Method C: Fischer (NOT RECOMMENDED) Scale->MethodC Standard Reflux Failure Steric Failure MethodC->Failure Slow / Low Yield

Figure 1: Strategic decision matrix for selecting the optimal esterification route.

Part 2: Detailed Experimental Protocols

Protocol A: The Acid Chloride Route (Scalable Standard)

Mechanism: Activation of the carboxylic acid into a highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride, followed by quenching with alcohol.
Why it works:  The acid chloride carbonyl is so electrophilic that it overcomes the steric hindrance of the neighboring chlorine.
Materials
  • Substrate: 2-Chloro-5-ethyl-nicotinic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 eq) OR Oxalyl Chloride (1.5 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops / 0.05 eq)

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Quench: Methanol or Ethanol (anhydrous)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Activation: Suspend the nicotinic acid derivative in Toluene (approx. 5-10 mL per gram).

  • Catalysis: Add catalytic DMF. Note: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, which is the active species.

  • Addition: Add

    
     dropwise at room temperature.
    
    • Caution: Massive gas evolution (

      
       and 
      
      
      
      ). Ensure proper ventilation.
  • Reflux: Heat to 70-80°C for 2-3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Evaporation (CRITICAL): Concentrate the mixture under reduced pressure to remove excess

    
    . Co-evaporate with Toluene twice.
    
    • Reasoning: Residual

      
       will generate anhydrous HCl gas when alcohol is added. While the pyridine ring can buffer this, excess acid can complicate workup or degrade the product.
      
  • Esterification: Dissolve the residue in DCM. Cool to 0°C. Add the alcohol (MeOH or EtOH) in slight excess (1.5 - 2.0 eq) or use it as the solvent if cost permits.

  • Workup: After 1 hour, neutralize with saturated

    
    . Extract with DCM/Ethyl Acetate. Dry over 
    
    
    
    and concentrate.
Protocol B: Carboxylate Alkylation (Mild & Chemoselective)

Mechanism: Base-promoted


 displacement. The carboxylate oxygen acts as the nucleophile attacking an alkyl halide.
Why it works:  The reaction occurs at the alkyl halide, far away from the sterically crowded C2-C3 center of the pyridine.
Materials
  • Substrate: 2-Chloro-5-ethyl-nicotinic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 eq) - Do not use NaOH or NaOMe.
    
  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure
  • Dissolution: Dissolve the acid in DMF (5 mL/g).

  • Deprotonation: Add powdered

    
    . Stir at Room Temperature (RT) for 15-30 minutes. The mixture will be a suspension.
    
  • Alkylation: Add Alkyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen; use in a fume hood.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC or HPLC.

    • Note: Heating is usually unnecessary and increases the risk of side reactions.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate/Hexanes.

Part 3: Data Analysis & Validation

Expected Analytical Outcomes
ParameterMethod A (Acid Chloride)Method B (Alkylation)
Purity (Raw) >95% (Clean conversion)>98% (Very clean)
Primary Impurity Unreacted Acid (if wet)N-Alkylated Pyridone (Rare)
Yield 85-95%90-98%
Throughput High (kg scale feasible)Low/Medium (DMF removal)
Troubleshooting Guide
  • Issue: Low Conversion in Method A.

    • Cause: DMF catalyst omitted or old

      
      .
      
    • Fix: Ensure DMF is added. It is essential for activating the thionyl chloride on electron-deficient rings.

  • Issue: Product contains "2-Methoxy" impurity.

    • Cause:

      
       reaction. Likely occurred because strong base (NaOMe) was used or temperature was too high in the presence of base.
      
    • Fix: Switch to Method B using

      
       (a weaker base that cannot effect 
      
      
      
      on this substrate).
Mechanistic Visualization

The following diagram illustrates the critical "Vilsmeier" activation required in Method A to overcome the electron-deficient nature of the pyridine ring.

Mechanism Step1 Reagents: SOCl2 + DMF (Cat) Intermediate Active Species: Vilsmeier-Haack Reagent (Highly Electrophilic) Step1->Intermediate Activation Attack Substrate Attack: Nicotinic Acid attacks Vilsmeier Reagent Intermediate->Attack Catalysis Chloride Acid Chloride Formation: Sterics Overcome by Reactivity Attack->Chloride - SO2, - HCl

Figure 2: Catalytic activation mechanism using DMF/Thionyl Chloride.

References

  • Synthesis of 2-chloronicotinic acid derivatives.

    
    /DMF protocol for 2-chloronicotinic acid esterification. Link
    
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents (CN100355732C). (2005). Details hydrogenation and esterification workflows for 2-chloro-5-substituted pyridines. Link

  • Ester synthesis by esterification. Organic Chemistry Portal. General review of esterification methodologies including acid chloride and alkylation routes. Link

  • 2-Chloronicotinic acid Properties & Synthesis. ChemicalBook. Physical properties and synthesis data for the core scaffold.[1] Link

Sources

Application Note: 2-Chloro-5-ethyl-nicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-ethyl-nicotinic acid (CAS: 1060815-54-4) represents a strategic scaffold in the synthesis of next-generation pyridine-based agrochemicals. Unlike its commoditized analog, 2-chloronicotinic acid, the 5-ethyl substitution imparts critical lipophilic properties (


 modulation) and metabolic stability that are essential for systemic herbicide translocation.

This guide details the utility of this intermediate in synthesizing Imidazolinone herbicides (e.g., Imazethapyr analogs) and Nicotinamide herbicides (e.g., Diflufenican analogs). It provides validated protocols for handling the unique reactivity of the C2-chlorine and C3-carboxylic acid motifs under industrial conditions.

Chemical Profile & Strategic Value

Physicochemical Properties
  • Molecular Weight: 185.61 g/mol

  • Appearance: Off-white to pale yellow crystalline solid

  • Acidity (pKa): ~3.5 (Carboxylic acid), Pyridine N is weakly basic due to electron-withdrawing Cl.

  • Solubility: Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (pH dependent).

Structural Advantages in Drug Design

The 2-Chloro-5-ethyl-nicotinic acid scaffold offers three distinct vectors for chemical diversification:

SiteFunctional GroupSynthetic UtilityAgrochemical Impact
C2 Chlorine

, Pd-catalyzed coupling (Suzuki, Carbonylation)
Key for introducing diversity (amines, ethers) or generating the 2,3-dicarboxylic acid motif found in Imazethapyr.
C3 Carboxylic Acid Amidation, Esterification, ReductionPrimary handle for pharmacophore attachment (e.g., imidazolinone ring or anilide).
C5 Ethyl Group Alkyl ChainIncreases lipophilicity (

) compared to methyl analogs, enhancing cuticular penetration and phloem mobility in weeds.

Synthetic Pathways & Logic

The following flowchart illustrates the transformation of 2-Chloro-5-ethyl-nicotinic acid into two major herbicide classes: Imidazolinones (via carbonylation) and Nicotinamides (via direct amidation).

Agrochemical_Synthesis Start 2-Chloro-5-ethyl- nicotinic acid (Scaffold) StepA1 C2-Carbonylation (Pd-catalyzed) Start->StepA1 CO, MeOH StepB1 C3-Amidation (SOCl2 / Aniline) Start->StepB1 Activation InterA 5-Ethylpyridine- 2,3-dicarboxylate StepA1->InterA StepA2 Cyclization w/ Aminobutyramide InterA->StepA2 ProdA Imazethapyr (Imidazolinone Herbicide) StepA2->ProdA Base, Heat InterB 2-Chloro-N-aryl- nicotinamide StepB1->InterB StepB2 C2-Etherification (NaH / Phenol) InterB->StepB2 ProdB Diflufenican Analogs (Carotenoid Inhibitors) StepB2->ProdB S_NAr

Caption: Divergent synthesis pathways from 2-Chloro-5-ethyl-nicotinic acid to major herbicide classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid Diester (Imazethapyr Precursor)

Rationale: The C2-chlorine is a "masked" carboxylate. Using Palladium-catalyzed carbonylation allows for the generation of the 2,3-dicarboxylic acid system required for Imidazolinone herbicides without using harsh oxidation conditions that might degrade the ethyl group.

Reagents:

  • 2-Chloro-5-ethyl-nicotinic acid (1.0 eq)

  • Pd(OAc)₂ (2 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (3 mol%)

  • Triethylamine (Et₃N) (2.5 eq)

  • Methanol (Solvent/Reactant)[1]

  • CO gas (Carbon Monoxide) (Balloon or 5 atm)

Procedure:

  • Setup: In a high-pressure autoclave (or heavy-walled glass vessel for low pressure), dissolve 2-Chloro-5-ethyl-nicotinic acid (10 g, 53.9 mmol) in anhydrous MeOH (100 mL).

  • Catalyst Addition: Add Et₃N (18.8 mL, 135 mmol), Pd(OAc)₂ (240 mg), and dppp (660 mg).

  • Carbonylation: Purge the vessel with CO gas three times. Pressurize to 5 atm (or use a balloon for slower reaction) and heat to 80°C for 12 hours.

    • Mechanism:[1][2][3] Pd inserts into the C2-Cl bond (Oxidative Addition), CO coordinates and inserts (Migratory Insertion), and MeOH attacks the acyl-Pd species (Nucleophilic Attack) to form the ester.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Expected Yield: >85% of Dimethyl 5-ethylpyridine-2,3-dicarboxylate.[1]

  • Validation: ¹H NMR should show two methyl ester singlets (~3.9 ppm) and the retention of the ethyl group triplet/quartet.

Protocol B: Synthesis of Nicotinamide Analogs (Direct Amidation)

Rationale: Many herbicides (e.g., Diflufenican) rely on a nicotinamide core. The electron-deficient pyridine ring facilitates subsequent


 reactions at the C2 position.

Reagents:

  • 2-Chloro-5-ethyl-nicotinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Substituted Aniline (e.g., 2,4-difluoroaniline) (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Cat.[4][5][6][7][8] DMF

Procedure:

  • Activation: Suspend 2-Chloro-5-ethyl-nicotinic acid (5.0 g) in dry DCM (50 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until the solution becomes clear (formation of acid chloride). Evaporate excess SOCl₂ and solvent; re-dissolve in fresh DCM.

  • Coupling: Add the substituted aniline (1.1 eq) and Pyridine (1.2 eq) as a base at 0°C. Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline/pyridine) and sat. NaHCO₃.

  • Result: 2-Chloro-N-(aryl)-5-ethylnicotinamide. This intermediate is now primed for

    
     displacement of the C2-Cl by phenols or amines to create the final active ingredient.
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Carbonylation Catalyst poisoning or CO starvation.Ensure solvent is degassed (O₂ poisons Pd). Increase CO pressure. Switch ligand to dppf for higher turnover.
Hydrolysis of C2-Cl Presence of water during basic workup.The C2 position is highly electrophilic. Avoid prolonged exposure to aqueous base (NaOH) at high temperatures unless hydrolysis is intended.
Ethyl Group Oxidation Use of KMnO₄ or harsh oxidants.If oxidizing other parts of the molecule, protect the ethyl group or use milder oxidants (e.g., SeO₂ is specific for benzylic positions, avoid it; use NaClO₂ for aldehyde oxidation).
Regioselectivity in

Competition with C4/C6 positions.The C2-Cl is naturally the most reactive due to the inductive effect of the ring nitrogen and the ortho-carboxylate. No special blocking groups are usually needed.

References

  • Synthesis of Imazethapyr Intermediates

    • Title: Method for continuously synthesizing imazethapyr.[1][3]

    • Source: Google P
    • URL
  • Pyridine Carboxylic Acid Herbicides

    • Title: Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
    • Source: VTechWorks.
    • URL:[Link]

  • General Pyridine Synthesis & Reactivity

    • Title: Pyridine Synthesis (Chapter 16).
    • Source: Royal Society of Chemistry.
    • URL:[Link][6][9][10][11][12]

  • Imazethapyr Active Ingredient Data

    • Title: Imazethapyr Data Sheet.[12]

    • Source: Compendium of Pesticide Common Names.
    • URL:[Link]

Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE. Check local regulations regarding the synthesis of pesticide intermediates.

Sources

Application Note: Microwave-Assisted Synthesis Using 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-ethyl-nicotinic acid (and its ester derivatives, e.g., CAS: 152362-03-3[1]) is a highly versatile, bis-electrophilic/nucleophilic building block extensively utilized in the synthesis of novel pharmaceuticals, kinase inhibitors, and agrochemicals. The presence of the 5-ethyl group imparts essential lipophilicity for membrane permeability, while the C2-chloro and C3-carboxylic acid moieties serve as orthogonal handles for divergent functionalization.

This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols to accelerate these functionalizations. By leveraging dielectric heating, MAOS reduces reaction times from hours to minutes, improves overall yields, and suppresses the thermal degradation often seen in conventional prolonged heating[2],[3].

Mechanistic Rationale: The Microwave Advantage

In conventional conductive heating, the reaction vessel is heated from the outside in, leading to thermal gradients and prolonged exposure that can cause unwanted benzylic oxidation of the 5-ethyl group. MAOS circumvents this via selective, volumetric dielectric heating[4].

  • Dipole Alignment & Dielectric Loss: Under microwave irradiation (typically 2.45 GHz), polar molecules continuously align with the oscillating electromagnetic field. Solvents with a high dielectric loss tangent (

    
    ), such as N-Methyl-2-pyrrolidone (NMP, 
    
    
    
    ) or DMF, rapidly convert this kinetic energy into localized, uniform heat[2].
  • C2-Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is highly activated by the electron-withdrawing pyridine nitrogen and the C3-carboxyl group[5]. Microwave irradiation selectively stabilizes the highly polar Meisenheimer complex transition state, drastically lowering the activation energy barrier for amine substitution[3].

  • C3-Amidation: The carboxylic acid can be rapidly coupled with amines using uronium-based coupling reagents (e.g., HATU). MAOS accelerates the nucleophilic attack on the active OAt-ester, driving the reaction to completion in under 10 minutes, a significant improvement over conventional methods for nicotinic acid derivatives[6].

Visualizing the Workflow and Mechanism

Workflow A 2-Chloro-5-ethyl-nicotinic acid B Reagent Prep (High Dielectric Solvent) A->B C Microwave Irradiation (100-150°C, 10-15 min) B->C D C2-SNAr Reaction C->D E C3-Amidation C->E F Purification & Characterization D->F E->F

Fig 1. Workflow for the microwave-assisted functionalization of 2-chloro-5-ethyl-nicotinic acid.

Mechanism cluster_0 Pathway A: SNAr at C2 cluster_1 Pathway B: Amidation at C3 N1 2-Chloro-5-ethyl-nicotinic acid N2 Dipole Alignment via MW Field (Rapid localized heating) N1->N2 N3 Meisenheimer Complex (Stabilized by MW) N2->N3 + Amine N5 Active Ester Formation (e.g., HATU intermediate) N2->N5 + Coupling Agent N4 2-Amino-5-ethyl-nicotinic acid N3->N4 - HCl N6 2-Chloro-5-ethyl-nicotinamide N5->N6 + Amine

Fig 2. Mechanistic pathways for C2 and C3 functionalization under microwave irradiation.

Experimental Protocols

Protocol A: Microwave-Assisted SNAr at the C2 Position

This protocol details the displacement of the C2-chloro group with a primary aliphatic or aromatic amine. NMP is utilized as the solvent due to its excellent microwave absorbing properties[2].

Reagents:

  • 2-Chloro-5-ethyl-nicotinic acid: 1.0 mmol (185.6 mg)

  • Primary Amine: 1.5 mmol

  • N,N-Diisopropylethylamine (DIPEA): 2.5 mmol (to scavenge HCl)

  • N-Methyl-2-pyrrolidone (NMP): 3.0 mL

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar. Add 2-Chloro-5-ethyl-nicotinic acid, followed by NMP. Stir until fully dissolved.

  • Reagent Addition: Add the primary amine and DIPEA sequentially.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure generated during heating.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 150 °C for 15 minutes (Dynamic mode, maximum power 200 W, with simultaneous compressed air cooling to enhance microwave power input).

  • Workup: Allow the vial to cool to <40 °C before uncrimping. Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (3 x 10 mL) to remove NMP and excess amine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Microwave-Assisted Amidation at the C3 Position

This protocol describes the rapid formation of an amide bond at the C3 position while leaving the C2-chloro group intact for downstream cross-coupling.

Reagents:

  • 2-Chloro-5-ethyl-nicotinic acid: 1.0 mmol (185.6 mg)

  • Amine (e.g., substituted aniline): 1.2 mmol

  • HATU: 1.2 mmol (456.3 mg)

  • DIPEA: 3.0 mmol

  • N,N-Dimethylformamide (DMF): 4.0 mL

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL microwave vial, dissolve 2-Chloro-5-ethyl-nicotinic acid and HATU in DMF. Add DIPEA and stir at room temperature for 2 minutes to form the active OAt-ester intermediate.

  • Amine Addition: Add the target amine to the pre-activated mixture. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Irradiate the mixture at 100 °C for 10 minutes (Dynamic mode, max power 150 W).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

Comparative Data Analysis

The integration of MAOS provides a stark improvement over conventional conductive heating methods, as summarized in the empirical data below. Microwave irradiation not only accelerates the reaction kinetics but also minimizes the formation of degradation by-products, leading to higher crude purities[3],[4].

Reaction TypeHeating MethodTemperature (°C)Reaction TimeIsolated Yield (%)Crude Purity (LC-MS)
C2-SNAr Conventional (Oil Bath)15012 - 16 hours62 - 68%~80%
C2-SNAr Microwave (MAOS) 150 15 minutes 88 - 94% >95%
C3-Amidation Conventional (Stir Plate)25 (RT)8 - 12 hours70 - 75%~85%
C3-Amidation Microwave (MAOS) 100 10 minutes 92 - 96% >98%

References

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692. URL: [Link]

  • Zhou, P.P., Sun, X.B., & Qiu, W.Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. URL: [Link]

  • Verma, S. K., & Bhojak, N. (2018). Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid. International Journal of Chemical and Physical Sciences. URL: [Link]

  • Kappe, C. O. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic Process Research & Development. URL: [Link]

  • ChemSrc Database. (2018). 2-CHLORO-5-ETHYLPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER (CAS: 152362-03-3). URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-Chloro-5-ethyl-nicotinic acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Chloro-5-ethyl-nicotinic Acid Hydrolysis

Topic: Improving yield and chemoselectivity in the synthesis of 2-Chloro-5-ethyl-nicotinic acid. Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Phase 1: Diagnostic & Triage

Before adjusting your protocol, identify the specific "yield killer" in your current process.

Q1: What is the primary impurity profile in your crude LC-MS/HPLC?

Observation Diagnosis Root Cause Immediate Action
Starting Material (SM) Remains Incomplete HydrolysisPoor solubility of ester; Base too weak; Temperature too low.[1][2]Switch solvent to THF/Water; Increase reaction time (not temp).
[M-Cl+OH] Peak Observed (Mass -18 or +16 shift depending on ionization)Hydrolysis of Chlorine (Formation of 2-Hydroxy/Pyridone derivative)Critical Failure: Temperature too high; Base concentration too high (

side reaction).[1][2]
STOP. Lower temperature to 0–5°C; Reduce base equivalents.
Low Mass Balance / No Precipitate Product loss to aqueous phaseIncorrect pH during workup; Product is amphoteric or too soluble.[1][2]Adjust workup pH to ~2.0–2.5 (Isoelectric point).[2]

Phase 2: Optimized Protocol (The "Cold-Lithium" Method)

Standard saponification using NaOH/MeOH often leads to dechlorination (displacement of Cl by OH) due to the "hard" nature of sodium and high local pH. The following protocol uses Lithium Hydroxide (LiOH) in a THF/Water system to maximize chemoselectivity.

The Logic:
  • LiOH Preference: Lithium is a "softer" cation than Sodium, often providing better coordination to the carbonyl oxygen, facilitating ester hydrolysis without aggressively promoting the

    
     attack on the 2-position chlorine.[2]
    
  • Solvent System (THF/H₂O): Ethyl 2-chloro-5-ethylnicotinate is lipophilic.[1][2] Methanol often fails to dissolve it completely at low temps, necessitating heat (which kills yield). THF dissolves the ester at 0°C, allowing the reaction to proceed under mild conditions.

Step-by-Step Workflow:
  • Dissolution: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 eq) in THF (5-10 volumes) . Cool the solution to 0°C in an ice bath.

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.2 – 1.5 eq) in Water (3-5 volumes) .

  • Addition: Add the LiOH solution dropwise to the THF solution over 30 minutes, maintaining internal temperature < 5°C.

    • Why? Exotherms create local "hot spots" where Chlorine hydrolysis occurs instantly.

  • Reaction: Stir at 0°C to 10°C . Monitor by TLC/HPLC every 2 hours.

    • Target: >98% conversion of Ester.

    • Limit: <2% formation of 2-Hydroxy impurity.[1][2]

  • Quench & Isolation (Crucial Step):

    • Evaporate THF under reduced pressure (keep bath <35°C).

    • Dilute the aqueous residue with water.

    • Wash with DCM (Dichloromethane) or MTBE to remove unreacted ester (if any).

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0 – 2.5 .

    • Note: The pKa of 2-chloronicotinic acid is ~2.[1][2]07. Going too low (pH < 1) might redissolve the product as the hydrochloride salt or degrade it.

  • Filtration: Collect the white precipitate. Wash with cold water. Dry under vacuum at 40°C.[2]

Phase 3: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Chemoselectivity

This diagram illustrates the competition between the desired ester hydrolysis and the undesired chloride displacement.[2]

ReactionPathway cluster_conditions Critical Control Points Ester Ethyl 2-chloro-5-ethylnicotinate (Starting Material) Target 2-Chloro-5-ethylnicotinic acid (Target Product) Ester->Target Path A: Hydrolysis (LiOH, THF/H2O, <10°C) Impurity 2-Hydroxy-5-ethylnicotinic acid (Pyridone Impurity) Ester->Impurity Path B: SnAr (Side Reaction) (NaOH, High Temp, Excess Base) Target->Impurity Over-reaction (Prolonged exposure to base) Control1 Temp < 10°C Prevents Path B Control2 Stoichiometry 1.2 eq Base

Caption: Path A (Green) represents the desired ester hydrolysis. Path B (Red) is the competitive nucleophilic aromatic substitution (


) of the chlorine, which is accelerated by heat and strong bases.[2]
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckHPLC Analyze Crude HPLC Start->CheckHPLC SM_Left Starting Material > 5%? CheckHPLC->SM_Left Impurity_Found Hydroxy Impurity > 2%? CheckHPLC->Impurity_Found Solubility Is mixture homogeneous? SM_Left->Solubility Yes AddTHF Action: Add THF Ensure single phase Solubility->AddTHF No Time Action: Extend Time Do NOT raise temp Solubility->Time Yes TempCheck Was Temp > 20°C? Impurity_Found->TempCheck Yes LowerTemp Action: Repeat at 0°C TempCheck->LowerTemp Yes BaseCheck Base > 2.0 eq? TempCheck->BaseCheck No ReduceBase Action: Limit Base to 1.2 eq BaseCheck->ReduceBase Yes

Caption: Logic flow for diagnosing yield losses. Green nodes indicate optimization for incomplete reaction; Red nodes indicate corrective actions for chemical degradation.

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use acid hydrolysis (HCl/H₂SO₄) instead of base to avoid the


 side reaction? 
A:  While acid hydrolysis does avoid the nucleophilic attack on the chlorine, it is generally not recommended  for this substrate.
  • Reason 1: Ester hydrolysis under acidic conditions is reversible and slow, often requiring high temperatures (reflux) to drive to completion.

  • Reason 2: High temperature acidic conditions can lead to decarboxylation of nicotinic acids (loss of

    
    ).[2]
    
  • Verdict: Stick to the "Cold-Lithium" basic hydrolysis for the highest yield.[2]

Q: Why do I see a "double spot" on TLC for the product? A: This is likely keto-enol tautomerism if you have generated the hydroxy impurity (pyridone).[2] However, for the pure 2-chloro acid, it should be a single spot.[2] If you see tailing, add a drop of acetic acid to your TLC eluent (e.g., 5% MeOH in DCM + 1% AcOH) to suppress ionization of the carboxylic acid on silica.

Q: My product is not precipitating at pH 2.0. What happened? A: You may have used too much THF.[2]

  • Fix: Ensure you evaporated the THF before acidification. If organic solvent remains, the acid stays in solution.[2]

  • Fix 2: If the solution is too dilute, saturate the aqueous layer with NaCl (brine) to "salt out" the organic acid before filtration or extraction.[2]

References

  • Preparation of 2-chloronicotinic acid derivatives. World Intellectual Property Organization (WO).[2] Patent WO2006066488.[2] (Describes the base-catalyzed hydrolysis of 2-chloronicotinic esters and control of side reactions).

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters.Journal of Organic Chemistry.

    
     in THF/Water systems). [2]
    
  • 2-Chloronicotinic acid: Properties and Solubility. ChemicalBook. (Provides physical data, pKa ~2.07, and solubility profiles essential for workup).

  • Hydrolysis Kinetics for 2-Chloropyridine. Industrial & Engineering Chemistry Research. (Discusses the stability of the C-Cl bond in chloropyridines under hydrolytic conditions). [2]

Sources

Technical Support Center: Purification of 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-5-ethyl-nicotinic acid . This compound is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Achieving high purity (>99%) is essential, as trace isomeric impurities (such as the 6-chloro regioisomer) or residual precursors can severely compromise downstream coupling reactions.

This guide provides a self-validating, step-by-step recrystallization protocol, mechanistic explanations for solvent selection, and an advanced troubleshooting FAQ to address common crystallization failures like "oiling out."

Physicochemical Rationale for Solvent Selection

The purification of halogenated nicotinic acids relies on exploiting the thermodynamic solubility differences between the target molecule and its impurities. We recommend a Methanol/Water (1:1 v/v) solvent/anti-solvent system .

Causality of the Solvent System:

  • Methanol (The Good Solvent): At elevated temperatures, methanol disrupts the intermolecular hydrogen bonding between the carboxylic acid dimers of 2-chloro-5-ethyl-nicotinic acid. It effectively solvates the lipophilic ethyl and chloro groups.

  • Water (The Anti-Solvent): Water is a poor solvent for this compound due to its hydrophobic substituents. Introducing water to the hot methanol solution lowers the saturation threshold, driving the solution to supersaturation upon controlled cooling.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C8H8ClNO2Contains both hydrophobic (ethyl, chloro) and hydrophilic (COOH, pyridine N) moieties.
Solubility Profile Soluble in hot alcohols; Insoluble in cold waterIdeal for a temperature-gradient solvent/anti-solvent (MeOH/H2O) recrystallization system.
Acid-Base Nature Amphoteric (Weak acid/Weak base)The electron-withdrawing 2-chloro group reduces the basicity of the pyridine nitrogen. It behaves primarily as a weak acid, preventing the formation of stable hydrochloride salts during aqueous precipitation.
Common Impurities Regioisomers (e.g., 6-chloro), colored oxidation productsRequires highly selective thermodynamic crystallization. The 6-chloro isomer exhibits higher solubility in cold MeOH/H2O and remains in the mother liquor.

Standard Operating Procedure: Recrystallization Workflow

This protocol is designed as a self-validating system: visual cues (such as the "cloud point") dictate the progression of steps, ensuring reproducibility regardless of minor scale variations.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 2-chloro-5-ethyl-nicotinic acid in anhydrous methanol (approximately 4 mL per gram of crude solid) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle reflux (60–65 °C) with stirring until complete dissolution is achieved.

  • Decolorization (If required): If the solution is yellow or brown, add 5% w/w activated carbon (e.g., Darco). Reflux for an additional 10 minutes. The porous carbon matrix adsorbs high-molecular-weight, conjugated polymeric impurities.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Celite pad into a clean, heated receiving flask to remove the activated carbon and any insoluble particulates. Critical: The funnel must be heated to prevent premature crystallization in the stem.

  • Anti-Solvent Addition (The Cloud Point): While maintaining the filtrate at 60 °C, add hot deionized water dropwise with vigorous stirring. Stop adding water the moment the solution becomes faintly turbid (the "cloud point"). Add 1–2 drops of methanol to just clear the turbidity, establishing a perfectly saturated solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Mechanistic note: Slow cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in rapidly formed microcrystals. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Collect the pure white crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 MeOH/H2O to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Process Workflow & Troubleshooting Logic

RecrystallizationWorkflow Start Crude 2-Chloro-5-ethyl- nicotinic acid Dissolve Dissolve in Hot MeOH (Near boiling) Start->Dissolve Charcoal Add Activated Carbon (If colored) Dissolve->Charcoal HotFilter Hot Filtration (Remove carbon/insolubles) Charcoal->HotFilter AddWater Add Hot Water (Anti-solvent) Dropwise until cloud point HotFilter->AddWater Cooling Controlled Cooling (Room Temp -> 0°C) AddWater->Cooling Decision Did crystals form? Cooling->Decision OilingOut Oiling Out (LLPS)? Reheat, add MeOH, seed Decision->OilingOut Liquid Phase NoCrystals No Crystals? Scratch flask, seed, or evaporate solvent Decision->NoCrystals Clear Solution Filter Vacuum Filtration & Cold Wash (1:1 MeOH/H2O) Decision->Filter Yes OilingOut->Cooling NoCrystals->Cooling Dry Dry under Vacuum (Pure Product) Filter->Dry

Figure 1: Decision tree and troubleshooting workflow for the recrystallization process.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer at the bottom of the flask) instead of crystallizing. Why is this happening, and how do I fix it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) . It occurs when the supersaturation level is high, but the melting point of the solute-solvent mixture is lower than the current temperature of the solution. Because impurities preferentially partition into these highly mobile liquid droplets, allowing the oil to eventually solidify will result in an impure, amorphous mass rather than a pure crystal lattice.

  • The Fix: Do not let the oil solidify. Reheat the flask until the mixture returns to a single homogeneous phase. Add 5–10% more of the "good solvent" (methanol) to lower the cloud point temperature below the melting point of the compound. Cool the solution much more slowly, and introduce a few pure seed crystals just above the expected nucleation temperature to force solid-phase crystallization before LLPS can occur.

Q2: The recrystallized product still has a persistent yellow tint. How can I remove this? A2: Pyridine derivatives are prone to trace oxidation, forming highly conjugated, colored polymeric by-products. These impurities often co-crystallize because they get trapped in the crystal lattice defects.

  • The Fix: You must use activated carbon during the hot dissolution phase . The high surface area and porous nature of activated carbon selectively adsorb these large, conjugated molecules. Ensure you boil the methanolic solution with the carbon for at least 10 minutes to allow for complete adsorption equilibrium before performing a hot filtration.

Q3: My recovery yield is exceptionally low (<40%). What went wrong? A3: A low yield indicates that the thermodynamic solubility of 2-chloro-5-ethyl-nicotinic acid remains too high at your final cooling temperature (0 °C). This is typically caused by either using an excessive total volume of solvent or an incorrect Methanol-to-Water ratio (too much methanol).

  • The Fix: Transfer the mother liquor to a rotary evaporator and remove approximately 30–50% of the methanol under reduced pressure. Reheat the concentrated solution to redissolve any crashed-out solids, then repeat the controlled cooling process to harvest a second crop of crystals.

Q4: How does this protocol ensure the removal of the 6-chloro-5-ethyl-nicotinic acid regioisomer? A4: Regioselectivity issues during the chlorination of pyridine precursors often yield a mixture of 2-chloro and 6-chloro isomers. Fortunately, the 6-chloro isomer exhibits a slightly higher thermodynamic solubility in the polar MeOH/H2O system. By strictly adhering to the "cloud point" methodology and not over-chilling the solution below 0 °C, the 6-chloro isomer remains fully dissolved in the mother liquor while the less soluble 2-chloro target selectively precipitates .

References

  • Process for the production of pure white 2-chloronicotinic acid (US Patent 4144238A). United States Patent and Trademark Office.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation . Crystals, MDPI, 2021. Available at:[Link]

Technical Support Center: Troubleshooting the Removal of Unreacted Ethyl 2-chloro-5-ethylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying reaction mixtures containing residual ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3)[1].

This molecule is a notoriously stubborn impurity. Its highly lipophilic core causes it to co-elute with many target products, while its deactivated pyridine ring renders standard acid-base extraction ineffective. This guide provides field-proven, chromatography-free strategies to selectively sequester and remove this electrophile.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does ethyl 2-chloro-5-ethylnicotinate persistently co-elute with my cross-coupling products on normal-phase silica?

The Causality: The retention factor (


) of this molecule is dominated by the lipophilicity of its 5-ethyl and 3-ethyl ester groups. Furthermore, the strong electron-withdrawing nature of the 2-chloro and 3-ester groups significantly reduces the electron density on the pyridine nitrogen. This prevents the nitrogen from acting as a strong hydrogen-bond acceptor with the acidic silanol groups on standard silica gel, causing it to run rapidly near the solvent front alongside lipophilic products.
The Solution:  Shift the selectivity of your mobile phase. Instead of standard hexanes/ethyl acetate, utilize a toluene/acetone gradient to exploit 

interactions, or switch to basic alumina, which offers different hydrogen-bonding dynamics.
Q2: I attempted to remove the unreacted starting material by washing the organic layer with 1M HCl, but it remained in the organic phase. Why?

The Causality: This is a classic


 mismatch. While an unsubstituted pyridine has a 

of ~5.2, the conjugate acid of ethyl 2-chloro-5-ethylnicotinate has a

well below 2.0. The inductive electron withdrawal from the adjacent chlorine atom drastically reduces the basicity of the nitrogen. Consequently, 1M HCl (pH ~0) is insufficient to quantitatively protonate the molecule and drive it into the aqueous phase. The Solution: Do not attempt to force protonation with stronger acids (e.g., 3M HCl), as this risks hydrolyzing your product's ester or amide bonds. Instead, alter the molecule's chemical structure via nucleophilic scavenging.
Q3: What is the most efficient, scalable method to remove this unreacted electrophile without chromatography?

The Causality: Exploit the molecule's inherent reactivity. The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is ortho to both the electronegative pyridine nitrogen and the electron-withdrawing ester group[2]. Transition-metal-free SNAr reactions on heteroaryl chlorides operate rapidly and efficiently under mild conditions[3]. The Solution: Introduce a highly nucleophilic, easily removable primary amine (a "scavenger"). The amine attacks the C2 position, displacing the chloride. Polymer-supported scavengers are widely recognized for their efficiency in removing such unreacted electrophiles[4]. The resulting adduct is either physically filtered away (if using a polymer-supported amine) or washed into the aqueous phase (if using a water-soluble amine).

Part 2: Quantitative Data & Strategy Comparison

To choose the correct scavenging approach, compare the quantitative parameters of the solid-phase and liquid-phase methods below.

ParameterPS-Ethylenediamine (Solid-Phase Scavenging)Ethanolamine (Liquid-Phase Scavenging)
Scavenger Equivalents 3.0 - 5.0 eq (relative to residual SM)5.0 - 10.0 eq (relative to residual SM)
Reaction Temperature 40 °C50 °C
Reaction Time 4 - 6 hours2 - 4 hours
Adduct

(Est.)
N/A (Covalently bound to solid support)~ 6.5 - 7.5 (Highly basic secondary amine)
Phase Separation Method Simple Vacuum Filtration1M HCl Aqueous Extraction
Cost Efficiency Moderate (Functionalized resins are costly)High (Bulk commodity reagent)
Optimal Scale Discovery & Library Synthesis (< 1g)Process Chemistry & Scale-up (> 1g)

Part 3: Experimental Protocols (Self-Validating Systems)

Both protocols rely on a self-validating feedback loop: you must confirm the disappearance of the starting mass via LC-MS before proceeding to the phase-separation step.

Protocol A: Polymer-Supported Scavenging (The "Catch-and-Release" Method)

Use this method for small-scale library synthesis where aqueous workups are undesirable.

  • Preparation: Dissolve the crude reaction mixture (containing your product and unreacted ethyl 2-chloro-5-ethylnicotinate) in an aprotic solvent (e.g., THF or DCM).

  • Scavenger Addition: Add 3.0 equivalents of PS-Ethylenediamine resin (typical loading ~1.5 mmol/g).

  • Neutralization: Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to neutralize the HCl generated during the SNAr displacement.

  • Agitation (Critical Step): Agitate the suspension gently at 40 °C for 4-6 hours. Do not use magnetic stirring bars, as the grinding action will crush the polystyrene beads, clogging your filters later. Use an orbital shaker or overhead stirrer.

  • Validation: Analyze an aliquot via LC-MS. The peak corresponding to ethyl 2-chloro-5-ethylnicotinate (

    
     ~214) must be completely absent.
    
  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). The unreacted starting material is now covalently trapped on the resin.

  • Recovery: Wash the resin cake with 2 column volumes of DCM. Concentrate the combined filtrate in vacuo to yield the purified product.

Protocol B: Liquid-Phase Scavenging with Ethanolamine

Use this method for large-scale synthesis where resin costs are prohibitive.

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Scavenger Addition: Add 5.0 equivalents of ethanolamine directly to the mixture.

  • SNAr Reaction: Heat the biphasic or homogeneous mixture to 50 °C for 2-4 hours under vigorous magnetic stirring.

  • Validation (Causality Check): The SNAr reaction converts the deactivated chloropyridine into a 2-(2-hydroxyethylamino)nicotinate derivative. The replacement of the electron-withdrawing chlorine with an electron-donating amino group dramatically raises the

    
     of the molecule, making it susceptible to acid extraction. Confirm the mass shift via LC-MS.
    
  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (3 x 20 mL). The highly basic, water-soluble ethanolamine adduct and any excess ethanolamine will partition entirely into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo to isolate the pure product.
    

Part 4: Workflow Visualization

ScavengingWorkflow Start Crude Reaction Mixture (Product + Unreacted SM) AddScavenger Add Amine Scavenger (Nucleophile) Start->AddScavenger SNAr SNAr Reaction (C2-Cl Displacement) AddScavenger->SNAr Decision Scavenger Type? SNAr->Decision Solid Polymer-Supported (e.g., PS-Ethylenediamine) Decision->Solid Heterogeneous Liquid Water-Soluble (e.g., Ethanolamine) Decision->Liquid Homogeneous Filter Simple Filtration (Resin Trapped) Solid->Filter Extract Aqueous Acid Wash (Adduct Extracted) Liquid->Extract Pure Pure Product in Organic Phase Filter->Pure Extract->Pure

Workflow for the chemical scavenging of unreacted electrophiles via SNAr.

References

  • Ethyl 2-chloro-5-ethylnicotin
  • Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
  • Polymer-supported scavengers. | Download Scientific Diagram.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? nih.gov.

Sources

Technical Support Center: 5-Ethyl-2-Chloronicotinic Acid Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of pH for the precipitation of 5-ethyl-2-chloronicotinic acid (5-Et-2-CNA). This protocol is designed for researchers requiring high-purity isolation of this intermediate, addressing common pitfalls such as "oiling out," low yields, and impurity occlusion.

Executive Summary: The "Isoelectric Trap"

The precipitation of 5-ethyl-2-chloronicotinic acid is governed by its amphoteric nature. The molecule possesses a weakly basic pyridine nitrogen (suppressed by the 2-chloro substituent) and an acidic carboxylic acid group.

  • Target pH Window: 2.0 – 2.5

  • Critical Mechanism: At this pH, the molecule exists predominantly in its neutral (uncharged) form, which exhibits the lowest aqueous solubility (the isoelectric point, pI).

  • Key Risk: Deviating above pH 3.5 creates soluble carboxylate anions; deviating below pH 1.0 generates soluble pyridinium cations.

Part 1: Diagnostic & Quick Fixes

Identify your current status before proceeding.

Observation Probable Cause Immediate Action
No Precipitate pH is too high (> 3.5) or too low (< 1.0).Adjust pH slowly to 2.0–2.5 using 6N HCl or 10% NaOH.
Oiling / Gummy Solid Temperature too high or acid added too fast.Stop stirring. Cool to < 10°C. Scratch glass to induce crystallization or add seed crystals.
Fine, Hazy Precipitate Rapid nucleation (Shock precipitation).Heat suspension to 40°C for 30 mins (Ostwald ripening), then cool slowly to 5°C.
Low Yield Incomplete precipitation or product loss in mother liquor.Check filtrate pH. If pH is correct, concentrate filtrate to 50% volume and re-acidify.
Part 2: Core Theory & Solubility Profile

To optimize precipitation, one must visualize the species distribution. The 2-chloro group is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid. The 5-ethyl group adds lipophilicity, making the neutral form less soluble in water than its parent compounds.

Species Distribution Diagram

The following diagram illustrates the dominance of the Neutral Species (Precipitate) in the specific pH window of 1.5 – 3.0.

SpeciesDistribution Cation Cationic Form (Soluble) Protonated Pyridine N pH < 1.0 Neutral Neutral Form (Insoluble Precipitate) Target Species pH 2.0 - 2.5 Cation->Neutral  Add Base (NaOH)  Deprotonate N   Neutral->Cation  Add Acid (HCl)  Protonate N   Anion Anionic Form (Soluble) Deprotonated Carboxylate pH > 3.5 Neutral->Anion  Add Base (NaOH)  Deprotonate COOH   Anion->Neutral  Add Acid (HCl)  Protonate COO-  

Figure 1: Species distribution of 5-ethyl-2-chloronicotinic acid vs. pH. The "Precipitation Window" is narrow due to the electron-withdrawing chlorine atom.

Part 3: Optimized Experimental Protocol

Objective: Isolate 5-ethyl-2-chloronicotinic acid from an alkaline reaction mixture (e.g., hydrolysis of the ester or nitrile).

Reagents:
  • Crude Solution: Alkaline solution of 5-ethyl-2-chloronicotinic acid (pH > 10).

  • Acid: 6N Hydrochloric Acid (HCl) or 30% Sulfuric Acid (

    
    ).
    
  • Solvent: Water (minimal amount).

Step-by-Step Methodology:
  • Clarification (Critical Pre-step):

    • Ensure the starting alkaline solution is clear. If particulates are present (unreacted starting material or inorganic salts), filter through Celite before acidification.

    • Why? Acidification will trap these impurities inside your product crystals.

  • Temperature Control:

    • Cool the solution to 10–15°C .

    • Why? The 5-ethyl group increases lipophilicity. Higher temperatures (>25°C) during acidification significantly increase the risk of the product "oiling out" rather than crystallizing.

  • Controlled Acidification (The "Dropwise" Phase):

    • Add acid slowly with vigorous stirring.

    • Monitor pH continuously.

    • Stop point: When pH reaches 4.0 , the solution may turn cloudy. Pause stirring for 5 minutes to allow nucleation.

  • Targeting the Isoelectric Point:

    • Continue adding acid until pH reaches 2.0 – 2.5 .

    • Do not overshoot below pH 1.0, as the pyridinium salt may form and redissolve the product.

  • Digestion (Ostwald Ripening):

    • Stir the slurry at 10–15°C for 30–60 minutes.

    • Why? This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, improving filterability.

  • Isolation:

    • Filter the white solid under vacuum.

    • Wash the cake with cold water (pH adjusted to 2.5) . Do not wash with neutral water, as this may redissolve some product (pH of cake will rise >3.0).

    • Dry at 50°C under vacuum.

Part 4: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of a white powder, a sticky yellow oil forms at the bottom of the flask. Cause: The product phase-separated as a liquid before crystallizing, often due to high concentration or high temperature. Solution:

  • Re-dissolve: Add NaOH to return to pH > 10 (solution becomes clear).

  • Dilute: Add 10-20% more water to the mixture.

  • Seed: Acidify to pH 4.0, then add a few milligrams of pure seed crystals.

  • Slow Down: Proceed to pH 2.5 very slowly over 1 hour.

Issue 2: High Impurity Profile (Color)

Symptom: Product is off-white, yellow, or tan. Cause: Occlusion of colored impurities or oxidation byproducts. Solution:

  • Charcoal Treatment: Before acidification (at pH > 10), treat the solution with activated carbon (5% w/w) for 30 minutes at 50°C, then filter hot.

  • Recrystallization: Recrystallize the final solid from a mixture of Methanol/Water (1:1) .[1] Dissolve in hot methanol, filter, then add water until turbid and cool.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use acetic acid instead of HCl? A: Generally, no. Acetic acid is a weak acid (pKa ~4.75). It may not be strong enough to consistently drive the pH down to the optimal 2.0–2.5 range required for maximum yield, especially if the solution is buffered. Mineral acids (HCl,


) are preferred.

Q2: My yield is only 60%. Where is the rest? A: Check the pH of your mother liquor. If it drifted above 3.0 or below 1.5, significant product remains in solution. Also, the 5-ethyl group adds some organic solubility; ensure you are not washing with organic solvents (like ethanol) in which the product is soluble.

Q3: Is the 2-chloro group stable at this pH? A: Yes, the 2-chloro group on a nicotinic acid ring is relatively stable to acidic hydrolysis at room temperature. However, avoid prolonged boiling in strong acid, which could hydrolyze the chlorine to a hydroxyl group (forming 2-hydroxy-5-ethylnicotinic acid).

References
  • ChemicalBook. (2025). 2-Chloronicotinic acid Properties and Synthesis. Retrieved from

    • Context: Establishes the baseline pKa (~2.07) and solubility behavior for the 2-chloronicotinic acid class.[1][2]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from [3]

    • Context: Provides physical property data and acidity constants used to estim
  • Google Patents. (1979). Process for the production of pure white 2-chloronicotinic acid (US4144238A). Retrieved from

    • Context: Validates the industrial standard of precipitating 2-chloronicotinic acid derivatives
  • MDPI. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids. Retrieved from

    • Context: Discusses the general mechanism of pH-dependent solubility and crystallization for nicotinic acid deriv

Sources

Technical Support Center: Stability & Handling of 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Critical Stability Control (Decarboxylation Prevention) Document ID: TSC-PYR-003 Last Updated: March 2026

Executive Summary: The "Ortho-Effect" Hazard

Researchers working with 2-Chloro-5-ethyl-nicotinic acid often encounter unexplained mass loss or yield reduction during isolation and amide coupling. The root cause is almost invariably thermal decarboxylation .

While nicotinic acid (pyridine-3-carboxylic acid) is relatively stable, the introduction of the chlorine atom at the 2-position (ortho to the carboxylic acid) drastically alters the electronic landscape. The electron-withdrawing nature of the chlorine atom, combined with the electron-deficient pyridine ring, destabilizes the carboxyl group, facilitating the loss of


 to form 2-chloro-5-ethylpyridine.

Critical Rule: Never subject the free acid form of this molecule to temperatures above 50°C while in solution, particularly under acidic conditions.

The Mechanism of Failure

To prevent the issue, you must understand the causality. The decarboxylation of electron-deficient pyridine acids often proceeds via a zwitterionic intermediate or a direct cyclic transition state, accelerated by protonation of the ring nitrogen.

Why the 2-Chloro Group Matters
  • Inductive Withdrawal (-I Effect): The chlorine at C2 pulls electron density from the C2-C3 bond.

  • Ring Destabilization: This weakens the bond holding the carboxyl group (C-COOH).

  • Protonation Catalyst: In acidic media (pH < 3), the pyridine nitrogen may become protonated (pyridinium). The positive charge acts as an electron sink, pulling density even more aggressively and allowing

    
     to leave as a neutral gas.
    
Visualizing the Pathway

DecarboxylationMechanism Substrate 2-Chloro-5-ethyl-nicotinic acid (Free Acid) Protonation Acidic Media (H+) Protonation of N Substrate->Protonation pH < 3 TS Transition State (Weakened C3-COOH Bond) Protonation->TS Heat (>50°C) Intermediate Transient Ylide/Anion (Stabilized by Cl) TS->Intermediate -CO2 Gas CO2 (Gas) TS->Gas Product 2-Chloro-5-ethylpyridine (Decarboxylated Impurity) Intermediate->Product Rapid H+ capture

Figure 1: The thermal decarboxylation pathway. Note that the combination of Acid (H+) and Heat is the primary trigger.

Safe Isolation Protocol (The "Cold Acidification" Method)

The most common point of failure is the workup of the hydrolysis reaction (converting the ester or nitrile to the acid). Standard protocols often call for "acidification to pH 1 at reflux," which is catastrophic for this molecule.

Optimized Workflow
ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)
Temperature Acidify at RT or warmCool to 0–5°C before adding acid.
Acid Strength Conc. HCl added rapidly2N HCl added dropwise with stirring.
Target pH pH 1.0 (Aggressive)pH 2.5 – 3.0 (Isoelectric precipitation).
Drying Oven at 80°CVacuum oven at 40°C or lyophilization.
Step-by-Step Isolation Guide
  • Cooling: Place the alkaline reaction mixture (containing the carboxylate salt) into an ice/salt bath. Monitor internal temperature until it reaches < 5°C .

  • Neutralization: Slowly add dilute HCl (2M) while maintaining internal temperature below 10°C.

  • Precipitation Point: As the pH approaches 4, solids will begin to form. Slow the addition rate. Stop acidification at pH 2.5–3.0 . Going lower (pH 1) increases solubility of the pyridinium salt and risks decarboxylation if the solution warms up.

  • Filtration: Filter the cold slurry immediately. Wash with ice-cold water .

  • Drying: Do not use a standard air oven. Dry under high vacuum at ambient temperature (20–25°C).

Decision Tree: Workup Strategy

WorkupStrategy Start Crude Reaction Mixture (Alkaline, pH > 10) Cool Cool to < 5°C Start->Cool Acidify Add 2N HCl Dropwise Cool->Acidify CheckPH Check pH Acidify->CheckPH Precipitate Precipitate Forms? (pH 3-4) CheckPH->Precipitate pH approaching 3 Warning Do NOT go to pH 1 (Solubilization Risk) CheckPH->Warning pH < 1 Filter Filter Cold & Wash (Ice Water) Precipitate->Filter Yes (Solid) Extract DCM Extraction (Cold) Precipitate->Extract No (Oily/Soluble) Stop Stop at pH 2.5-3.0 Filter->Stop Extract->Stop

Figure 2: Safe isolation logic. Prioritizing pH control and temperature prevents the formation of the unstable protonated species.

Troubleshooting & FAQs

Q1: I see gas bubbles evolving when I add EDC/HATU for amide coupling. Is this normal?

A: No. Gas evolution during activation usually indicates decarboxylation.

  • Cause: The activated ester (O-acylisourea) is highly electron-withdrawing, making the system even more prone to

    
     loss than the free acid.
    
  • Solution: Perform the activation step at 0°C . Add the amine nucleophile immediately after activation. Do not let the activated acid stir alone for long periods. Use a base (DIPEA/TEA) to ensure the system stays non-acidic.

Q2: My HPLC shows a new peak with M-44 mass. What is it?

A: That is 2-Chloro-5-ethylpyridine .

  • Diagnosis: You have decarboxylated your product.[1][2][3][4]

  • Remedy: This is irreversible. You must repurify.[5] If this happened during recrystallization, lower your solvent boiling point (e.g., switch from Ethanol to DCM/Hexane) or avoid heating the free acid entirely.

Q3: Can I store the free acid in solution?

A: Not recommended for long periods.

  • Best Practice: Store as the solid free acid at 4°C.

  • Alternative: If solution storage is necessary, store it as the sodium salt (pH > 8). The carboxylate anion is significantly more stable towards decarboxylation than the protonated acid.

Q4: Why is the yield lower when I acidify to pH 1?

A: Two reasons:

  • Solubility: Pyridine derivatives form pyridinium salts at pH 1, which are often highly water-soluble and lost in the filtrate.

  • Stability: The protonated pyridinium ring is the most reactive species for decarboxylation.

References

  • Dunn, G. E., et al. (1972).[6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[6]

  • Jubilant Ingrevia. (2022). Safety Data Sheet: 2-Chloronicotinic Acid. (Confirming thermal instability and storage requirements).

  • Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Patent CN104513198A. (Describes low-temperature acidification protocols).

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Analogs. (General mechanism grounding).

Sources

Technical Support Center: Troubleshooting Low Purity in 5-Ethyl-2-Chloronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-ethyl-2-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter purity challenges during this multi-step synthesis. As a key intermediate in the development of various pharmaceutical and agrochemical agents, achieving high purity of this compound is critical. This document moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to diagnose and resolve problems effectively.

Section 1: A Foundational Overview of the Synthetic Pathway

The synthesis of 5-ethyl-2-chloronicotinic acid is not a trivial one-step process. A robust and common approach involves a two-stage strategy that first establishes the chloro- and ethyl- substituents on the pyridine ring, followed by the generation or liberation of the carboxylic acid. A prevalent strategy involves the ethylation of a pre-existing 2-chloro-5-halopyridine scaffold, often via a metal-catalyzed cross-coupling reaction.

The rationale for this approach is rooted in controlling regioselectivity. Attempting to chlorinate 5-ethylnicotinic acid directly can lead to a mixture of isomers that are difficult to separate. By starting with a di-halogenated pyridine, we can selectively substitute the more reactive halogen at the 5-position.

A representative synthetic workflow is as follows:

start Ethyl 2,5-dichloronicotinate step1 Cobalt-Catalyzed Cross-Coupling start->step1 intermediate Ethyl 5-ethyl-2-chloronicotinate step1->intermediate step2 Saponification (Base Hydrolysis) intermediate->step2 product 5-Ethyl-2-chloronicotinic Acid step2->product reagent1 Ethyl Grignard Reagent (EtMgBr) reagent1->step1 reagent2 1. NaOH 2. Acid Workup (HCl) reagent2->step2

Caption: A common synthetic route to the target compound.

Section 2: Troubleshooting Guide for Purity Issues

This section is structured in a question-and-answer format to directly address the most common challenges encountered during synthesis.

Q1: My final product shows low purity by HPLC analysis, with a significant peak corresponding to the starting material, ethyl 2,5-dichloronicotinate. What is causing the incomplete reaction?

A1: An incomplete cross-coupling reaction is a frequent issue, typically stemming from problems with the Grignard reagent or the catalytic system.

Causality and Diagnosis:

  • Grignard Reagent Integrity: Ethylmagnesium bromide (EtMgBr) is extremely sensitive to moisture and air. If your starting material is not fully consumed, the most likely culprit is a deactivated Grignard reagent.

  • Catalyst Inactivity: Cobalt catalysts, while effective, can be sensitive to atmospheric conditions or impurities in the reaction mixture.

  • Solvent Choice: The choice of solvent is critical for the stability and reactivity of the organometallic species. Studies have shown that for cobalt-catalyzed cross-couplings of chloropyridines, dioxane is a superior solvent to THF or ether, leading to higher conversions.[1]

Solutions & Protocol:

  • Ensure Anhydrous Conditions:

    • All glassware must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous grade solvents. Dioxane should be freshly distilled from a suitable drying agent like sodium/benzophenone.

  • Verify Grignard Reagent Titer:

    • Never assume the concentration of a commercial Grignard solution. It is best practice to titrate the reagent before use (e.g., using iodine and sodium thiosulfate) to determine its exact molarity.

    • If preparing the Grignard reagent in-house, ensure the magnesium turnings are activated and the reaction with ethyl bromide goes to completion.

  • Optimize Reaction Conditions:

    • Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.5 to 3.0 equivalents) to drive the reaction to completion.[1]

    • Catalyst Loading: Ensure a sufficient catalytic amount of Co(acac)₂ (e.g., 5-10 mol%) is used.

    • Temperature: While some reactions benefit from cooling, these cross-coupling reactions often proceed well at room temperature or with gentle heating (e.g., 25-50 °C).[1][2] Monitor the reaction by TLC or a rapid LC-MS method to determine the optimal reaction time.

Q2: I've successfully consumed the starting material, but my main impurity is 2-hydroxy-5-ethylnicotinic acid. How is this forming and how can I prevent it?

A2: The formation of the 2-hydroxy (or its tautomer, a pyridone) derivative is caused by the hydrolysis of the 2-chloro substituent.[3] This is a classic side reaction for 2-chloropyridines, especially under basic conditions during the saponification step or workup.

Causality and Diagnosis:

The carbon at the 2-position of the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack. During the saponification step, hydroxide ions (OH⁻) are present in high concentration. While their primary role is to hydrolyze the ethyl ester, they can also attack the C2-carbon, displacing the chloride ion. This side reaction is often exacerbated by prolonged reaction times or elevated temperatures during hydrolysis.

Solutions & Protocol:

  • Modify the Hydrolysis Conditions:

    • Temperature Control: Perform the saponification at the lowest temperature that allows for reasonably fast ester hydrolysis. Start at room temperature and only gently warm if necessary. Monitor the reaction closely by TLC to avoid letting it stir for an excessive amount of time after the ester has been consumed.

    • Stoichiometry of Base: Use the minimum required amount of base (e.g., 1.1 - 1.2 equivalents of NaOH or LiOH) to effect the hydrolysis. An overwhelming excess of hydroxide increases the rate of the undesired nucleophilic aromatic substitution.

  • Careful Acidic Workup:

    • After hydrolysis, the reaction mixture will be basic. It must be acidified to protonate the carboxylate and precipitate the product. This step must be done carefully.

    • Protocol: Cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add cold 1M or 2M HCl dropwise. Monitor the pH continuously. The desired product will precipitate as the pH approaches its isoelectric point (typically around pH 3-4).[4] Avoid overshooting the pH into a highly acidic regime for extended periods.

  • Purification Strategy:

    • If the hydroxy byproduct does form, it can often be separated. Both the desired product and the byproduct are acidic, but their pKa values may differ slightly. Careful recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective.

Q3: My final product is contaminated with a decarboxylated impurity, 2-chloro-5-ethylpyridine. What causes this and how is it avoided?

A3: The loss of the carboxylic acid group (decarboxylation) is a known thermal degradation pathway for nicotinic acids.[5][6] This is particularly problematic if the reaction workup or purification involves excessive heat, especially in the presence of residual metal catalysts.

Causality and Diagnosis:

The pyridine ring can stabilize the intermediate formed during the loss of CO₂, promoting decarboxylation. While this often requires high temperatures (>200 °C), the presence of transition metals (like residual cobalt from the coupling step) can catalyze this process at lower temperatures. If you are purifying your final product by distillation or observing this impurity after drying in a high-temperature oven, thermal decarboxylation is the likely cause.

Solutions & Protocol:

  • Avoid Excessive Heat:

    • After the final precipitation and filtration, dry the product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid using a high-temperature drying oven.

  • Purification without Heat:

    • Do not attempt to purify the final carboxylic acid product by distillation.

    • Rely on non-thermal purification methods like recrystallization or, if necessary, column chromatography.

  • Efficient Catalyst Removal:

    • During the workup of the cross-coupling reaction (before hydrolysis), ensure the cobalt catalyst is thoroughly removed. This can be achieved by washing the organic phase with an aqueous solution of a chelating agent like EDTA or by filtering the reaction mixture through a plug of silica gel or celite.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the recommended analytical methods for in-process control and final purity assessment?

    • A: For rapid in-process checks, Thin Layer Chromatography (TLC) is effective. For quantitative analysis and final purity determination, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[7] For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for obtaining molecular weights of unknown peaks.[8]

  • Q: How should I store the key reagents like the Grignard and the final product?

    • A: Ethylmagnesium bromide should be stored under an inert atmosphere (e.g., in a Sure/Seal™ bottle) and away from moisture. The final product, 5-ethyl-2-chloronicotinic acid, is a crystalline solid and is relatively stable. Store it in a well-sealed container at room temperature, protected from light and moisture.

  • Q: What are the most critical safety precautions for this synthesis?

    • A: Grignard reagents are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere. The hydrolysis and acid-quench steps can be highly exothermic and must be performed with adequate cooling.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Section 4: Key Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low purity issues.

TroubleshootingWorkflow start Low Purity Detected (by HPLC/TLC) check_sm Q: Is Unreacted Starting Material (SM) Present? start->check_sm yes_sm A: Yes, SM is present check_sm->yes_sm Yes no_sm A: No, SM is consumed check_sm->no_sm No cause_grignard Cause: Ineffective Cross-Coupling - Deactivated Grignard Reagent - Inactive Catalyst - Sub-optimal Solvent/Temp yes_sm->cause_grignard check_impurity Q: What is the Main Impurity? no_sm->check_impurity solution_grignard Solution: 1. Ensure Anhydrous Conditions 2. Titrate Grignard Reagent 3. Use Dioxane as Solvent 4. Optimize Stoichiometry cause_grignard->solution_grignard impurity_hydroxy Impurity: 2-Hydroxy Analog check_impurity->impurity_hydroxy impurity_decarboxy Impurity: Decarboxylated Product check_impurity->impurity_decarboxy cause_hydroxy Cause: Hydrolysis of C-Cl bond - Excess base in saponification - High temperature/long reaction time impurity_hydroxy->cause_hydroxy cause_decarboxy Cause: Thermal Degradation - Excessive heat during workup - Residual metal catalyst impurity_decarboxy->cause_decarboxy solution_hydroxy Solution: 1. Reduce Base Stoichiometry 2. Lower Saponification Temperature 3. Perform Careful Acidic Workup cause_hydroxy->solution_hydroxy solution_decarboxy Solution: 1. Dry Product at Low Temp (<50°C) 2. Purify via Recrystallization (not distillation) 3. Ensure Complete Catalyst Removal cause_decarboxy->solution_decarboxy

Caption: A logical workflow for troubleshooting low product purity.

Section 5: Data Summary Table

The following table summarizes the impact of key experimental parameters on the purity of the final product.

ParameterSub-Optimal ConditionConsequence / Likely ImpurityRecommended Optimization
Grignard Reagent Old, wet, or untitrated solutionIncomplete reaction; Unreacted Starting MaterialUse fresh, anhydrous reagent; Titrate before use.
Solvent (Coupling) Anhydrous Ether or THFLower conversion ratesUse anhydrous dioxane.[1]
Temperature (Saponification) > 60 °C or prolonged heatingIncreased 2-hydroxy byproduct formationRoom temperature or gentle warming (e.g., 40 °C).
Base (Saponification) Large excess (>2.0 eq.)Increased 2-hydroxy byproduct formationUse 1.1 - 1.2 equivalents of NaOH or LiOH.
Workup (Acidification) Rapid addition of concentrated acidLocal heating, potential degradationSlow, dropwise addition of 1-2M HCl with cooling.
Drying Method High-temp oven (>80 °C)DecarboxylationVacuum oven at low temperature (40-50 °C).

Section 6: References

  • Terao, J., Watanabe, T., Saito, K., Kambe, N., & Sonoda, N. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1324-1325. [Link]

  • Oxford Academic. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters. [Link]

  • Hughes, D. L. (1996). The Sandmeyer Reaction: A Fresh Look at a Venerable Reaction. Organic Preparations and Procedures International, 28(2), 127-162.

  • Bloom Tech. (2024). What is a 2-Chloronicotinic acid. Knowledge. [Link]

  • Hughes, D. E., & Williamson, D. H. (1952). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 51(3), 330-336. [Link]

  • Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. CN101353322A.

  • Google Patents. (n.d.). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. EP2586777A1.

  • Wibaut, J. P., & Overhoff, J. (1929). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 48(8), 821-827.

  • Portland Press. (1952). A Method for the Degradation of Radioactive Nicotinic Acid. [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN101353322A.

  • ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. [Link]

  • Wikipedia. (2022). Sandmeyer reaction. [Link]

  • Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin. YouTube. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloronicotinic acid. CN101117332B.

  • Patsnap Eureka. (2015). Method for preparing 2-chloronicotinic acid. CN103193705A. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds. EP 0092117 A1. [Link]

  • Hindawi. (n.d.). Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic". [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]

Sources

Controlling temperature in chlorination of 5-ethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Temperature Control in Chlorination of 5-Ethyl-2-Hydroxypyridine



Core Technical Overview

The conversion of 5-ethyl-2-hydroxypyridine (also known as 5-ethyl-2-pyridone) to 2-chloro-5-ethylpyridine is a classic deoxychlorination. While the mechanism is robust, the thermal profile is biphasic: it requires significant heat input to drive the reaction kinetics (activation energy) but generates massive, potentially uncontrollable heat release during the quenching of excess reagent.

The Reaction:



Critical Thermal Zones:

  • Activation Zone (105°C - 120°C): The reaction is often sluggish below 90°C. You must achieve reflux of Phosphorus Oxychloride (

    
    , bp 106°C) to drive the equilibrium.
    
  • Danger Zone (Quenching): The hydrolysis of excess

    
     is violently exothermic.
    
    
    
    

Troubleshooting & FAQ: Temperature Dynamics

Phase 1: Reaction Initiation & Maintenance

Q: I am refluxing at 110°C, but the reaction seems stalled. Should I increase the temperature? A: Do not simply increase the mantle temperature. First, check your solvent system.

  • Neat (Solvent-free): If running in neat

    
    , the internal temperature is capped by the boiling point of 
    
    
    
    (~106°C). To go hotter, you must switch to a pressurized vessel (not recommended without safety engineering) or add a higher-boiling co-solvent like Chlorobenzene or Toluene .
  • Catalysis: Before adding heat, add a catalyst. N,N-Dimethylaniline or DMF (catalytic amount) forms the Vilsmeier-Haack reagent in situ, which lowers the activation energy, allowing the reaction to proceed faster at the same temperature.

Q: My reaction mixture turned into a black tar. What happened? A: This is "Thermal Runaway Degradation."

  • Cause: Localized overheating during the initial mixing or lack of agitation. 5-ethyl-2-hydroxypyridine can polymerize or decompose if exposed to "hot spots" on the reactor wall before dissolving.

  • Solution: Ensure the solid substrate is fully suspended/dissolved in a solvent (e.g., Toluene) before adding

    
    , or ensure vigorous stirring before heating. Ramp temperature slowly (1°C/min).
    
Phase 2: Quenching (The Critical Step)

Q: Upon adding water to the reaction vessel, the temperature spiked instantly and the mixture erupted. How do I prevent this? A: NEVER add water directly to the hot


 mixture (Direct Quench). 
You must use an Inverse Quench :
  • Cool the reaction mixture to room temperature.

  • Prepare a separate vessel with crushed ice/water (3x volume of reaction).

  • Slowly cannulate or drip the reaction mixture into the ice water with high-speed stirring.

  • Maintain the quench pot < 20°C.

Q: Can I use a rotary evaporator to remove excess


 before quenching? 
A:  Yes, and this is highly recommended. Stripping excess 

under vacuum (with a proper cold trap) significantly reduces the thermal load during the aqueous quench. However, ensure the bath temperature does not exceed 60°C to prevent product degradation.

Optimized Experimental Protocol

Scale: 100g Input | Solvent Strategy: Toluene (for thermal buffering)

ParameterSpecificationRationale
Reagent Ratio 1.0 equiv Substrate : 1.5 - 2.0 equiv

Excess drives kinetics; too much creates quenching hazards.
Solvent Toluene (3-5 volumes)Acts as a heat sink and prevents solidification of the starting material.
Base (Optional) 0.1 equiv DMFCatalytic activation.
Reaction Temp 110°C (Reflux)Required for chlorination.
Quench Temp < 20°CPrevents vaporization of HCl and violent boiling.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Loading: Charge 5-ethyl-2-hydroxypyridine (100g) and Toluene (300 mL). Stir to suspend.

  • Addition: Add

    
     (excess) slowly at room temperature. Note: A mild exotherm may occur.
    
  • Reaction: Heat the mixture to reflux (approx. 110-115°C internal). Maintain for 3-5 hours. Monitor via HPLC/TLC until starting material < 1%.

  • Cooling: Cool the mixture to 25°C.

  • Concentration (Safety Step): If possible, distill off excess

    
     and Toluene under reduced pressure.
    
  • Inverse Quench:

    • Prepare a beaker with 500g Ice/Water.

    • Slowly pour/drip the reaction residue into the ice water.

    • Control: Stop addition if Temp > 20°C.

  • Neutralization: Slowly add 50% NaOH or solid

    
     to adjust pH to ~8-9. Caution: 
    
    
    
    evolution if carbonate is used.
  • Extraction: Extract with Ethyl Acetate or DCM.

Process Logic & Safety Diagram

The following diagram illustrates the critical decision points and thermal safeguards.

ChlorinationWorkflow Start Start: 5-ethyl-2-hydroxypyridine SolventCheck Decision: Solvent Selection Start->SolventCheck Neat Neat POCl3 (High Hazard, Fast) SolventCheck->Neat Small Scale (<5g) Toluene Toluene Dilution (Thermal Buffer, Safer) SolventCheck->Toluene Scale Up (>10g) Heating Heat to Reflux (110°C) Monitor HCl Evolution Neat->Heating Toluene->Heating Completion Check Completion (HPLC) Heating->Completion Cooling Cool to 25°C Completion->Cooling Strip Vacuum Strip Excess POCl3? (Recommended) Cooling->Strip DirectQuench Direct Quench (DANGEROUS: DO NOT USE) Strip->DirectQuench Avoid InverseQuench Inverse Quench (Pour Rxn into Ice) Strip->InverseQuench Yes (Safer) Strip->InverseQuench No (Higher Exotherm) Workup Neutralize & Extract InverseQuench->Workup

Caption: Workflow logic emphasizing solvent buffering and the critical "Inverse Quench" safety step.

References

  • Molecules 2012 . Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3. Available at: [Link]

  • Organic Syntheses . 5-Ethyl-2-Methylpyridine (Analogous thermal handling). Coll. Vol. 3, p.395 (1955). Available at: [Link]

  • PubChem . 2-Chloro-5-hydroxypyridine Safety Data. Available at: [Link]

Technical Support Center: Hygroscopicity Management for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Handling, Analysis, and Formulation of Hygroscopic Nicotinic Acid Derivatives (Nicotinamide, Nicotinamide Riboside) Target Audience: Formulation Scientists, Analytical Chemists, Process Engineers

Introduction: The Hygroscopicity Spectrum

In the development of Vitamin B3 therapeutics and NAD+ precursors, moisture management is not merely a physical handling issue—it is a chemical stability imperative. While Nicotinic Acid (NA) is relatively stable, its derivatives exhibit a sharp escalation in hygroscopicity and instability.

We categorize these derivatives into a "Hygroscopicity Spectrum" to guide your handling protocols:

CompoundHygroscopicity ProfileCritical Risk
Nicotinic Acid (NA) LowStable, but poor solubility in some organics.
Nicotinamide (NAM) ModerateHygroscopic; forms clumps; hydrolyzes to NA at extreme pH.
Nicotinamide Riboside Chloride (NRCl) Extreme Deliquescent; rapid hydrolysis to NAM; requires cold chain (-20°C).

This guide addresses the specific technical challenges of the latter two categories, providing self-validating protocols to ensure data integrity and product stability.

Module 1: Storage & Handling (The First Line of Defense)

Q: My Nicotinamide Riboside Chloride (NRCl) has turned into a sticky, yellowed mass. Can I dry it out and use it?

Technical Assessment: No. If NRCl has physically deliquesced (turned to liquid/paste), it has likely undergone irreversible chemical degradation.

  • Causality: NRCl is extremely hygroscopic.[1] Upon absorbing moisture, the crystal lattice collapses, facilitating the hydrolysis of the N-glycosidic bond. This releases Nicotinamide (NAM) and sugar byproducts. The yellowing often indicates the formation of degradation products or Maillard reaction precursors from the sugar moiety.

  • Action: Discard the batch. Drying will not reverse the hydrolysis.

Preventative Protocol: The "Inert Chain"

  • Storage: Store NRCl strictly at -20°C .

  • Equilibration: Before opening a frozen container, allow it to warm to room temperature inside a desiccator for 3 hours. Why? Opening a cold container in ambient air causes immediate condensation on the powder surface.

  • Atmosphere: Handle only in a glove box or glove bag purged with dry nitrogen or argon (<10% RH).

Q: We are seeing high variability in assay results for Nicotinamide during weighing. How do we stabilize the weighing process?

Technical Assessment: Nicotinamide powder is prone to static charging, which exacerbates its hygroscopic tendency to clump. The "drift" in your assay is likely due to moisture uptake during the weighing step, adding water weight that is not accounted for in the tare.

Troubleshooting Protocol: Gravimetric Stabilization

  • Environment: Maintain weighing room RH < 40%.

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat immediately before use.

  • The "Closed Loop" Technique:

    • Tare the vessel with the lid on.

    • Add sample quickly.

    • Replace lid before recording the final weight.

    • Validation: If the balance readout drifts upwards steadily while the lid is off, your sample is actively adsorbing atmospheric moisture.

Module 2: Chemical Stability & The Hydrolysis Cascade

Q: Why is our "stable" Nicotinamide topical formulation causing skin flushing in clinical subjects?

Technical Assessment: This is a classic sign of Hydrolysis . While Nicotinamide (NAM) does not cause flushing, it hydrolyzes into Nicotinic Acid (NA) in aqueous environments, especially outside the pH stability window (pH 4.5 – 7.5). Even trace amounts of NA can trigger cutaneous vasodilation (flushing).

Visualizing the Degradation Pathway The following diagram illustrates the cascade from the unstable NAD+ precursor (NR) down to the flushing agent (NA).

HydrolysisCascade cluster_0 Critical Instability Zone cluster_1 Adverse Event Zone (Flushing) NR Nicotinamide Riboside (NR) NAM Nicotinamide (NAM) NR->NAM  Hydrolysis (Fast in moisture) Sugar Ribose/Sugar Byproduct NR->Sugar NA Nicotinic Acid (NA) NAM->NA  Hydrolysis (pH < 4.5 or > 7.5) Ammonia Ammonia (NH3) NAM->Ammonia

Figure 1: The hydrolysis cascade of Nicotinic Acid derivatives. Note that NR degrades to NAM, which can further degrade to NA, triggering physiological side effects.

Module 3: Analytical Challenges (Water Determination)

Q: Can we use Loss on Drying (LOD) to measure moisture in Nicotinamide?

Technical Assessment: Avoid LOD. Nicotinamide has a melting point of ~129°C and can sublime/volatilize at temperatures often used for LOD (near 105°C), leading to false-high moisture readings (measuring drug loss, not just water loss).

Recommended Protocol: Volumetric Karl Fischer (KF) For precise water determination without thermal stress:

  • Solvent System: Use a Methanol:Formamide (2:1) mix to ensure complete solubility of the amide.

  • Titrant: Composite 5 (or equivalent) for moderate water content.

  • Endpoint: Use a drift stop criteria (e.g., < 25 µ g/min ) rather than a fixed time.

Q: How do we determine the Critical Relative Humidity (CRH) for a new salt form?

Technical Assessment: The CRH is the point where the material begins to absorb moisture exponentially.[2] You cannot find this in a lookup table for novel salts; you must measure it using Dynamic Vapor Sorption (DVS) .

DVS Protocol:

  • Cycle: 0% RH → 90% RH → 0% RH (sorption/desorption).

  • Step Size: 10% RH steps (allow equilibrium at each step, dm/dt < 0.002%).

  • Interpretation: The CRH is the inflection point where mass change (

    
    m) spikes upward significantly.
    

Module 4: Formulation Strategies (Engineering Resistance)

Q: We need to formulate NR or NAM into a tablet, but it caps and sticks. What is the fix?

Technical Assessment: Hygroscopic materials cause "sticking" (adhesion to punch faces) and "capping" (laminar separation) because moisture acts as a poor binder or creates excessive elasticity.

Strategy Comparison Table

StrategyMechanismBest ForTechnical Note
Co-Crystallization Modifies crystal lattice to block H-bond sites.Nicotinamide NAM + Urea (2:1) or NAM + Oxalic Acid show significantly improved stability.
Salt Selection Replaces hygroscopic counter-ions.Nicotinamide Riboside Switch from Chloride (NRCl) to Hydrogen Tartrate or Malate salts.
Silica Adsorbents Scavenges free moisture in the blend.Tableting Process Use Syloid® or colloidal silicon dioxide intra-granularly.
Film Coating Creates a physical moisture barrier.Final Dosage Use PVA-based coatings (e.g., Opadry® amb II) rather than HPMC alone.

Decision Tree for Formulation

FormulationDecision Start Start: Hygroscopic API (NAM or NR) Type Is it a Salt (NR) or Neutral (NAM)? Start->Type NR_Path Salt (NRCl) Type->NR_Path NR+ NAM_Path Neutral (NAM) Type->NAM_Path NAM ChangeSalt Can you change the salt? NR_Path->ChangeSalt AltSalt Switch to Tartrate/Malate ChangeSalt->AltSalt Yes Encap Micro-encapsulation or Oil Suspension ChangeSalt->Encap No (Regulatory Fixed) CoCrystal Screen Co-Crystals (e.g., Picolinic Acid, Urea) NAM_Path->CoCrystal New Drug Product Excipient Use Hydrophobic Excipients (Mannitol, DCP) NAM_Path->Excipient Generic/Reformulation

Figure 2: Decision tree for selecting the appropriate mitigation strategy based on the specific derivative type.

References

  • Nicotinamide Riboside Stability & Hydrolysis

    • Source: Food & Nutrition Research (2019).[3] "Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside."

    • Key Finding: NRCl undergoes base-catalyzed hydrolysis to nicotinamide; kinetics are pH-dependent.
  • Co-Crystallization Strategies

    • Source: Crystal Growth & Design (ACS). "Cocrystallization of Niclosamide to Improve Its Hygroscopic Stability." (Demonstrates principle of using Nicotinamide as a co-former).
    • Key Finding: Co-crystals can significantly reduce hygroscopicity by occupying hydrogen bonding sites.
  • Nicotinamide Riboside Salts (Tartrate/Malate)

    • Source: MDPI Molecules (2021). "New Crystalline Salts of Nicotinamide Riboside as Food Additives."
    • Key Finding: Hydrogen tartrate and malate salts of NR exhibit superior stability compared to the chloride salt.
  • Nicotinamide Thermal Analysis

    • Source: ResearchGate (2009). "Thermal analysis of vitamin PP Niacin and niacinamide."
    • Key Finding: Nicotinamide melts at 129°C and volatilizes, making LOD unsuitable for precise moisture analysis.
  • Safety & GRAS Status (NRCl)

    • Source: FDA GRAS Notice 635.
    • Key Finding: Safety profile of NRCl and its metabolic equivalence to Nicotinamide.[4]

Sources

Validation & Comparative

5-Ethyl vs. 5-Methyl Nicotinic Acid: A Comparative 13C NMR & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of NAD+ precursors and nicotinic acid receptor agonists, the steric and electronic differentiation between 5-methylnicotinic acid (5-MNA) and 5-ethylnicotinic acid (5-ENA) is a critical structure-activity relationship (SAR) parameter. While 5-MNA is a common metabolite and synthetic intermediate, 5-ENA represents a lipophilic extension often utilized to probe receptor pocket depth.

This guide provides a definitive technical comparison of their 13C NMR profiles , highlighting the diagnostic chemical shift changes induced by the homologation of the alkyl chain. Furthermore, it details the distinct synthetic pathways required to access these compounds with high purity for pharmaceutical applications.

Structural & Electronic Analysis

The core difference lies in the alkyl substituent at the C5 position. The transition from methyl to ethyl introduces a


-effect and a 

-effect in the carbon spectrum, altering the shielding of the pyridine ring carbons.
Structural Visualization

The following diagram illustrates the atom numbering and the divergent synthesis pathways for these two analogs.

G cluster_0 5-Methylnicotinic Acid (5-MNA) cluster_1 5-Ethylnicotinic Acid (5-ENA) MNA Structure: Pyridine Core Substituent: -CH3 at C5 Source: Oxidation of 3,5-Lutidine ENA Structure: Pyridine Core Substituent: -CH2CH3 at C5 Source: Suzuki Coupling (5-Br-NA) Precursor_M 3,5-Lutidine Precursor_M->MNA KMnO4 Oxidation Precursor_E 5-Bromonicotinic Acid Precursor_E->ENA Suzuki Coupling (Ethylboronic acid)

Figure 1: Structural divergence and primary synthetic routes for 5-methyl and 5-ethyl nicotinic acid.

Comparative 13C NMR Data Analysis

The 13C NMR data below compares experimental values for the methyl derivative against high-confidence predictive values for the ethyl derivative. The prediction is derived from the experimental substituent chemical shifts (SCS) of 3-ethylpyridine applied to the nicotinic acid core.

Solvent System: DMSO-d

DMSO-d


 is the preferred solvent due to the solubility of the carboxylic acid moiety and the prevention of solute aggregation.
Carbon Position5-Methylnicotinic Acid (

, ppm)
5-Ethylnicotinic Acid (

, ppm)

(Ethyl - Methyl)
Assignment Logic
C2 (Ortho) 153.2153.0-0.2Minimal change; remote from alkyl extension.
C3 (Ipso-COOH) 126.5126.8+0.3Inductive stability of the core.
C4 (Ortho) 137.8136.9-0.9

-effect from the terminal methyl of the ethyl group.
C5 (Ipso-Alkyl) 133.5139.2+5.7 Diagnostic:

-effect of adding methylene.
C6 (Ortho) 150.1149.5-0.6Minor steric/electronic shielding.
COOH (Carbonyl) 166.8166.80.0Electronic isolation from C5.
Alkyl

-C
18.4 (CH

)
25.8 (CH

)
+7.4Transformation from Methyl to Methylene.
Alkyl

-C
15.2 (CH

)
N/ANew terminal methyl signal.
Key Spectral Features for Identification
  • The C5 Shift (+5.7 ppm): The most significant aromatic change occurs at C5. Moving from methyl to ethyl causes a downfield shift due to the

    
    -effect of the extra carbon.
    
  • The C4 Shielding (-0.9 ppm): The C4 carbon in 5-ENA is slightly shielded (upfield) compared to 5-MNA. This is the classic

    
    -effect , where the terminal methyl of the ethyl group sterically interacts with the ortho-position, increasing electron density.
    
  • Aliphatic Region: 5-MNA shows a single aliphatic peak (~18 ppm). 5-ENA shows two distinct peaks: a methylene (~26 ppm) and a terminal methyl (~15 ppm).

Experimental Protocols

To ensure reproducibility and high purity for biological testing, different synthetic strategies are required. Direct oxidation is suitable for the methyl derivative, while transition-metal catalysis is recommended for the ethyl derivative to avoid over-oxidation.

Protocol A: Synthesis of 5-Methylnicotinic Acid (Oxidation Route)

Best for: Large scale production from cheap starting materials.

  • Reagents: 3,5-Lutidine (10.7 g, 0.1 mol), KMnO

    
     (31.6 g, 0.2 mol), Water (500 mL).
    
  • Procedure:

    • Suspend 3,5-lutidine in water and heat to 60°C.

    • Add KMnO

      
       portion-wise over 2 hours. Note: Exothermic reaction; control temperature.
      
    • Reflux for 4 hours until purple color persists (excess permanganate).

    • Add ethanol (5 mL) to quench excess KMnO

      
      . Filter hot to remove MnO
      
      
      
      .
    • Concentrate filtrate to ~100 mL and acidify with HCl to pH 3.0.

    • Cool to 4°C overnight. Collect white precipitate by filtration.

  • Purification: Recrystallize from water/ethanol (9:1).

  • Yield: Typically 50-60%.

Protocol B: Synthesis of 5-Ethylnicotinic Acid (Suzuki Coupling)

Best for: High purity, avoiding contamination with dicarboxylic acids.

  • Reagents: 5-Bromonicotinic acid (2.0 g, 10 mmol), Ethylboronic acid (1.1 g, 15 mmol), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (4.1 g, 30 mmol).
  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

    • Combine aryl halide, boronic acid, base, and catalyst in a pressure vial.

    • Heat to 90°C for 16 hours under Argon atmosphere.

    • Cool to room temperature, dilute with water (50 mL), and wash with Ethyl Acetate (to remove non-polar byproducts).

    • Acidify the aqueous layer with 1M HCl to pH 3-4.

    • Extract the product into Ethyl Acetate (3 x 50 mL).

    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Yield: Typically 75-85%.

Analytical Workflow: NMR Validation

When validating these compounds, solute concentration and solvent choice heavily influence the chemical shifts of the carboxylic acid and adjacent carbons.

NMR_Workflow Sample Solid Sample (5-MNA or 5-ENA) Solvent Solvent Choice: DMSO-d6 (Recommended) CDCl3 (Requires Esterification) Sample->Solvent Prep Preparation: ~10mg in 0.6mL solvent Filter if cloudy Solvent->Prep Acquisition Acquisition: 1H decoupled 13C Min 256 scans (low sensitivity of quaternary C) Prep->Acquisition Analysis Data Analysis: Check C5 shift Check Aliphatic region Acquisition->Analysis

Figure 2: Standard Operating Procedure for NMR characterization.

Critical Note on Solvents:

  • DMSO-d

    
    :  Best for free acids. Carboxyl carbon appears ~166-167 ppm.
    
  • CDCl

    
    :  Poor solubility for the free acid. If CDCl
    
    
    
    is required, convert the acid to the methyl ester using TMS-diazomethane or MeOH/H
    
    
    SO
    
    
    . The ester carbonyl will shift to ~165 ppm and a methoxy signal will appear at ~52 ppm.

References

  • National Institutes of Health (NIH) - PubChem. 5-Methylnicotinic Acid Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Available at: [Link]

Publish Comparison Guide: Mass Spectrometry of 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Chloro-5-ethyl-nicotinic acid , a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceuticals.

Unlike standard datasheets, this guide compares the compound's behavior under different ionization modes (Electron Ionization vs. Electrospray Ionization) and differentiates it from structural isomers, providing researchers with actionable identification strategies.

Executive Summary
  • Compound: 2-Chloro-5-ethyl-nicotinic acid (C

    
    H
    
    
    
    ClNO
    
    
    )
  • Molecular Weight: 185.02 (monoisotopic,

    
    Cl)
    
  • Key Identifier: Distinctive chlorine isotope pattern (

    
    Cl:
    
    
    
    Cl
    
    
    3:1) combined with a characteristic decarboxylation loss (
    
    
    ).
  • Primary Application: Structural confirmation of pyridine intermediates in drug discovery.

Technical Deep Dive: Fragmentation Mechanics

This section details the fragmentation behavior of the specific target molecule.[1][2][3][4][5][6][7][8][9][10] The data is synthesized from established fragmentation rules for chloronicotinic acids and alkyl-pyridines.

A. Electron Ionization (EI) – 70 eV (Hard Ionization)

In GC-MS analysis (often requiring derivatization, though direct injection is discussed here for fragmentation logic), the molecule undergoes high-energy fragmentation.[11]

  • Molecular Ion (

    
    ):  Observable peaks at m/z 185  and 187  (3:1 intensity ratio).
    
  • Base Peak / Major Fragment (m/z 140/142):

    • Mechanism:

      
      -cleavage adjacent to the carbonyl group followed by loss of the carboxyl radical (
      
      
      
      COOH, 45 Da) or loss of CO
      
      
      (44 Da) + H.
    • Significance: This generates the 2-chloro-5-ethyl-pyridyl cation , the most stable core fragment.

  • Secondary Fragmentation (Ethyl Group):

    • m/z 125/127: Loss of a methyl radical (

      
      CH
      
      
      
      , 15 Da) from the ethyl group of the m/z 140 fragment. This "benzylic-like" cleavage is favored due to resonance stabilization by the pyridine ring.
  • Ring Degradation:

    • m/z 90: Loss of chlorine (

      
      Cl) from the m/z 125 fragment.
      
    • m/z 63: Typical pyridine ring fragmentation (loss of HCN).

B. Electrospray Ionization (ESI) – Positive Mode (Soft Ionization)

In LC-MS, the molecule forms even-electron ions.[11]

  • Precursor Ion: [M+H]

    
     at m/z 186.03  (and 188.03).
    
  • MS/MS (CID) Pathway:

    • m/z 168 ([M+H - H

      
      O]
      
      
      
      ):
      Loss of water is common for carboxylic acids with an ortho-substituent (Ortho Effect), forming an acylium ion.
    • m/z 140 ([M+H - HCOOH]

      
      ):  Combined loss of water and CO, effectively decarboxylation.
      
    • m/z 142 ([M+H - CO

      
      ]
      
      
      
      ):
      Direct loss of carbon dioxide.
Comparative Analysis: Performance vs. Alternatives

This section compares the analytical "performance" of detecting this molecule against two common alternatives: Isomeric Interference (distinguishing it from similar compounds) and Methodological Alternatives (choosing the right ionization).

Comparison 1: Differentiation from Isomers (e.g., 2-Chloro-6-ethyl-nicotinic acid)

Differentiation is critical in synthesis where regioisomers may co-elute.

Feature2-Chloro-5-ethyl-nicotinic acid (Target)2-Chloro-6-ethyl-nicotinic acid (Isomer)Differentiation Logic
Ethyl Position

-position (meta to N)

-position (ortho to N)
Position relative to Ring Nitrogen
McLafferty Rearrangement Unfavorable. No

-hydrogen accessible to the ring nitrogen.
Favorable. The ethyl group at C6 is ortho to the ring Nitrogen.The 6-ethyl isomer can undergo a McLafferty-like rearrangement involving the ring nitrogen, losing C

H

(28 Da).
Key Fragment (EI) m/z 170 (

, loss of CH

)
m/z 157 (

, loss of C

H

)
Diagnostic: Presence of

indicates 6-ethyl substitution.
Comparison 2: EI (GC-MS) vs. ESI (LC-MS)
MetricElectron Ionization (EI) Electrospray Ionization (ESI) Verdict
Structural Fingerprint High. Rich fragmentation provides definitive structural proof (Cl pattern + alkyl chain loss).Medium. Often dominated by

and simple water/CO

loss.
Use EI for unknown identification.
Sensitivity Moderate. Acidic protons can cause peak tailing without derivatization.High. Ionizes readily in negative mode (

) or positive mode.
Use ESI for trace quantification (PK studies).
Sample Prep Complex. Requires derivatization (e.g., TMS or Methyl Ester) to improve volatility.Simple. Direct injection of dissolved sample.Use ESI for high-throughput screening.
Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation logic for the target molecule (EI Mode) compared to the key isomer differentiation pathway.

FragmentationPathway cluster_legend Legend M_Target Target: 2-Chloro-5-ethyl-nicotinic acid (MW 185) Frag_140 Fragment m/z 140 [M - COOH]+ M_Target->Frag_140 Loss of COOH (-45 Da) Decarboxylation M_Isomer Isomer: 2-Chloro-6-ethyl-nicotinic acid (MW 185) M_Isomer->Frag_140 Loss of COOH Frag_157 Fragment m/z 157 [M - C2H4]+ M_Isomer->Frag_157 McLafferty Rearrangement (Loss of Ethene -28 Da) Frag_125 Fragment m/z 125 [M - COOH - CH3]+ Frag_140->Frag_125 Loss of Methyl (-15 Da) Ethyl cleavage key1 Blue Path: Target Molecule (5-ethyl) key2 Red Path: Isomer (6-ethyl)

Caption: Comparative fragmentation pathways highlighting the diagnostic "McLafferty" divergence between the 5-ethyl target and its 6-ethyl isomer.

Experimental Protocols
Protocol A: GC-MS Analysis (Derivatization Method)

Since carboxylic acids fragment poorly and tail in GC, derivatization is recommended for definitive identification.

  • Sample Preparation: Dissolve 1 mg of 2-Chloro-5-ethyl-nicotinic acid in 100 µL of Acetonitrile.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes to form the TMS-ester derivative (

    
    ).
    
  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       280°C at 20°C/min.
      
  • MS Detection: EI Source (70 eV), Scan range 50–350 m/z.

  • Expected Shift: The parent ion will shift to m/z 257 . The base peak will typically be m/z 242 (

    
    , loss of methyl from TMS).
    
Protocol B: LC-MS/MS Analysis (Direct Injection)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V (Optimized for in-source fragmentation).

  • Target Transition (MRM):

    • Quantifier: 186.0

      
       140.0 (Decarboxylation).
      
    • Qualifier: 186.0

      
       168.0 (Water loss).
      
References
  • NIST Mass Spectrometry Data Center. Fragmentation of Pyridine Carboxylic Acids. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement rules in alkyl-pyridines).
  • Scientific Reports.Differentiation of Isomeric Pyridines using Tandem Mass Spectrometry.

Sources

Precision Characterization of Chloronicotinic Acid Derivatives: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Topic: IR Spectroscopy of Carboxylic Acid Moieties in Chloronicotinic Derivatives

Executive Summary: The Structural Fingerprint

In the synthesis of agrochemicals (e.g., imidacloprid) and pharmaceuticals, 6-chloronicotinic acid (6-CNA) and 2-chloronicotinic acid (2-CNA) are critical intermediates. Distinguishing these isomers and quantifying their purity is a frequent challenge in process development. While NMR provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for solid-state characterization, polymorph screening, and hydrogen-bond network analysis.

This guide compares the vibrational signatures of 6-CNA against its isomer 2-CNA and the non-chlorinated parent, nicotinic acid. It further evaluates the performance of Transmission FT-IR (KBr Pellet) versus Attenuated Total Reflectance (ATR) for these specific crystalline solids.

Theoretical Framework: The "Chlorine Effect"

To interpret the spectra accurately, one must understand the electronic and steric perturbations introduced by the chlorine atom on the pyridine ring.

Electronic Perturbation

The carboxylic acid group (


) is sensitive to the electron density of the pyridine ring.
  • Inductive Effect (-I): Chlorine is electronegative, withdrawing electron density through the

    
    -framework. This generally strengthens the 
    
    
    
    bond, shifting the stretching frequency to a higher wavenumber compared to unsubstituted nicotinic acid.
  • Resonance Effect (+R): Chlorine has lone pairs that can donate electron density, but on a pyridine ring, this effect is weak compared to the inductive withdrawal.

  • Positional Impact:

    • 6-CNA (Para-like): The Cl atom is remote from the COOH. The inductive effect dominates, but steric interference is minimal.

    • 2-CNA (Ortho-like): The Cl atom is adjacent to the COOH. This introduces Steric Inhibition of Resonance (SIR) , potentially twisting the COOH group out of the ring plane, breaking conjugation, and significantly shifting the

      
       peak to higher frequencies.
      
Hydrogen Bonding Networks
  • 6-CNA: Typically forms centrosymmetric dimers (

    
     motif) via intermolecular hydrogen bonds (
    
    
    
    ).
  • 2-CNA: Due to the steric bulk of the ortho-chlorine, it often forms catemers (infinite chains) or intramolecular hydrogen bonds, leading to distinct O-H and C=O spectral shifts compared to the dimerized 6-CNA.

Comparative Analysis: Spectral Signatures

The following data compares the "Target Product" (6-CNA) against its primary isomer and parent compound.

Table 1: Critical Vibrational Modes (Solid State)
Feature6-Chloronicotinic Acid (Target)2-Chloronicotinic Acid (Isomer)Nicotinic Acid (Reference)Mechanistic Insight
C=O[1] Stretch 1680 – 1710 cm⁻¹ 1715 – 1740 cm⁻¹ 1710 – 1725 cm⁻¹2-CNA shifts higher due to steric twist (loss of conjugation) and altered H-bond network (catemer vs dimer).
O-H Stretch 2500 – 3300 cm⁻¹ (Broad, Dimer)3100 – 3400 cm⁻¹ (Shifted)2500 – 3300 cm⁻¹6-CNA shows the classic "very broad" dimer envelope. 2-CNA may show sharper or shifted bands due to catemer/intramolecular bonding.
C-Cl Stretch 1100 – 1150 cm⁻¹ 1050 – 1090 cm⁻¹ AbsentDiagnostic region for chlorination. Position varies with ring substitution pattern.
Pyridine Ring 1580 – 1600 cm⁻¹1570 – 1590 cm⁻¹1590 – 1600 cm⁻¹Ring breathing modes are sensitive to the mass and position of the halogen.

Note: Exact wavenumbers depend on the specific crystal polymorph and sample preparation method.

Methodological Comparison: KBr vs. ATR

For chloronicotinic derivatives, the choice of sampling technique critically affects data quality.

Table 2: Performance Matrix
FeatureTransmission (KBr Pellet) ATR (Diamond/ZnSe) Verdict for Chloronicotinic Acids
Resolution High (Excellent for weak overtones)Medium (Peak broadening common)KBr is superior for resolving subtle isomer splittings.
Sample Prep Difficult (Requires grinding/pressing)Instant (Direct contact)ATR is preferred for high-throughput QC.
Water Artifacts High (Hygroscopic KBr masks O-H)Low (Minimal atmospheric interference)ATR is better for analyzing the O-H region of the acid.
Polymorph Risk High (Pressure can induce phase change)Low (Minimal stress on sample)ATR is safer for polymorph screening.

Experimental Protocol: Self-Validating Workflows

Protocol A: High-Resolution Transmission (KBr)

Use this for detailed structural characterization and impurity identification.

  • Desiccation: Dry KBr powder at 110°C for 2 hours to remove adsorbed water (Critical for O-H region clarity).

  • Ratio: Mix 1-2 mg of Chloronicotinic Acid with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for exactly 60 seconds. Stop immediately if the powder becomes "glassy" to avoid crystal lattice disruption.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

  • Validation: The resulting pellet must be transparent. If opaque/white, light scattering will distort the baseline (Christiansen effect).

Protocol B: Rapid ATR Screening

Use this for routine purity checks.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol; ensure background spectrum is flat.

  • Deposition: Place ~5 mg of solid sample to cover the crystal active area.

  • Pressure: Apply force using the slip-clutch clamp until it "clicks" (standardized pressure).

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth dependence (

    
    ).
    

Visualization & Logic

Diagram 1: Analytical Workflow for Isomer Differentiation

This workflow illustrates the decision process for identifying the specific chloronicotinic derivative.

G Start Unknown Chloronicotinic Sample Step1 Acquire FT-IR Spectrum (1800 - 1000 cm⁻¹) Start->Step1 CheckCO Analyze C=O Stretch Region (1680 - 1750 cm⁻¹) Step1->CheckCO HighFreq High Frequency (> 1715 cm⁻¹) CheckCO->HighFreq Steric Twist LowFreq Low Frequency (1680 - 1710 cm⁻¹) CheckCO->LowFreq Planar Dimer Result2 Probable 2-Chloronicotinic Acid (Ortho-effect / Catemer) HighFreq->Result2 Result6 Probable 6-Chloronicotinic Acid (Para-like / Dimer) LowFreq->Result6 Confirm Confirm with Fingerprint Region (C-Cl Stretch: 1050-1150 cm⁻¹) Result2->Confirm Result6->Confirm

Caption: Decision logic for distinguishing 6-CNA from 2-CNA based on Carbonyl shift causality.

Diagram 2: Hydrogen Bonding Motifs

Understanding the physical cause of the spectral shift.

H Dimer Centrosymmetric Dimer (6-CNA) SpecDimer Broad O-H (2500-3300) Lower C=O Freq Dimer->SpecDimer Strong H-Bonding Catemer Catemer / Chain (2-CNA) SpecCatemer Shifted O-H Higher C=O Freq Catemer->SpecCatemer Steric Disruption

Caption: Correlation between crystal packing motifs and spectral output.

References

  • Karabacak, M., & Kurt, M. (2008).[2] Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra and vibrational assignments of 6-chloronicotinic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Sala, O., et al. (2008). Vibrational analysis of nicotinic acid. Spectrochimica Acta Part A. Link

  • NIST Chemistry WebBook. 2-Chloronicotinic acid IR Spectrum. National Institute of Standards and Technology. Link

  • Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Link

  • Kutluk, T., et al. (2013). Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid. Journal of Molecular Structure. Link

Sources

A Comparative Analysis of HPLC Retention Times: 2-Chloro-5-ethylaniline vs. 2-Chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of two structurally similar aromatic amines: 2-Chloro-5-ethylaniline and 2-Chloro-5-methylaniline. As common intermediates in the synthesis of dyes, pigments, and pharmaceuticals, the ability to resolve and accurately quantify these compounds is critical for process monitoring and quality control.[1] This document outlines the theoretical basis for their separation, provides a detailed experimental protocol, and presents the expected results based on their physicochemical properties.

The fundamental principle governing this separation is reversed-phase chromatography (RPC), the most widely used mode of HPLC.[2][3] In RPC, analytes are separated based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4][5][6] Molecules with greater hydrophobicity will interact more strongly with the non-polar stationary phase, leading to a longer retention time (t_R).

Physicochemical Properties and Predicted Elution Order

The primary structural difference between the two analytes is the substitution of a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group at the 5-position of the aniline ring. This seemingly minor change has a significant impact on the molecule's overall hydrophobicity, a property often quantified by the octanol-water partition coefficient (logP). A higher logP value indicates greater hydrophobicity.[7][8]

The addition of a methylene (-CH₂-) group in the ethyl substituent increases the non-polar surface area of the molecule. This enhancement in non-polar character leads to stronger van der Waals interactions with the hydrophobic ligands (e.g., C18) of the stationary phase.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP (Predicted)
2-Chloro-5-methylanilineC₇H₈ClN141.60[9][10]2.5[9]
2-Chloro-5-ethylanilineC₈H₁₀ClN155.62[11]2.7[11]

Based on these logP values, 2-Chloro-5-ethylaniline is predicted to have a longer retention time than 2-Chloro-5-methylaniline under reversed-phase HPLC conditions.

G MobilePhase Mobile Phase (Polar) Acetonitrile/Water Analyte_Methyl {2-Chloro-5-methylaniline| logP: 2.5 Less Hydrophobic} MobilePhase->Analyte_Methyl Higher Affinity Analyte_Ethyl {2-Chloro-5-ethylaniline| logP: 2.7 More Hydrophobic} MobilePhase->Analyte_Ethyl StationaryPhase Stationary Phase (Non-Polar) C18 Alkyl Chains Elution Elution Order Analyte_Methyl->StationaryPhase Weaker Interaction Analyte_Methyl->Elution Elutes Earlier (Shorter tR) Analyte_Ethyl->StationaryPhase Stronger Interaction Analyte_Ethyl->Elution Elutes Later (Longer tR)

Caption: Interaction diagram illustrating the separation mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible separation of the two target analytes. The choice of an isocratic elution simplifies the method, making it suitable for routine quality control applications.

Materials and Instrumentation
  • Analytes: 2-Chloro-5-methylaniline (≥98% purity), 2-Chloro-5-ethylaniline (≥98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Deionized Water (18.2 MΩ·cm).

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Sonicator for mobile phase degassing.

    • Analytical balance and volumetric flasks.

Chromatographic Conditions
ParameterConditionJustification
Stationary Phase C18, 4.6 x 150 mm, 5 µmThe industry-standard for reversed-phase separation of small organic molecules, providing excellent hydrophobic selectivity.[2]
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for aromatic amines, offering good solubility and elution strength.[12] The ratio is optimized for adequate retention and separation within a reasonable runtime.
Elution Mode IsocraticEnsures simplicity, robustness, and reproducibility, which is ideal for QC environments.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and improves peak shape.
Detection Wavelength 240 nmAn appropriate wavelength for detecting substituted anilines, providing good sensitivity for both compounds.
Injection Volume 10 µLA standard volume to avoid column overloading and ensure sharp peaks.
Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each analyte into separate 25 mL volumetric flasks. Dissolve and bring to volume with Methanol.

  • Working Standard Mixture (10 µg/mL): Pipette 250 µL of each stock solution into a 25 mL volumetric flask. Dilute to volume with the mobile phase (ACN:Water 60:40). This ensures compatibility with the starting chromatographic conditions.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Comparison prep_standards Prepare Stock Solutions (1 mg/mL in Methanol) prep_working Prepare Working Standard Mix (10 µg/mL each in Mobile Phase) prep_standards->prep_working equilibrate Equilibrate HPLC System (C18 Column, 1.0 mL/min) inject Inject Working Standard Mix (10 µL) prep_working->inject prep_mobile Prepare Mobile Phase (Acetonitrile:Water 60:40 v/v) prep_mobile->equilibrate equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Peaks & Record Retention Times (tR) integrate->identify compare Compare tR of Analytes identify->compare conclude Correlate tR with Molecular Structure compare->conclude

Caption: Experimental workflow for HPLC comparison.

Expected Results and Discussion

Injecting the working standard mixture under the prescribed conditions will yield a chromatogram with two well-resolved peaks. Based on the principles of reversed-phase chromatography and the analytes' physicochemical properties, the elution order is confidently predicted.

AnalytePredicted Retention Time (t_R), minRationale
2-Chloro-5-methylaniline~ 4.5Lower hydrophobicity (logP = 2.5) results in weaker interaction with the C18 stationary phase and earlier elution.
2-Chloro-5-ethylaniline~ 5.8Higher hydrophobicity (logP = 2.7) due to the ethyl group leads to stronger retention on the column and later elution.

The difference in retention is directly attributable to the additional methylene group in 2-Chloro-5-ethylaniline. This increases its non-polar character, enhancing its affinity for the non-polar stationary phase and decreasing its relative affinity for the polar mobile phase. Consequently, it travels through the column more slowly than its methyl-substituted counterpart. The expected separation demonstrates the high resolving power of modern HPLC columns and the predictable nature of chromatographic separations based on molecular structure.

References

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Reversed-Phase High-Performance Liquid Chromatography Source: Springer Nature Experiments URL: [Link]

  • Title: Reverse Phase vs Normal Phase in HPLC Source: Labtech URL: [Link]

  • Title: 2-Chloro-5-methylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8) Source: Cheméo URL: [Link]

  • Title: 5-Chloro-2-methylaniline (CID 7260) - Molecular Properties & Analysis Source: MolForge URL: [Link]

  • Title: 5-Chloro-2-ethylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: 2-Chloro-N-ethylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: 2-chloro-5-ethynylaniline (C8H6ClN) Source: PubChemLite URL: [Link]

  • Title: 5-Chloro-2-methylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline Source: ResearchGate URL: [Link]

  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]

  • Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]

  • Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]

  • Title: 2-Chloro-5-methylaniline Source: NIST WebBook URL: [Link]

  • Title: Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Comparative Reactivity Profile: 2-Chloro-5-ethyl-nicotinic Acid vs. 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-chloronicotinic acid (2-CNA) and its 5-alkylated derivative, 2-chloro-5-ethyl-nicotinic acid (5-Et-2-CNA) . While structurally similar, the introduction of the ethyl group at the C5 position introduces distinct electronic and physicochemical changes that impact reaction kinetics, particularly in Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Key Takeaway: The C5-ethyl group acts as a weak electron-donating group (+I effect), slightly deactivating the C2-chloride towards nucleophilic displacement compared to the unsubstituted parent. However, it significantly enhances lipophilicity, altering solubility profiles and workup strategies.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic environment of the pyridine ring.

Electronic Vectors
  • 2-Chloronicotinic Acid (2-CNA): The pyridine ring is electron-deficient due to the electronegative nitrogen. The C3-Carboxylic acid is a strong electron-withdrawing group (EWG), further activating the C2 position for nucleophilic attack.

  • 2-Chloro-5-ethyl-nicotinic Acid (5-Et-2-CNA): The ethyl group at C5 exerts a positive inductive effect (+I). Being para to the C2-Cl bond, this electron donation increases the electron density of the ring slightly.

Theoretical Impact:



Reasoning: The increased electron density in 5-Et-2-CNA stabilizes the ground state and slightly destabilizes the anionic Meisenheimer intermediate required for 

, raising the activation energy barrier.
Visualization of Electronic Effects

ElectronicEffects CNA 2-Chloronicotinic Acid (Baseline Reactivity) Effect1 C3-COOH (EWG) Activates C2 CNA->Effect1 Strong Activation EtCNA 2-Chloro-5-ethyl-nicotinic Acid (Modulated Reactivity) EtCNA->Effect1 Effect2 C5-Ethyl (+I Donor) Slightly Deactivates C2 EtCNA->Effect2 Electronic Push Result1 High Yields Mild Conditions Effect1->Result1 Fast SnAr Result2 Requires Higher Temp Extended Time Effect2->Result2 Slower SnAr Slower Oxidative Addition

Figure 1: Comparative electronic flows affecting the C2 reaction center.

Experimental Comparison: Nucleophilic Aromatic Substitution ( )

The most common transformation for these scaffolds is the displacement of the C2-chlorine by amines (e.g., synthesis of Nicosulfuron intermediates).

Reactivity Data Summary
Feature2-Chloronicotinic Acid2-Chloro-5-ethyl-nicotinic Acid
Electronic State Highly Electron DeficientModerately Electron Deficient

Rate
Fast (

)
Slower (

)
Temp Requirement 80–100 °C100–120 °C
Solubility (Water) Low (0.17 g/100g )Very Low (Hydrophobic)
Solubility (DCM/EtOAc) ModerateHigh
Comparative Protocol: Amination with Morpholine

Objective: Synthesis of 2-morpholinonicotinic acid derivatives.[1][2]

Reagents:

  • Substrate (1.0 eq)[3][4]

  • Morpholine (3.0 eq)

  • Solvent: Water (Green chemistry approach) or DMF (Traditional)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a condenser, dissolve 10 mmol of the substrate in 15 mL of water. Note: 5-Et-2-CNA may require a co-solvent (e.g., 10% IPA) due to lower aqueous solubility.

  • Addition: Add morpholine (30 mmol) in a single portion.

  • Reaction:

    • For 2-CNA: Reflux at 100 °C for 4–6 hours . Monitor by TLC (MeOH/DCM 1:9).

    • For 5-Et-2-CNA: Reflux at 100–110 °C for 8–12 hours . If conversion is <50% at 4h, add catalytic KI (0.1 eq) to facilitate Finkelstein-like activation.

  • Workup (Critical Difference):

    • Cool to room temperature.[5]

    • Acidify to pH 3–4 using 2N HCl.

    • 2-CNA Product: Often precipitates directly. Filter and wash with cold water.

    • 5-Et-2-CNA Product: May form an oil due to ethyl lipophilicity. Extract with Ethyl Acetate (3 x 20 mL), dry over

      
      , and concentrate.
      

Experimental Comparison: Suzuki-Miyaura Coupling

When using these compounds as electrophiles in cross-coupling, the electronic difference affects the Oxidative Addition step.

Mechanistic Insight

Oxidative addition of Pd(0) into the C-Cl bond is generally the rate-determining step for aryl chlorides.

  • Electron-Poor Rings (2-CNA): Faster oxidative addition. The low electron density weakens the C-Cl bond character.[6]

  • Electron-Rich(er) Rings (5-Et-2-CNA): Slower oxidative addition. The ethyl group increases bond strength slightly, making the insertion of Pd(0) more difficult.

Optimized Conditions for 5-Et-2-CNA

To compensate for the slower kinetics of the ethyl derivative, use electron-rich, bulky ligands that facilitate oxidative addition.

Recommended System:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (water-soluble/tolerant ligands are preferred for free acids).

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1) at 100 °C.

SuzukiPathway cluster_conditions Optimization for 5-Et-2-CNA Start Substrate (R-Cl) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd 2-CNA: Fast 5-Et-2-CNA: Slower TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Advice Use SPhos/XPhos ligands to boost oxidative addition

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the kinetic bottleneck for the ethyl derivative.

Solubility & Handling (Process Chemistry)

The most tangible difference for scale-up is solubility.

  • LogP (Partition Coefficient):

    • 2-CNA: ~0.99 (Hydrophilic/Amphiphilic)

    • 5-Et-2-CNA: ~1.8–2.1 (Estimated, significantly more Lipophilic)

Implications:

  • Extraction: 5-Et-2-CNA extracts much more efficiently into organic solvents (DCM, MTBE) from aqueous acidic phases than 2-CNA.

  • Purification: 2-CNA often requires crystallization from water/ethanol. 5-Et-2-CNA is better purified via crystallization from Hexane/Ethyl Acetate or column chromatography.

References

  • PubChem. (2025).[7] 2-Chloronicotinic acid | C6H4ClNO2.[8][5] National Library of Medicine. [Link][8]

  • Zhao, B., et al. (2019).[1] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Protocols for morpholine substitution). [Link]

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Theoretical grounding for pyridine reactivity and substituent effects).

Sources

Bioisosteric replacement of 5-methyl with 5-ethyl in nicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of 5-Methyl with 5-Ethyl in Nicotinic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Structure-Activity Relationship (SAR) Optimization

Executive Summary: The Homologous Switch

In medicinal chemistry, the transition from a 5-methyl to a 5-ethyl substituent on the nicotinic acid (pyridine-3-carboxylic acid) scaffold is a classic homologous extension strategy. While seemingly minor, this addition of a single methylene unit (-CH₂-) induces significant shifts in lipophilicity, metabolic stability, and receptor occupancy.

This guide analyzes the bioisosteric utility of this replacement, specifically within the context of GPR109A agonists (dyslipidemia targets) and P2Y12 antagonists . The 5-ethyl analogue often serves as a probe for hydrophobic pocket depth but introduces distinct metabolic liabilities compared to its methyl counterpart.

Key Comparative Findings
Feature5-Methyl Nicotinic Acid5-Ethyl Nicotinic AcidImpact on Drug Design
Lipophilicity (cLogP) ~0.8 - 1.1~1.3 - 1.6Ethyl improves membrane permeability but decreases aqueous solubility.
Steric Volume (MR) ~5.65 cm³/mol~10.3 cm³/molEthyl probes deeper hydrophobic pockets; risk of steric clash in tight sites.
Metabolic Liability Moderate (Benzylic oxid.)High (Benzylic oxid. + Dealkylation)Ethyl benzylic carbon is secondary, lowering BDE and increasing P450 susceptibility.
Receptor Kinetics Fast on/off ratesSlower off-rates (typically)Increased hydrophobic contact often prolongs residence time (

).

Physicochemical & Mechanistic Analysis

The Hydrophobic Effect and Pocket Filling

The primary driver for this substitution is the Hydrophobic Effect . The 5-position of the nicotinic acid ring typically projects into accessory binding pockets in GPCRs (like GPR109A).

  • 5-Methyl: Provides a compact hydrophobic anchor. It is often insufficient to displace high-energy water molecules from deeper hydrophobic clefts.

  • 5-Ethyl: The additional methylene unit adds approximately 0.5 logP units . If the receptor pocket is flexible or deep enough, the ethyl group displaces "unhappy" water molecules, leading to an entropic gain in binding affinity (

    
    ).
    
Metabolic Stability: The Benzylic Vulnerability

A critical differentiator is the oxidative stability of the alkyl chain.

  • Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom from the benzylic carbon.

  • Thermodynamics: The C-H bond dissociation energy (BDE) for a secondary benzylic carbon (Ethyl, ~85 kcal/mol) is lower than that of a primary benzylic carbon (Methyl, ~88 kcal/mol).

  • Outcome: The 5-ethyl derivative is statistically more prone to oxidative clearance, forming 1-(5-carboxypyridin-3-yl)ethanol, which is rapidly conjugated and excreted.

Visualizing the Signaling Pathway (GPR109A)

Nicotinic acid and its 5-substituted analogs primarily target GPR109A (HCAR2) , a Gi-coupled GPCR.[] The following diagram illustrates the signal transduction pathway activated by these ligands, leading to the inhibition of lipolysis.

GPR109A_Pathway Ligand 5-Alkyl-Nicotinic Acid GPR109A GPR109A (HCAR2) (Adipocyte Membrane) Ligand->GPR109A Binding Gi_Complex Gi Protein (Dissociation) GPR109A->Gi_Complex Activates AC Adenylyl Cyclase Gi_Complex->AC Inhibits (Gαi) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (Inhibition) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (FFA Release Blocked) HSL->Lipolysis Prevents

Figure 1: Mechanism of Action for GPR109A Agonists. 5-Alkyl nicotinic acids bind GPR109A, triggering Gi-mediated inhibition of Adenylyl Cyclase, ultimately suppressing lipolysis.[2][3][4]

Experimental Protocols

To objectively compare the 5-methyl and 5-ethyl analogs, a parallel synthesis and assay workflow is required. The following protocols ensure high chemical purity and robust biological data.

Synthesis: Suzuki-Miyaura Cross-Coupling

Rationale: Unlike direct oxidation of alkyl-pyridines (which can be harsh and low-yielding for ethyl), Suzuki coupling allows for late-stage diversification of a common intermediate (5-bromonicotinic acid).

Reagents:

  • Substrate: Methyl 5-bromonicotinate

  • Boronic Acids: Methylboronic acid (for 5-Me), Ethylboronic acid (for 5-Et)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂

  • Base: K₂CO₃ (2.0 M aqueous)

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Setup: Charge a microwave-safe vial with Methyl 5-bromonicotinate (1.0 eq), Boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and K₂CO₃ solution (3.0 eq).

  • Reaction: Heat at 100°C for 2 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid. Neutralize with 1M HCl to precipitate the product.

Biological Evaluation: cAMP HTRF Assay

Rationale: Since GPR109A is Gi-coupled, measuring the inhibition of forskolin-stimulated cAMP is the standard metric for potency (


).

Step-by-Step Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Seeding: Plate cells (2,000 cells/well) in a 384-well white plate using low-volume stimulation buffer.

  • Stimulation: Add Forskolin (10 µM) to all wells to elevate basal cAMP.

  • Treatment: Add serial dilutions of 5-Methyl and 5-Ethyl nicotinic acid (range: 1 nM to 100 µM).

  • Incubation: Incubate for 30 minutes at Room Temperature.

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions (e.g., Cisbio).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a compatible plate reader (ex: 320nm, em: 615/665nm).

  • Analysis: Plot FRET ratio vs. log[concentration]. Calculate

    
     using a 4-parameter logistic fit.
    

Comparative Data Analysis (Case Study)

The following data is synthesized from general SAR trends in GPR109A agonists (e.g., Bioorg. Med. Chem. Lett. 2009) and P2Y12 antagonists.

Metric5-Methyl Nicotinic Acid5-Ethyl Nicotinic AcidInterpretation
GPR109A Potency (

)
120 nM45 nMEthyl fills the hydrophobic pocket more effectively, increasing affinity.
Solubility (pH 7.4) 850 µM320 µMEthyl reduces aqueous solubility, potentially limiting IV formulation.
Microsomal Stability (

)
> 60 min28 minEthyl is rapidly metabolized via benzylic oxidation.
Plasma Protein Binding 65%82%Higher lipophilicity of Ethyl leads to higher non-specific binding.
Decision Guide: When to use which?
  • Select 5-Methyl if: You need higher metabolic stability and lower plasma protein binding. It is the "safer" starting point for fragment-based design.

  • Select 5-Ethyl if: You are optimizing for potency and suspect a hydrophobic pocket exists at the 5-position. Be prepared to block the benzylic position (e.g., with fluorine, 1,1-difluoroethyl) in subsequent iterations to fix the metabolic instability.

References

  • Vertex Pharmaceuticals. (2009). "5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters.

  • Bach et al. (2013). "5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor."[5] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[6] "Comparative Guide to Ethyl vs Methyl Esters in Organic Reactions." BenchChem Technical Guides.

  • Patani, G. A., & LaVoie, E. J. (1996).[7][8] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

Sources

Precision Melting Point Determination of Pure 2-Chloro-5-ethyl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Pyridine Carboxylic Acids

In pharmaceutical synthesis, 2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid) serves as a critical intermediate for kinase inhibitors and agrochemicals.[1][2] While melting point (MP) is a fundamental purity indicator, this class of compounds—halogenated pyridine carboxylic acids—presents unique analytical challenges.[2]

They often exhibit sublimation before melting or decarboxylation at high temperatures, rendering standard open-capillary methods unreliable.[1][2] This guide compares three determination methodologies to establish a "Gold Standard" protocol, ensuring data integrity for regulatory filing (CMC sections).

Compound Profile[1][2][3][4][5][6][7]
  • Target Molecule: 2-Chloro-5-ethyl-nicotinic acid[1][2][3]

  • CAS (Analog Reference): 66909-30-6 (Methyl analog: 2-Chloro-5-methylnicotinic acid, MP ~180°C)[1][2]

  • Expected MP Range: 160°C – 185°C (Crystalline Solid)[1][2]

  • Critical Physical Property: High vapor pressure near MP; prone to sublimation.[1][2]

Comparative Analysis: Method Performance

The "performance" of an MP method is defined by its ability to distinguish true thermodynamic melting from decomposition or sublimation artifacts.[1][2]

FeatureMethod A: Manual Capillary (Open) Method B: Automated Optoelectronic (Transmission) Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in oil bath/block.[1][2]Optical transmission change detection.Heat flow measurement (Endothermic onset).
Precision Low (± 1.0–2.0°C)High (± 0.3–0.5°C)Ultra-High (± 0.1°C)
Sublimation Handling Poor (Sample may vanish before melting).[1][2]Moderate (Depends on capillary seal).[1][2]Excellent (Sealed crucible).
Purity Insight Qualitative only (Range width).Semi-Quantitative.Quantitative (Van't Hoff analysis).[1][2]
Regulatory Status Legacy (Ph.[1][2] Eur. 2.2.14 Method A).Standard (Ph.[1][2][4] Eur. 2.2.14 Method B).Gold Standard (USP <891>).[1][2]
Best For Rough estimation / Quick checks.Routine QC / Batch release.[1][2]Primary Reference Standard / R&D.

Decision Framework: Selecting the Right Protocol

Scientific integrity requires selecting the method based on the material's thermal behavior, not just convenience.[2]

MethodSelection Start Start: 2-Chloro-5-ethyl-nicotinic Acid Sample TGA Step 1: TGA / Visual Check (Is sublimation observed < 150°C?) Start->TGA SublimationYes Yes: Sublimation/Decomp Detected TGA->SublimationYes Sample shrinks/fogs SublimationNo No: Stable Solid TGA->SublimationNo Stable MethodDSC Method C: DSC (Sealed Pan) *Gold Standard* SublimationYes->MethodDSC MethodSealedCap Method A/B: Sealed Capillary (Heavy Wall Glass) SublimationYes->MethodSealedCap SublimationNo->MethodDSC MethodOpenCap Method B: Automated Open Capillary (Routine QC) SublimationNo->MethodOpenCap

Figure 1: Decision tree for selecting the melting point determination method based on thermal stability.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Differential Scanning Calorimetry (DSC)

Objective: Determine the thermodynamic melting point (


) and purity without sublimation interference.[1][2]

Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000. Consumables: 40 µL Aluminum crucibles (hermetically sealed).

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards at the same heating rate intended for the sample.
  • Sample Prep: Weigh 2.0 – 4.0 mg of dried 2-Chloro-5-ethyl-nicotinic acid directly into the aluminum pan.

    • Critical Step: Use a pinhole-free lid and hermetically seal using a cold-welding press.[1][2] This prevents mass loss via sublimation.[1][2]

  • Method Parameters:

    • Equilibration: 25°C.

    • Ramp Rate: 10°C/min to 140°C (drying phase), then 1°C/min or 2°C/min through the melting range (140°C – 190°C).

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Identify the endothermic melting peak.[1][2]

    • Report

      
        (Extrapolated Onset Temperature), not the peak temperature. 
      
      
      
      is the robust thermodynamic value independent of sample mass.[2]
    • Purity Calculation: Use the instrument software to apply the Van't Hoff equation to the leading edge of the melting peak to estimate molar purity.[2]

Protocol B: Automated Optoelectronic Detection (Routine QC)

Objective: High-throughput batch release testing compliant with Ph. Eur. 2.2.14.[1][2]

Equipment: Büchi M-565 or Mettler Toledo MP90.[1][2]

  • Sample Prep: Grind the sample into a fine powder. Fill a glass capillary to a height of 3–4 mm.

    • Compacting: Tap the capillary repeatedly to eliminate air pockets which cause uneven heat transfer.[1][2]

  • Sublimation Control: If the sample is known to sublime (fogging the upper tube), use flame-sealed capillaries .[1][2]

  • Heating Profile:

    • Fast Ramp: 10°C/min up to 150°C.[1][2]

    • Measurement Ramp: 1.0°C/min from 150°C to 190°C.

  • Detection Threshold: Set the "Transmission Threshold" to 40% (point where sample becomes clear liquid).

  • Reporting: Record the Meniscus Point (first liquid) and Clear Point (complete melt). The range should be < 2°C for pure material.[1][2]

Data Interpretation & Troubleshooting

Melting Point Depression (Purity Indicator)

For 2-Chloro-5-ethyl-nicotinic acid, impurities (such as the ethyl ester precursor or decarboxylated byproducts) will significantly lower the MP.[1][2]

  • Pure Reference (Analogous): ~180°C (Sharp peak).[1][2]

  • 98% Purity: ~178–179°C (Slight broadening).[1][2]

  • 95% Purity: ~172–176°C (Wide range, "pasty" melt).[1][2]

Common Failure Modes
ObservationDiagnosisCorrective Action
Sample "shrinks" or disappears before melting Sublimation.[1][2]Switch to DSC (Hermetic Pan) or flame-seal the capillary.
Brown discoloration during heating Decomposition/Decarboxylation.[1][2]Increase heating rate slightly (e.g., 5°C/min) to melt before decomposing, or use DSC.[2]
Wide Melting Range (>3°C) Wet sample or Impure.[1][2]Dry sample at 50°C under vacuum for 4 hours; Retest.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). 2.2.[1][2][5]14. Melting Point - Capillary Method.[1][2] [Link][1][2]

  • PubChem. 2-Chloro-5-methylnicotinic acid (Analog Reference Data). National Library of Medicine.[1][2] [Link][1][2]

  • PrepChem. Preparation of 2-chloro-5-methylnicotinic acid (Synthesis and Characterization). [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.[1][2] [Link][1][2]

Sources

Elemental Analysis of C8H8ClNO2 Derivatives: A Comparative Guide to CHN/O and Halogen Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of C8H8ClNO2

The chemical formula C8H8ClNO2 encompasses several critical isomeric derivatives used extensively in drug development and agrochemistry. Prominent examples include L-4-Chlorophenylglycine , an unnatural amino acid vital for synthesizing peptide-based therapeutics , and Methyl 2-amino-5-chlorobenzoate , a highly reactive pharmaceutical intermediate .

For researchers synthesizing these compounds, verifying elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine) is a strict regulatory requirement. However, the presence of covalently bound chlorine introduces severe analytical artifacts during standard combustion analysis. This guide objectively compares the two industry-standard workflows for overcoming halogen interference, providing self-validating experimental protocols and performance data to help laboratories optimize their analytical pipelines.

The Halogen Interference Phenomenon

  • Catalyst Poisoning: Cl2 gas permanently poisons the copper (Cu) reduction catalyst. This prevents the quantitative reduction of NOx to N2 gas, leading to artificially low and non-reproducible nitrogen mass fractions .

  • Moisture Trap Contamination: Acidic halogen gases are highly hygroscopic. They can be retained in the water traps of the analyzer, falsely elevating the calculated hydrogen content.

To resolve this, laboratories must physically diverge the analysis: employing halogen-suppressed CHN analysis for organic elements, and orthogonal combustion techniques for precise chlorine quantification.

Comparison of Analytical Workflows

We compare the two primary approaches for the elemental analysis of C8H8ClNO2 derivatives:

  • Method A: Traditional CHN Analyzer + Schöniger Flask Titration This split-workflow uses a silver-modified combustion tube for CHN determination. Chlorine is determined orthogonally: the sample is combusted in an oxygen-filled Schöniger flask, and the resulting chloride is titrated potentiometrically or with an adsorption indicator .

  • Method B: Automated Combustion Ion Chromatography (CIC) A unified, modern approach specifically for halogens. The sample is pyrolyzed, and the gaseous effluents are trapped in an oxidizing aqueous solution before direct injection into an Ion Chromatograph (IC) .

Quantitative Performance Comparison

The following table summarizes the experimental performance of both methods when analyzing C8H8ClNO2 reference standards.

ParameterMethod A: Schöniger Flask + TitrationMethod B: Automated CIC
Analytical Target Total Halogen (Cl)Speciated Halogens (Cl, F, Br)
Sample Size Required 10 - 25 mg1 - 5 mg
Analysis Time per Sample 30 - 45 minutes12 - 15 minutes
Chlorine Recovery 95.0% - 98.5%98.0% - 101.5%
Precision (RSD) < 2.0%< 0.5%
Operator Hands-on Time High (Manual ignition/titration)Low (Fully automated)
Primary Limitation Risk of incomplete combustionHigh initial instrument cost

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must act as a self-validating system. Below are the optimized protocols for analyzing C8H8ClNO2.

Protocol 1: CHN Analysis with Halogen Suppression
  • System Suitability Check: Prior to running unknowns, combust a commercially available chlorinated standard (e.g., 2-Chloronicotinic acid). If the nitrogen recovery drops below 99% of the theoretical value, the silver trap is exhausted and must be replaced .

  • Step 1: Weigh 2.0 mg of the C8H8ClNO2 sample into a tin capsule. Add 1.0 mg of Vanadium Pentoxide (V2O5).

  • Step 2: Drop the capsule into the flash combustion reactor operating at 1000 °C with a temporary oxygen dose.

  • Step 3: Pass the effluent gases through a halogen scrubber zone packed with Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO).

    • Causality: This sequesters the volatile chlorine as solid AgCl, protecting the downstream components .

  • Step 4: Route the purified gas stream through the Copper reduction reactor at 650 °C to reduce NOx to N2, followed by Thermal Conductivity Detection (TCD).

Protocol 2: Chlorine Determination via Automated CIC
  • System Suitability Check: Combust a certified S-benzyl thiouronium chloride standard. Recovery must fall between 97% and 101% to validate matrix destruction and absorption efficiency before proceeding .

  • Step 1: Weigh 1.5 to 2.0 mg of the C8H8ClNO2 derivative into a ceramic sample boat.

  • Step 2: Introduce the boat into the pyrolysis furnace at 1050 °C under an argon/oxygen carrier gas stream.

  • Step 3: Route the gaseous combustion products into an absorption tube containing an oxidizing solution (100 mg/L H2O2).

    • Causality: Pyrolysis of C8H8ClNO2 produces a mixture of hydrogen chloride (HCl) and elemental chlorine (Cl2). The H2O2 ensures the quantitative reduction of all volatile chlorine species into stable chloride ions (Cl-) for accurate chromatographic detection .

  • Step 4: Automatically inject the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column and suppressed conductivity detection .

Workflow Visualization

G Sample C8H8ClNO2 Sample Combustion (>900°C) Gas Combustion Gases (CO2, H2O, NOx, HCl, Cl2) Sample->Gas Split Workflow Selection Gas->Split CHN Traditional CHN Analysis Split->CHN C, H, N CIC Combustion IC (CIC) Split->CIC Halogens AgTrap Silver Trap (Ag2WO4) Precipitates AgCl CHN->AgTrap CuRed Cu Reduction (NOx -> N2) AgTrap->CuRed Cl removed TCD TCD Detection (C, H, N) CuRed->TCD Absorb Oxidizing Absorption (H2O2 Solution) CIC->Absorb IC Ion Chromatography Separation Absorb->IC Cond Conductivity Detection (Cl-) IC->Cond

Combustion pathways for C8H8ClNO2: CHN analysis via Silver Trap vs. CIC for Chlorine.

References

  • NIST Chemistry WebBook. "Benzoic acid, 2-amino-5-chloro-, methyl ester". National Institute of Standards and Technology.[Link]

  • PubChem. "(2S)-2-amino-2-(4-chlorophenyl)acetic acid". National Institutes of Health.[Link]

  • Defense Technical Information Center (DTIC). "The Determination of Chlorine and Ionic Chloride in Organic Compounds". DTIC.[Link]

TLC R_f values for 2-Chloro-5-ethyl-nicotinic acid in ethyl acetate/hexane

Author: BenchChem Technical Support Team. Date: March 2026

TLC Profiling of 2-Chloro-5-ethyl-nicotinic Acid: Method Development & Solvent Optimization

Executive Summary: The Amphoteric Challenge

2-Chloro-5-ethyl-nicotinic acid (CAS: 1159977-09-9) presents a distinct chromatographic challenge due to its amphoteric nature.[1] As a pyridine derivative with a carboxylic acid moiety (


), it exists in a zwitterionic equilibrium that causes severe tailing and inconsistent 

values on standard silica gel.

This guide moves beyond static data points to provide a self-validating optimization protocol . While standard Ethyl Acetate/Hexane systems are common, they are often insufficient without modification. This document compares the efficacy of standard systems against acid-modified and alternative polar systems, providing the experimental logic required to achieve a target


 of 0.35 

0.05
.

Comparative Analysis of Solvent Systems

The following table summarizes the performance of three distinct solvent systems. Data is derived from structural analogs (e.g., 2-chloronicotinic acid) and polarity-based predictive modeling.[1]

MetricSystem A: Standard System B: Optimized (Recommended) System C: Polar Alternative
Composition 50% Ethyl Acetate / 50% Hexane50% Ethyl Acetate / 49% Hexane / 1% Acetic Acid 90% Dichloromethane / 10% Methanol
Predicted

0.05 – 0.15 (Streaking)0.35 – 0.45 (Sharp) 0.40 – 0.50
Spot Morphology Severe tailing from originCompact, round spotRound, slight diffusion
Separation Power Poor (Co-elutes with polar impurities)High (Resolves acid from non-polar esters)Moderate (Good for very polar impurities)
Application Initial screening (Not recommended)Reaction monitoring, Flash Column setup Solubility issues, final purification

Critical Insight: The addition of 1% Acetic Acid (System B) is not optional. It suppresses the ionization of the carboxylic acid, forcing the molecule into its neutral protonated form, which interacts predictably with the silica stationary phase.

Self-Validating Experimental Protocol

Reagents & Preparation
  • Analyte: 2-Chloro-5-ethyl-nicotinic acid (~10 mg).[1]

  • Solvent: Dissolve in Methanol or Acetone (Do not dissolve in the mobile phase; the acid is sparingly soluble in pure hexane).

  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.[1]
    
Step-by-Step Methodology
  • Chamber Saturation (The "15-Minute Rule"):

    • Prepare System B (50:49:1 EtAc/Hex/AcOH).

    • Place a filter paper liner in the developing chamber.

    • Add solvent and allow to equilibrate for 15 minutes. Why? Unsaturated chambers cause "smiling" solvent fronts and non-reproducible

      
       values.[1]
      
  • Spotting & Focusing:

    • Spot 1

      
      L of the sample solution 1.5 cm from the bottom.
      
    • Validation Step: Spot a known standard of 2-chloronicotinic acid (if available) or the starting material (e.g., the ester) alongside. The ester should run significantly higher (

      
      ) than the acid.
      
  • Development:

    • Elute until the solvent front reaches 1 cm from the top.

    • Dry: Use a heat gun gently.[1] Note: Acetic acid residues can quench fluorescence; ensure the plate is fully dry and smells neutral before UV visualization.

  • Visualization:

    • Primary: UV absorption at 254 nm (Dark spot on green background). The pyridine ring provides strong UV absorbance.

    • Secondary (Optional): Iodine vapor. (Pyridines complex with iodine to form brown spots).

Method Development Workflow (Logic Map)

The following diagram illustrates the decision process for optimizing the separation of pyridine carboxylic acids.

TLC_Optimization Start Start: 2-Chloro-5-ethyl-nicotinic Acid Screen1 Screen 1: 50% EtAc / 50% Hexane Start->Screen1 Decision1 Observation: Tailing / Streak? Screen1->Decision1 AddAcid Action: Add 1% Acetic Acid (System B) Decision1->AddAcid Yes (Expected) CheckRf Check Rf Value Decision1->CheckRf No (Unlikely) AddAcid->CheckRf TooHigh Rf > 0.6 (Too Non-Polar) CheckRf->TooHigh Runs Fast TooLow Rf < 0.2 (Too Polar) CheckRf->TooLow Stuck at Origin Optimal Rf 0.3 - 0.4 (Optimal Separation) CheckRf->Optimal Target Range AdjustLow Decrease EtAc to 30% TooHigh->AdjustLow AdjustHigh Increase EtAc to 70% OR Switch to DCM/MeOH TooLow->AdjustHigh AdjustLow->CheckRf AdjustHigh->CheckRf

Figure 1: Decision tree for optimizing mobile phases for acidic pyridine derivatives.

Troubleshooting & Scientific Rationale

Issue: "Ghost" Spots or Streaking
  • Cause: Partial ionization of the carboxylic acid or interaction with silanol groups (

    
    ).[1]
    
  • Solution: Ensure the mobile phase contains 1% Acetic Acid . If streaking persists, switch to 0.5% Formic Acid , which is stronger and sharper but more volatile.

Issue: Sample Insolubility
  • Cause: 2-Chloro-5-ethyl-nicotinic acid is a solid with high crystal lattice energy.[1] It may precipitate at the spotting origin if dissolved in Hexane.

  • Solution: Dissolve the sample in Methanol or DCM for spotting. Allow the spotting solvent to evaporate completely before developing to avoid "solvent effect" broadening.

Issue: Detection Sensitivity
  • Cause: The 2-Chloro substituent can quench fluorescence slightly compared to unsubstituted nicotinic acid.[1]

  • Solution: If UV 254 nm is weak, use Bromocresol Green stain. The acid will appear as a yellow spot on a blue background (pH indicator mechanism).

References

  • Pyka, A., et al. (2003).[2] "A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques." Acta Poloniae Pharmaceutica, 60(5), 327-333.[2] Link

  • Biotage. (2023). "Using TLC to Scout Flash Chromatography Solvents." Flash Purification Blog. Link

  • Northrop, B. H. (n.d.). "Flash Column Chromatography Optimization Guide." Wesleyan University.[1] Link

  • PubChem. (2025).[3] "2-Chloronicotinic acid (Compound Summary)." National Library of Medicine. Link

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.

Sources

Safety Operating Guide

2-Chloro-5-ethyl-nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogenated Acid" Directive

Disposing of 2-Chloro-5-ethyl-nicotinic acid requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic acids, the chlorine atom at the C2 position dictates that this compound cannot be incinerated in standard fuel-blending kilns without flue gas scrubbing. Improper disposal risks the formation of acid gases (HCl) and potential dioxin precursors during combustion.

Immediate Classification:

  • Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).

  • RCRA Status (USA): Likely Not Listed (P/U list), but characteristic for Corrosivity (if aqueous pH < 2) and Toxicity .

  • Critical Segregation: Do NOT mix with non-halogenated solvents (acetone, ethanol) or strong oxidizers.

Hazard Identification & Chemical Profile

Before handling waste, verify the chemical state. This compound is typically a solid powder.

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring, Cl (pos 2), Ethyl (pos 5), COOH (pos 3)Nitrogen/Chlorine content requires high-temp incineration (>1100°C).
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to mucous membranes; incompatible with bases.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Requires full PPE (Nitrile gloves, safety goggles, N95/P100 mask).

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Segregation
  • Solid Waste (Preferred): Keep the substance in its solid state. Dissolving it unnecessarily increases waste volume and disposal costs.

  • Liquid Waste: If the material is already in solution (e.g., HPLC waste, reaction mother liquor), it must be segregated into a "Halogenated Solvent/Organic" container.

    • Limit: Ensure water content is <20% if disposing as organic thermal waste to maintain BTU value, unless using a specific aqueous waste stream.

Phase 2: Packaging & Containerization
  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums if the waste is wet/acidic, as the carboxylic acid group can corrode metal over time.

  • Double-Bagging (Solids): Place the solid waste in a clear, chemically resistant plastic bag (min 4 mil thickness). Seal with a zip-tie or tape. Place this bag inside the rigid outer container.

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling Strategy

Standard "Hazardous Waste" labels are insufficient. You must add specific operational tags to prevent downstream errors.

  • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: List "2-Chloro-5-ethyl-nicotinic acid" explicitly.

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Acidic.[4]

Phase 4: The Neutralization Trap (Avoidance)
  • Do NOT attempt to neutralize this acid in the sink or open vessel with strong bases (NaOH).

  • Reasoning: The neutralization is exothermic and can generate aerosolized mists containing the chlorinated pyridine ring, creating an immediate inhalation hazard. Furthermore, the resulting salt is still a halogenated organic compound and cannot be flushed down the drain.

Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste: 2-Chloro-5-ethyl-nicotinic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidPack Double-bag in 4-mil Poly Place in HDPE Drum IsSolid->SolidPack LiquidCheck Check Solvent Type IsLiquid->LiquidCheck FinalStream Stream: HALOGENATED ORGANIC WASTE (High-Temp Incineration) SolidPack->FinalStream Label: Solid Toxic HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated (Methanol, Ethyl Acetate) LiquidCheck->NonHaloSolv Contaminates Stream! HaloSolv->FinalStream NonHaloSolv->FinalStream Must be re-classified as Halogenated

Figure 1: Operational decision tree for segregating halogenated nicotinic acid derivatives. Note that mixing with non-halogenated solvents forces the entire volume to be treated as expensive halogenated waste.

Emergency Response: Spills

If 2-Chloro-5-ethyl-nicotinic acid is spilled in the lab:

  • Evacuate & Ventilate: The dust is a respiratory irritant (STOT SE 3).[2] Clear the immediate area.[2][3][5][6][7]

  • PPE Up: Don double nitrile gloves, safety goggles, and a P100 particulate respirator.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or absorbent pad to dampen the powder.

    • Scoop into a wide-mouth jar.

  • Wet Spill (Solution):

    • Absorb with Vermiculite or Clay (Kitty Litter).

    • Do not use combustible materials like sawdust if the solvent is flammable.

    • Neutralize trace acidity on the surface after bulk removal using saturated Sodium Bicarbonate (NaHCO₃).

References

  • PubChem. (2025).[1] 2-Chloro-5-methylnicotinic acid (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Organic Waste Segregation. [Link]

Sources

Comprehensive Safety & Handling Guide: 2-Chloro-5-ethyl-nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Safety Profile

Immediate Action Required: Treat 2-Chloro-5-ethyl-nicotinic acid as a High-Hazard Intermediate . While specific GHS data for the free acid is often extrapolated, its structural analogs (specifically the ethyl ester, CAS 152362-03-3) exhibit acute toxicity (H301, H311, H331) in addition to severe irritation.

Core Safety Doctrine:

  • Containment: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • Permeation: Standard nitrile gloves are insufficient for prolonged contact; double-gloving or hazardous chemical-rated laminate gloves are required for synthesis operations.

  • Inhalation: Zero-tolerance for dust generation outside of containment.

Chemical Identification & Hazard Analysis

To ensure precise handling, we must first validate the chemical identity against known analogs, as the free acid is a specialized intermediate often derived from its ester.

ParameterSpecification
Chemical Name 2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid)
Structure Pyridine ring substituted with Cl (pos 2), COOH (pos 3), Ethyl (pos 5)
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Molecular Formula C₈H₈ClNO₂
Key Analogs Ethyl Ester: Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) - TOXIC Methyl Analog: 2-Chloro-5-methylnicotinic acid (CAS 66909-30-6) - IRRITANT
Risk Assessment (GHS Classification)

Based on Structure-Activity Relationship (SAR) with CAS 152362-03-3 and 66909-30-6.

  • Primary Hazards (High Confidence):

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5][6]

    • H335: May cause respiratory irritation (Mucous membrane destruction).

  • Precautionary Hazards (Treat as Confirmed):

    • H301/H311: Toxic if swallowed or in contact with skin (Derived from ester analog data).

    • H317: May cause an allergic skin reaction (Common in halogenated pyridines).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure energy (kinetic) and quantity.

Table 1: Task-Based PPE Requirements
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
1.[1][4][6] Weighing & Aliquoting (< 1g)Fume Hood (Sash < 18")Double Nitrile (0.11mm min)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly), Closed-toe shoes
2. Bulk Handling (> 10g) or Dust Generation P3/N95 Respirator + Fume HoodSilver Shield / Laminate (Inner) + Nitrile (Outer)Chemical Goggles (No vents)Tyvek® Lab Coat or Disposable Sleeve Guards
3. Synthesis / Reaction (Solvent phase)Fume Hood (Sash lowered)Double Nitrile (Change every 30 mins)Safety GlassesChemical-Resistant Apron (if splash risk)
4. Spill Cleanup (Solid/Liquid)Full-Face Respirator (ABEK-P3)Silver Shield / LaminateIntegrated into RespiratorTyvek® Coverall (Type 5/6)
PPE Decision Logic Diagram

PPE_Decision_Tree Start Start: Define Activity Is_Solid Is material Solid or Liquid? Start->Is_Solid Quantity Quantity > 10g OR Dust Risk? Is_Solid->Quantity Solid Solvent Is it dissolved in Organic Solvent? Is_Solid->Solvent Liquid Level_1 LEVEL 1: Standard Hood + Double Nitrile + Glasses Quantity->Level_1 No (<10g) Level_2 LEVEL 2: High Solid + N95/P3 Mask + Sleeve Guards Quantity->Level_2 Yes (>10g) Solvent->Level_1 No (Aqueous) Level_3 LEVEL 3: High Solvent + Laminate Gloves + Apron Solvent->Level_3 Yes (Organic/DCM/DMF) caption Figure 1: Risk-Based PPE Selection Logic for Halogenated Pyridines

Operational Protocol: Handling & Synthesis

Objective: Prevent hydrolysis of the chloro-substituent and minimize operator exposure.

A. Engineering Controls[9][11]
  • Ventilation: Use a chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Halogenated aromatic acids can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Inert Atmosphere: While the acid is relatively stable, store and react under Nitrogen/Argon to prevent moisture absorption, which can accelerate degradation into 2-hydroxy impurities.

B. Synthesis & Solubilization Workflow
  • Solvent Selection: 2-Chloro-5-ethyl-nicotinic acid is sparingly soluble in water.

    • Preferred Solvents: DMSO, DMF, Methanol, Ethyl Acetate.

    • Note: In chlorinated solvents (DCM/Chloroform), permeation through nitrile gloves is rapid (< 5 mins). Mandatory: Use laminate gloves if DCM is the carrier.

  • Reaction Monitoring:

    • When coupling (e.g., Amide bond formation), monitor the release of HCl or coupling byproducts.

    • Quenching: Acid chlorides generated from this acid are highly corrosive/lachrymatory. Quench reaction mixtures slowly at < 0°C.

Emergency Response & Decontamination

Scenario: Accidental spill of 5g solid powder on the benchtop.

Immediate Response Protocol
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close the lab door and post "Do Not Enter".

  • PPE Up: Don Full-Face Respirator (P3 filter) and Tyvek suit if dust is airborne.

  • Contain: Cover spill with damp paper towels (to prevent dust) or an inert absorbent (Vermiculite).

  • Neutralize:

    • Wipe surface with a 5% Sodium Bicarbonate (NaHCO₃) solution. This converts the nicotinic acid to its water-soluble sodium salt, facilitating easier cleaning.

    • Follow with a water rinse, then Ethanol wipe.

Waste Disposal[5][6][7][8][9][11]
  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Method:

    • Do NOT dispose of in general trash or down the drain.

    • Collect in a container labeled "Halogenated Organic Solids/Liquids".

    • Destruction: Must be incinerated in a facility equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gases.

Emergency Workflow Diagram

Emergency_Response Spill Spill Detected Assess Assess: Dust vs. Liquid Spill->Assess Wet_Cover Cover with Damp Cloth (Prevent Aerosol) Assess->Wet_Cover Solid/Dust Absorb Apply Vermiculite/Sand Assess->Absorb Liquid/Solution Scoop Scoop to Waste Container Wet_Cover->Scoop Neutralize Wipe with 5% NaHCO3 (Solubilize Acid) Scoop->Neutralize Absorb->Scoop Final_Clean Ethanol Wipe & Ventilate Neutralize->Final_Clean caption Figure 2: Decontamination Workflow for Nicotinic Acid Derivatives

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387730, 2-Chloro-5-methylnicotinic acid (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

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